24, 25-Dihydroxy VD2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10-,22-11+ |
Clave InChI |
BPEQZNMKGFTMQE-HMFKLGCNSA-N |
SMILES isomérico |
CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CCC3=C)O)C |
SMILES canónico |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, a prohormone essential for calcium homeostasis and bone metabolism, exists in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). While the metabolic activation of these forms to 1,25-dihydroxyvitamin D [1,25(OH)₂D] is well-established as the hormonal pathway, the roles of other metabolites continue to be an area of active investigation. Among these is 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], a significant product of 25-hydroxyvitamin D2 (25(OH)D₂) catabolism. Initially considered an inactive byproduct destined for excretion, emerging evidence suggests that 24,25-dihydroxyvitamin D may possess unique biological activities, particularly in cartilage and bone health. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 24,25(OH)₂D₂, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.
Metabolic Pathway of Vitamin D2
Vitamin D2 is hydroxylated in the liver to form 25(OH)D₂, the major circulating form of vitamin D2. In the kidney, 25(OH)D₂ undergoes further hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25-dihydroxyvitamin D2 [1,25(OH)₂D₂]. Alternatively, 25(OH)D₂ can be hydroxylated at the C-24 position by the enzyme 24-hydroxylase (CYP24A1) to form 24,25(OH)₂D₂. This metabolic step is a key regulatory point in vitamin D metabolism, influencing the overall levels of both the active hormone and its catabolites.
Metabolic pathway of Vitamin D2 leading to the formation of 24,25-Dihydroxyvitamin D2.
Experimental Protocols
Isolation and Purification of 24,25-Dihydroxyvitamin D2 from Biological Samples
The isolation of 24,25(OH)₂D₂ from biological matrices such as plasma, serum, or tissue homogenates requires a multi-step process involving extraction, purification, and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for vitamin D metabolite analysis.
1. Sample Preparation and Extraction:
-
Objective: To extract lipophilic vitamin D metabolites from the aqueous biological matrix and remove proteins.
-
Protocol:
-
To 1 mL of plasma or serum, add a known amount of an appropriate internal standard (e.g., deuterated 24,25(OH)₂D₂).
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean glass tube.
-
Perform a liquid-liquid extraction by adding 5 mL of a hexane (B92381)/isopropanol (B130326) (9:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube.
-
Repeat the extraction of the aqueous phase with another 5 mL of the hexane/isopropanol mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
2. Solid-Phase Extraction (SPE) for Preliminary Purification:
-
Objective: To remove interfering lipids and other non-polar compounds.
-
Protocol:
-
Reconstitute the dried extract from the previous step in 1 mL of hexane.
-
Condition a silica-based SPE cartridge (e.g., Sep-Pak) by washing with 5 mL of methanol, followed by 5 mL of hexane.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of hexane to elute non-polar lipids.
-
Elute the 24,25(OH)₂D₂ fraction with a specific solvent mixture. Based on protocols for the D3 analog, a mixture of isopropanol in hexane (e.g., 3-5% isopropanol) is a common starting point for elution of dihydroxylated metabolites.[1] The exact percentage may need to be optimized.
-
Collect the eluate and evaporate to dryness under nitrogen.
-
3. High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Objective: To separate 24,25(OH)₂D₂ from other vitamin D metabolites.
-
Protocol:
-
Reconstitute the dried eluate from the SPE step in the HPLC mobile phase.
-
Inject the sample onto a normal-phase or reverse-phase HPLC column. A C18 column is commonly used for reverse-phase separation.[2]
-
Mobile Phase (Isocratic): A mixture of methanol, acetonitrile, and water is often employed. For example, a mobile phase of methanol/acetonitrile/water (70/25/5, v/v/v) has been used for the separation of 25-hydroxyvitamin D metabolites.[2] The composition may require adjustment for optimal separation of dihydroxy-metabolites.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at 265 nm is standard for vitamin D metabolites.
-
Collect the fraction corresponding to the retention time of a 24,25(OH)₂D₂ standard. The retention time will need to be determined empirically using a pure standard.
-
The collected fraction can be further purified by a second HPLC run using a different column chemistry (e.g., a cyano column) if necessary to resolve any co-eluting peaks.
-
Workflow for the isolation and purification of 24,25-Dihydroxyvitamin D2.
Quantitative Data
The following tables summarize available quantitative data for 24,25-dihydroxyvitamin D. It is important to note that much of the existing literature focuses on the D3 form.
Table 1: Serum Concentrations of 24,25-Dihydroxyvitamin D3 in Human Subjects
| Condition | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference |
| Healthy Adults | 2.3 | 2.6 | [3] |
| Chronic Kidney Disease (eGFR >60) | 3.6 | - | [4] |
| Chronic Kidney Disease (eGFR 45-59) | 3.2 | - | [4] |
| Chronic Kidney Disease (eGFR 30-44) | 2.6 | - | [4] |
| Chronic Kidney Disease (eGFR 15-29) | 2.6 | - | [4] |
| Chronic Kidney Disease (eGFR <15) | 1.7 | - | [4] |
Table 2: Comparative Biological Activity of Vitamin D Metabolites
| Metabolite | Assay | Relative Potency/Effect | Reference |
| 24,25(OH)₂D₃ | Stimulation of creatine (B1669601) kinase BB in chick cartilage cells | Stimulatory | [5] |
| 1,25(OH)₂D₃ | Stimulation of creatine kinase BB in chick cartilage cells | No effect | [5] |
| 25(OH)D₃ | Stimulation of creatine kinase BB in chick cartilage cells | No effect | [5] |
| 24,25(OH)₂D₃ | Induction of differentiation in resting zone chondrocytes | Induces differentiation to a 1,25(OH)₂D₃-responsive phenotype | [6] |
| 1,25(OH)₂D₂ vs 1,25(OH)₂D₃ | Vitamin D Receptor (VDR) Binding | Similar affinity | |
| 25(OH)D₂ vs 25(OH)D₃ | Vitamin D Binding Protein (DBP) Affinity | 25(OH)D₂ has lower affinity | [7] |
Signaling Pathways
The direct signaling pathway for 24,25(OH)₂D₂ is not yet fully elucidated and is an area of ongoing research. Much of the current understanding is based on studies of its D3 analog, 24,25(OH)₂D₃. It is believed that 24,25(OH)₂D₃ may not primarily signal through the classical nuclear vitamin D receptor (VDR) in the same manner as 1,25(OH)₂D₃. Instead, evidence points towards a potential role in non-genomic signaling pathways, particularly in cartilage.
In resting zone chondrocytes, 24,25(OH)₂D₃ has been shown to induce differentiation into a phenotype responsive to 1,25(OH)₂D₃.[6] This suggests a role in chondrocyte maturation. Furthermore, studies have indicated that 24,25(OH)₂D₃ can stimulate the activity of creatine kinase BB in chick cartilage cells, an effect not observed with 1,25(OH)₂D₃ or 25(OH)D₃.[5]
The broader signaling implications of 24,25(OH)₂D₂ are likely tied to the overall regulation of vitamin D metabolism. The enzyme responsible for its synthesis, CYP24A1, is transcriptionally regulated by several factors, including 1,25(OH)₂D₃, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF-23).[4]
Regulation of CYP24A1, the enzyme responsible for 24,25-dihydroxyvitamin D synthesis.
Conclusion
The discovery and ongoing research into 24,25-dihydroxyvitamin D2 are expanding our understanding of vitamin D metabolism beyond the classical hormonal pathway. While initially viewed as an inactive catabolite, evidence suggests a potential physiological role, particularly in the regulation of cartilage and bone cell differentiation and function. The detailed methodologies for its isolation and purification, though often extrapolated from its D3 analog, provide a framework for further investigation. The quantitative data, while still more abundant for the D3 form, highlight the need for more direct comparative studies to fully elucidate the specific biological activities of 24,25(OH)₂D₂. Future research in this area will be crucial for a complete understanding of the vitamin D endocrine system and may open new avenues for therapeutic development in skeletal and other disorders.
References
- 1. New study defines analytical performance specifications for 24,25-dihydroxyvitamin D examinations | International Osteoporosis Foundation [osteoporosis.foundation]
- 2. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24R,25-dihydroxyvitamin D stimulates creatine kinase BB activity in chick cartilage cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Synthesis Pathway of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol), a secosteroid primarily derived from fungal and plant sources, is a crucial prohormone in calcium and phosphate (B84403) homeostasis. Its biological activity is contingent upon a series of enzymatic hydroxylations that occur in vivo. While the metabolic activation to its hormonal form, 1,25-dihydroxyvitamin D2, is well-documented, a significant alternative pathway involves hydroxylation at the C-24 position, leading to the formation of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂). This document provides a comprehensive technical overview of the in vivo synthesis pathway of 24,25(OH)₂VD₂, detailing the enzymatic steps, quantitative data, experimental methodologies, and the regulatory logic of this metabolic route.
Core Synthesis Pathway
The in vivo synthesis of 24,25(OH)₂VD₂ is a multi-step enzymatic process primarily occurring in the liver and kidneys. The pathway can be broadly divided into two main stages: 25-hydroxylation followed by 24-hydroxylation.
1. 25-Hydroxylation of Vitamin D2:
The initial and obligatory step in the activation of vitamin D2 is the hydroxylation at the carbon-25 position of the side chain. This reaction converts the biologically inert vitamin D2 into 25-hydroxyvitamin D2 (25(OH)VD₂). This process mainly takes place in the liver and is catalyzed by two key cytochrome P450 enzymes:
-
CYP2R1 (Vitamin D 25-hydroxylase): Located in the endoplasmic reticulum, CYP2R1 is considered the principal enzyme responsible for the 25-hydroxylation of both vitamin D2 and D3.[1] It exhibits comparable kinetics for both substrates.[1][2]
-
CYP27A1 (Sterol 27-hydroxylase): A mitochondrial enzyme, CYP27A1 also possesses 25-hydroxylase activity. However, it displays a preference for vitamin D3 over vitamin D2.[1][3]
2. 24-Hydroxylation of 25-Hydroxyvitamin D2:
The subsequent step, which defines the formation of 24,25(OH)₂VD₂, is the hydroxylation of 25(OH)VD₂ at the carbon-24 position. This reaction is catalyzed by the mitochondrial enzyme:
-
CYP24A1 (25-hydroxyvitamin D-24-hydroxylase): This enzyme is a key regulator of vitamin D metabolism, initiating the catabolism of both 25(OH)D and 1,25(OH)₂D.[4][5] The catalytic efficiency of human CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25(OH)D3.[4][6]
The resulting product, 24,25(OH)₂VD₂, is a major circulating metabolite of vitamin D2.
Quantitative Data
The enzymatic reactions governing the synthesis of 24,25(OH)₂VD₂ are characterized by specific kinetic parameters. While precise Km and kcat values for every step with vitamin D2 substrates are not always available, comparative kinetic data and circulating concentrations provide valuable insights.
| Enzyme | Substrate | Product | Kinetic Parameter | Value/Observation | Reference |
| CYP2R1 | Vitamin D₂ | 25-Hydroxyvitamin D₂ | Comparative Kinetics | Catalyzes 25-hydroxylation of both vitamin D₂ and D₃ with similar kinetics. | [1][2] |
| CYP27A1 | Vitamin D₂ | 25-Hydroxyvitamin D₂ | Substrate Preference | Preferentially hydroxylates vitamin D₃ over vitamin D₂. | [1][3] |
| CYP24A1 | 25-Hydroxyvitamin D₂ | 24,25-Dihydroxyvitamin D₂ | Catalytic Efficiency (kcat/Km) | Similar to that for 25-hydroxyvitamin D₃. | [4][6] |
| CYP24A1 | 1,25-Dihydroxyvitamin D₂ | 1,24,25-Trihydroxyvitamin D₂ | Catalytic Efficiency (kcat/Km) | The kcat/Km for 1,25(OH)₂D₃ is almost double that for 1,25(OH)₂D₂. | [4] |
| CYP27B1 | 24,25-Dihydroxyvitamin D₃ | 1,24,25-Trihydroxyvitamin D₃ | Substrate Preference | Shows a greater Vmax/Km for 24,25(OH)₂D₃ than for 25(OH)D₃, suggesting it is a better substrate. | [7] |
Table 1: Enzyme Kinetic Data for the Synthesis and Further Metabolism of 24,25-Dihydroxyvitamin D₂.
| Metabolite | Population | Mean Serum Concentration (ng/mL) | Reference |
| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR ≥60) | 3.6 | [4] |
| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR 45–59) | 3.2 | [4] |
| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR 30–44) | 2.6 | [4] |
| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR 15–29) | 2.6 | [4] |
| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR <15) | 1.7 | [4] |
| 25-Hydroxyvitamin D | Healthy Adults (Optimum) | 20-50 | [8] |
Table 2: Serum Concentrations of Vitamin D Metabolites.
Experimental Protocols
The elucidation of the 24,25-dihydroxyvitamin D2 synthesis pathway relies on robust experimental methodologies for the quantification of vitamin D metabolites. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.
Protocol: Quantification of 24,25-Dihydroxyvitamin D₂ in Human Serum by HPLC-UV
This protocol provides a general framework for the analysis of 24,25(OH)₂VD₂. Specific parameters may require optimization based on the available instrumentation and standards.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of serum (or plasma, calibrator, or control), add 1.0 mL of absolute ethanol (B145695) to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 5500 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant.
-
Perform a two-step liquid-liquid extraction by adding 3.0 mL of n-hexane to the supernatant, vortexing, and collecting the hexane (B92381) layer. Repeat this step.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dry residue in 0.2 mL of methanol (B129727) for HPLC analysis.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A Synergy hydro-RP column (4.6 x 250 mm, 4.0 µm particle size) or equivalent.
-
Mobile Phase: An isocratic mobile phase consisting of methanol/acetonitrile/water (70/25/5, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 100 µL.
-
Run Time: Approximately 22 minutes, or until all peaks of interest have eluted.
-
Quantification: Compare the peak area of 24,25(OH)₂VD₂ in the sample to a standard curve generated from known concentrations of a 24,25(OH)₂VD₂ standard. An internal standard should be used to correct for extraction efficiency.
Visualization of Pathways and Workflows
Diagram 1: In Vivo Synthesis Pathway of 24,25-Dihydroxyvitamin D₂
Caption: The enzymatic conversion of Vitamin D₂ to 24,25-Dihydroxyvitamin D₂.
Diagram 2: Experimental Workflow for Quantification of 24,25(OH)₂VD₂
Caption: A typical workflow for the analysis of 24,25(OH)₂VD₂ from serum.
Diagram 3: Logical Relationship of Key Enzymes in Vitamin D₂ Metabolism
Caption: The central role of key enzymes in directing Vitamin D₂ metabolism.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pediatric.testcatalog.org [pediatric.testcatalog.org]
The Metabolism of 24,25-Dihydroxyergocalciferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolism of 24,25-dihydroxyergocalciferol (B1234410) (24,25-(OH)₂D₂), a significant metabolite of vitamin D₂. The document details the primary metabolic pathway, the key enzyme responsible for its catabolism, and the subsequent metabolites formed. A central focus is placed on the role of the cytochrome P450 enzyme, CYP24A1, in the inactivation of 24,25-(OH)₂D₂. This guide also presents available quantitative data on the kinetics of related vitamin D metabolites, outlines detailed experimental protocols for the analysis of these compounds, and includes visualizations of the metabolic pathway and analytical workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Vitamin D₂ (ergocalciferol) is a crucial nutrient primarily obtained from dietary sources. Its biological activity is dependent on a series of hydroxylation steps, leading to the formation of various metabolites. One such metabolite is 24,25-dihydroxyergocalciferol (24,25-(OH)₂D₂). While the role of 1,25-dihydroxyvitamin D is well-established as the active hormonal form, the metabolic fate and potential biological significance of other metabolites like 24,25-(OH)₂D₂ are areas of ongoing research. This guide focuses on the catabolism of 24,25-(OH)₂D₂, a key process in regulating the overall vitamin D endocrine system.
Metabolic Pathway of 24,25-Dihydroxyergocalciferol
The metabolism of 24,25-(OH)₂D₂ is an integral part of the vitamin D catabolic pathway, primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1][2] This mitochondrial enzyme is responsible for the inactivation of vitamin D metabolites to prevent vitamin D toxicity.[1] The catabolism of 24,25-(OH)₂D₂ proceeds through a series of oxidative reactions.
The initial and rate-limiting step in the catabolism of both 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)₂D) is 24-hydroxylation by CYP24A1.[3] This enzyme further metabolizes 24,25-(OH)₂D₂ through a cascade of hydroxylation and oxidation steps. In humans, CYP24A1 exhibits both 24- and 23-hydroxylase activities.[4][5] The metabolism of 1α,25-dihydroxyvitamin D₂ by human CYP24A1 has been shown to produce at least ten different metabolites.[6] The pathway for 24,25-(OH)₂D₂ is expected to follow a similar pattern of side-chain oxidation. The initial steps for the related vitamin D2 metabolites involve hydroxylation at the C-24R position, followed by further hydroxylation at C-26 or C-28, or cleavage between C-24 and C-25 to form a 24-oxo-25,26,27-trinor derivative.[7] Ultimately, these reactions lead to the formation of water-soluble, biologically inactive end products, such as calcitroic acid, which are then excreted.[8]
Signaling Pathway Diagram
Caption: Metabolic conversion of 24,25-Dihydroxyergocalciferol.
Quantitative Data
| Substrate | Enzyme | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km | Reference |
| 1,25-dihydroxyvitamin D₃ | Human CYP24A1 | Value not specified | Value not specified | Value not specified | [9] |
| 1,24,25-trihydroxyvitamin D₃ | Human CYP24A1 | 15 | 34 | 2.3 | [9] |
| 24-oxo-1,25-dihydroxyvitamin D₃ | Human CYP24A1 | Value not specified | Value not specified | Value not specified | [9] |
| 24-oxo-1,23,25-trihydroxyvitamin D₃ | Human CYP24A1 | 0.34 | Value not specified | Value not specified | [9] |
| 25-hydroxyvitamin D₂ | Human CYP24A1 | Similar to 25(OH)D₃ | Similar to 25(OH)D₃ | Similar to 25(OH)D₃ | [7] |
| 1,25-dihydroxyvitamin D₂ | Human CYP24A1 | Value not specified | Value not specified | Almost half of 1,25(OH)₂D₃ | [7] |
Note: The kinetic parameters for human CYP24A1 with 1,25-dihydroxyvitamin D₃ and its C24-oxidation intermediates were determined in a phospholipid-vesicle reconstituted system.[9] The catalytic efficiency (kcat/Km) for the initial hydroxylation of 25(OH)D₂ by CYP24A1 is reported to be similar to that of 25(OH)D₃.[7]
Experimental Protocols
The analysis of 24,25-(OH)₂D₂ and other vitamin D metabolites in biological matrices, such as serum or plasma, typically involves sophisticated analytical techniques to achieve the necessary sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10]
Sample Preparation for LC-MS/MS Analysis of Vitamin D Metabolites
Objective: To extract vitamin D metabolites from serum and prepare them for LC-MS/MS analysis.
Materials:
-
Serum sample (100 µL)
-
Internal standards (e.g., deuterated 24,25-(OH)₂D₃)
-
0.1 M HCl
-
0.2 M Zinc Sulfate (B86663)
-
Methyl tertiary butyl ether (MTBE)
-
Derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione - DMEQ-TAD)
-
Reconstitution solvent (e.g., methanol/water mixture)
Procedure:
-
Protein Precipitation: To a 100 µL serum sample, add an internal standard solution. Add 100 µL of 0.1 M HCl, followed by 150 µL of 0.2 M zinc sulfate and 450 µL of methanol, vortexing after each addition. Centrifuge to pellet the precipitated proteins.[11]
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 700 µL of hexane and 700 µL of MTBE, vortexing after each addition. The vitamin D metabolites will partition into the organic phase.[11]
-
Evaporation: Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.[11]
-
Derivatization (Optional but Recommended for Increased Sensitivity): Reconstitute the dried extract in a solution of the derivatizing agent (e.g., PTAD or DMEQ-TAD) in an appropriate solvent and incubate to allow the reaction to complete. This step enhances the ionization efficiency of the vitamin D metabolites.[11]
-
Reconstitution: After derivatization (if performed), evaporate the solvent and reconstitute the sample in the mobile phase used for the LC-MS/MS analysis.[11]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions (Example):
-
Column: A C18 or Phenyl-Hexyl reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is frequently used, especially after derivatization.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
MRM Transitions: These are specific for each metabolite and its derivative and need to be optimized for the instrument being used.
Experimental Workflow Diagram
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are crucial for calcium and phosphate (B84403) homeostasis, with their roles in bone metabolism being extensively studied. While 1α,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) is the most biologically active form, the metabolic pathway of vitamin D2 also yields other hydroxylated products. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) has historically been considered an inactive catabolite destined for excretion. However, emerging evidence suggests that this metabolite may possess unique biological functions, particularly in the regulation of bone and cartilage health. This technical guide provides a comprehensive overview of the current understanding of the biological role of 24,25(OH)₂D₂, with a focus on its synthesis, metabolism, molecular interactions, and physiological effects.
Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2
The metabolic activation and catabolism of vitamin D2 are tightly regulated processes involving a series of hydroxylation steps primarily occurring in the liver and kidneys.
Synthesis:
-
Vitamin D2 (Ergocalciferol) to 25-Hydroxyvitamin D2 (25(OH)D₂): Following its ingestion from plant sources or supplements, vitamin D2 is transported to the liver.[1] Here, it undergoes hydroxylation at the carbon-25 position by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D2.[2]
-
25-Hydroxyvitamin D2 (25(OH)D₂) to 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂): The subsequent hydroxylation of 25(OH)D₂ at the carbon-24 position is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[2][3] This reaction yields 24,25-dihydroxyvitamin D2.
Metabolism and Catabolism:
CYP24A1 is a key enzyme in the catabolism of vitamin D metabolites, preventing the accumulation of active forms and thereby avoiding potential toxicity.[4] The catalytic efficiency of human CYP24A1 for the initial hydroxylation of 25(OH)D₂ is similar to that for 25-hydroxyvitamin D3 (25(OH)D₃), suggesting comparable rates of inactivation at low substrate concentrations.[2][5] Human CYP24A1 can produce at least ten metabolites from 1α,25(OH)₂D₂, indicating a complex metabolic pathway for the D2 form.[6] The inactivation of vitamin D2 metabolites by CYP24A1 involves a series of oxidation steps.[2]
Quantitative Data
The following tables summarize key quantitative data related to 24,25-dihydroxyvitamin D2 and its associated metabolites.
Table 1: Circulating Concentrations of Vitamin D Metabolites
| Metabolite | Healthy Adult Range | Units | Reference(s) |
| 25-Hydroxyvitamin D (Total) | 32-100 | ng/mL | [7] |
| 1,25-Dihydroxyvitamin D (Total) | 16-56 | pg/mL | [7] |
| 24,25-Dihydroxyvitamin D | 0.4 - 8.9 | nmol/L | [8] |
| 25(OH)D:24,25(OH)₂D Ratio | 7-23 | [3] |
Table 2: Receptor Binding Affinity and Enzyme Kinetics
| Ligand | Receptor/Enzyme | Parameter | Value | Reference(s) |
| 1,25-Dihydroxyvitamin D3 | Vitamin D Receptor (VDR) | KD | 0.1 nM | [9] |
| 25-Hydroxyvitamin D3 | Vitamin D Receptor (VDR) | Affinity | 100- to 1,000-fold lower than 1,25(OH)₂D₃ | [9] |
| 24R,25-Dihydroxyvitamin D3 | Vitamin D Receptor (VDR) | Binding | Weak, even at 10⁵-fold higher concentration than 1,25(OH)₂D₃ | [10] |
| 1,25-Dihydroxyvitamin D2 | Vitamin D Receptor (VDR) | Affinity | Equal to 1,25(OH)₂D₃ | [11] |
| 24(R),25-Dihydroxyvitamin D2 | Rat Serum Binding Proteins | Potency vs. 24(R),25(OH)₂D₃ | 1.7 times less potent | [1] |
| 1,25-Dihydroxyvitamin D2 | Chick Intestinal Receptor | Potency vs. 1,25(OH)₂D₃ | 1.3 times less potent | [1] |
| 25(OH)D₂ | Human CYP24A1 | kcat/Km (vs. 25(OH)D₃) | Similar | [2][5] |
| 1,25(OH)₂D₂ | Human CYP24A1 | kcat/Km (vs. 1,25(OH)₂D₃) | Almost double | [5] |
Signaling Pathways and Biological Roles
While often overshadowed by 1,25(OH)₂D₂, 24,25(OH)₂D₂ is now understood to have distinct biological activities, particularly in skeletal tissues.
Role in Bone Metabolism
The role of vitamin D in bone resorption is complex and appears to be dose-dependent.[12][13] High concentrations of active vitamin D can enhance osteoclastogenesis, while pharmacological doses have been shown to suppress bone resorption.[12] The active form of vitamin D, 1,25(OH)₂D₃, stimulates bone resorption by increasing the expression of RANKL in osteoblasts.[14]
The specific role of 24,25(OH)₂D₂ in bone resorption is less clear. It is generally considered to have much lower activity in stimulating bone resorption compared to 1,25(OH)₂D₃.[15]
Role in Cartilage Homeostasis and Chondrocyte Differentiation
Emerging evidence points to a significant role for 24,25(OH)₂D₃ (the D3 analog) in cartilage development and maintenance. Studies have shown that resting zone chondrocytes primarily respond to 24,25(OH)₂D₃, while growth zone chondrocytes respond to 1,25(OH)₂D₃.[16][17] Treatment of resting zone chondrocytes with 24,25(OH)₂D₃ can induce their differentiation into a phenotype responsive to 1,25(OH)₂D₃, suggesting a role in chondrocyte maturation.[16] In vivo studies in vitamin D-deficient rats have shown that 24R,25(OH)₂D₃ affects cell maturation in the growth plate.[18] Furthermore, 24R,25(OH)₂D₃ has been shown to promote the osteoblastic differentiation of human mesenchymal stem cells.[19]
Experimental Protocols
Measurement of 24,25-Dihydroxyvitamin D2 by LC-MS/MS
Objective: To accurately quantify the concentration of 24,25(OH)₂D₂ in serum or plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 24,25(OH)₂D₂).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The extract can be derivatized to improve ionization efficiency.[20][21]
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample extract onto an LC system.
-
Utilize a suitable column for separation, such as a C18 or Phenyl column.[20]
-
Employ a gradient elution with a mobile phase consisting of methanol (B129727) and water.[20]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Quantification:
-
Construct a calibration curve using known concentrations of 24,25(OH)₂D₂.
-
Determine the concentration of 24,25(OH)₂D₂ in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
In Vitro Chondrocyte Differentiation Assay
Objective: To assess the effect of 24,25(OH)₂D₂ on the differentiation of chondrocytes.
Methodology:
-
Cell Culture:
-
Isolate resting zone chondrocytes from a suitable animal model (e.g., rat costochondral cartilage).[16]
-
Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Once the cells reach confluence, pretreat them with 24,25(OH)₂D₂ (e.g., 10⁻⁷ M) for various time points (e.g., 24, 36, 48, 72, and 120 hours).[16]
-
After the pretreatment period, replace the medium with fresh medium containing different concentrations of 1,25(OH)₂D₂ (e.g., 10⁻¹⁰ to 10⁻⁸ M) and incubate for an additional 24 hours.[16]
-
-
Assessment of Differentiation Markers:
-
Alkaline Phosphatase (ALP) Activity: Measure the specific activity of ALP, a marker of chondrocyte maturation.[16]
-
Matrix Protein Synthesis: Assess the synthesis of matrix proteins by measuring the incorporation of radiolabeled precursors, such as [³H]proline for collagen and ³⁵SO₄ for proteoglycans.[16]
-
Gene Expression Analysis: Analyze the expression of genes associated with chondrocyte differentiation (e.g., Collagen type X) using quantitative PCR.
-
Conclusion
While historically viewed as an inactive breakdown product, 24,25-dihydroxyvitamin D2 is emerging as a metabolite with distinct biological functions. Its role in cartilage homeostasis and chondrocyte differentiation is particularly noteworthy and warrants further investigation. The development of sensitive analytical methods, such as LC-MS/MS, has been instrumental in enabling the accurate measurement of this and other vitamin D metabolites, paving the way for a more nuanced understanding of their physiological roles. For researchers and professionals in drug development, a deeper comprehension of the complete metabolic profile of vitamin D2, including the actions of 24,25(OH)₂D₂, is essential for designing effective therapeutic strategies for bone and cartilage disorders. Future research should focus on elucidating the specific molecular mechanisms of 24,25(OH)₂D₂ action and its potential as a therapeutic agent.
References
- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment and Interpretation of Circulating 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in the Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms involved in bone resorption regulated by vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. The role of vitamin D metabolites in bone resorption | Semantic Scholar [semanticscholar.org]
- 16. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Production of 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 by growth zone and resting zone chondrocytes is dependent on cell maturation and is regulated by hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of 1alpha,25-dihydroxyvitamin D3 and 24R,25-dihydroxyvitamin D3 on metalloproteinase activity and cell maturation in growth plate cartilage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
The Physiological Role of 24,25-Dihydroxyvitamin D2: A Technical Guide for Researchers
An In-depth Examination of a Lesser-Known Vitamin D Metabolite
Introduction
Vitamin D, primarily recognized for its crucial role in calcium and phosphate (B84403) homeostasis, undergoes a series of metabolic conversions to exert its biological effects. While 1α,25-dihydroxyvitamin D3 (Calcitriol) is the most biologically active form, a diverse array of other metabolites exists, each with potentially unique physiological functions. Among these is 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a dihydroxylated metabolite of vitamin D2 (Ergocalciferol). Historically considered an inactive catabolite destined for excretion, emerging evidence suggests that 24,25(OH)₂D₂ and its D3 counterpart, 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), may possess distinct biological activities, particularly in the realms of bone metabolism and fracture healing. This technical guide provides a comprehensive overview of the current understanding of the physiological functions of 24,25(OH)₂D₂, with a focus on quantitative data, experimental methodologies, and signaling pathways to support further research and drug development in this area.
Metabolism and Synthesis
24,25-Dihydroxyvitamin D₂ is synthesized from its precursor, 25-hydroxyvitamin D₂ (25(OH)D₂), through the action of the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1] This enzyme is a key component of the vitamin D catabolic pathway, hydroxylating both 25(OH)D and 1,25(OH)₂D to initiate their degradation.[2] The expression of CYP24A1 is tightly regulated, being induced by 1,25(OH)₂D₃ and fibroblast growth factor-23 (FGF-23), and suppressed by parathyroid hormone (PTH).[2][3] This regulation ensures a balance between the active and catabolic forms of vitamin D.
Data Presentation: Quantitative Analysis of Biological Activity
The biological potency of 24,25(OH)₂D₂ is generally considered to be significantly lower than that of 1,25(OH)₂D₂ and 1,25(OH)₂D₃. However, specific contexts reveal nuanced activities. The following tables summarize the available quantitative data comparing the biological effects of 24,25(OH)₂D₂ and its related metabolites.
Table 1: Comparative Binding Affinity for the Vitamin D Receptor (VDR)
| Compound | Receptor Source | Relative Binding Affinity (Compared to 1,25(OH)₂D₃) | Reference |
| 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) | Chick Intestine | Equal | [4] |
| 24-epi-1,25-dihydroxyvitamin D₂ | Chick Intestine | 33% | [5] |
| 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) | Not specified | 100 times less than 1,25(OH)₂D₃ | [6] |
Table 2: Comparative Biological Activity in Intestinal Calcium Transport
| Compound | Model System | Effect | Relative Potency | Reference |
| 24-epi-1,25-dihydroxyvitamin D₂ | Vitamin D-deficient rats | Stimulates intestinal calcium transport | ~50% as active as 1,25(OH)₂D₂ | [5] |
| 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) | In vitro perfused Atlantic cod intestine | Decreased calcium influx by 36% at 10 ng/ml | - | [7] |
Table 3: Comparative Biological Activity in Bone Metabolism
| Compound | Model System | Effect | Relative Potency | Reference |
| 24-epi-1,25-dihydroxyvitamin D₂ | Fetal rat bone culture | Induces bone resorption | 5 times less active than 1,25(OH)₂D₂ | [5] |
| 24R,25-dihydroxyvitamin D₃ | Human osteoblast cell line (SV-HFO) | Stimulates alkaline phosphatase activity and osteocalcin (B1147995) production | Equipotent to 1,25(OH)₂D₃ for mineralization | [8] |
| 24R,25-dihydroxyvitamin D₃ | Human mesenchymal stem cells | Promotes osteoblastic differentiation and mineralization | - | [9] |
Signaling Pathways
While traditionally viewed as acting through the nuclear Vitamin D Receptor (VDR) with low affinity, recent research has unveiled a novel, VDR-independent signaling pathway for the D3 analog, 24R,25(OH)₂D₃, in the context of bone repair. This pathway is initiated by the binding of 24R,25(OH)₂D₃ to a specific membrane receptor, FAM57B2 .[6][10] This interaction stimulates the production of lactosylceramide (LacCer) , which then acts as a second messenger to promote endochondral ossification during fracture healing.[10] Although this pathway has been elucidated for the D3 form, it provides a plausible mechanism for the potential actions of 24,25(OH)₂D₂ in similar biological contexts.
Vitamin D Metabolism and Catabolism
Caption: Metabolic pathway of Vitamin D2 leading to the formation of 24,25(OH)₂D₂.
Putative Signaling Pathway of 24,25(OH)₂D in Bone Healing
Caption: Proposed signaling cascade for 24,25(OH)₂D in promoting bone fracture repair.
Experimental Protocols
VDR Competitive Binding Assay
Objective: To determine the binding affinity of 24,25(OH)₂D₂ to the Vitamin D Receptor (VDR) in comparison to other vitamin D metabolites.
Materials:
-
Recombinant human VDR
-
[³H]-1,25(OH)₂D₃ (radioligand)
-
Unlabeled 1,25(OH)₂D₃ (for determining non-specific binding)
-
24,25(OH)₂D₂ and other test compounds
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled 1,25(OH)₂D₃, 24,25(OH)₂D₂, and other test compounds.
-
Incubate a fixed concentration of recombinant VDR and [³H]-1,25(OH)₂D₃ with varying concentrations of the test compounds.
-
Include a set of tubes with a high concentration of unlabeled 1,25(OH)₂D₃ to determine non-specific binding.
-
After incubation to reach equilibrium, separate the receptor-bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding).
Gene Expression Analysis by qPCR
Objective: To quantify the effect of 24,25(OH)₂D₂ on the expression of VDR target genes (e.g., TRPV6, CALB1 (Calbindin-D9k), CYP24A1) in a target cell line (e.g., Caco-2 intestinal cells).
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
24,25(OH)₂D₂, 1,25(OH)₂D₃ (positive control), and vehicle control (e.g., ethanol)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Culture Caco-2 cells to the desired confluency.
-
Treat the cells with different concentrations of 24,25(OH)₂D₂, 1,25(OH)₂D₃, or vehicle for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment group compared to the vehicle control, normalized to the housekeeping gene.
In Vitro Bone Mineralization Assay
Objective: To assess the effect of 24,25(OH)₂D₂ on the mineralization of osteoblast-like cells.
Materials:
-
MC3T3-E1 pre-osteoblastic cell line
-
Osteogenic induction medium (containing ascorbic acid and β-glycerophosphate)
-
24,25(OH)₂D₂, 1,25(OH)₂D₃ (positive control), and vehicle control
-
Alizarin Red S staining solution
-
10% (w/v) cetylpyridinium (B1207926) chloride solution for quantification
Procedure:
-
Plate MC3T3-E1 cells and grow to confluence.
-
Induce osteogenic differentiation by switching to osteogenic induction medium.
-
Treat the cells with various concentrations of 24,25(OH)₂D₂, 1,25(OH)₂D₃, or vehicle. Refresh the medium and treatments every 2-3 days.
-
After a suitable period of differentiation (e.g., 14-21 days), fix the cells with formalin.
-
Stain the mineralized nodules with Alizarin Red S solution.
-
Visually assess and photograph the extent of mineralization.
-
For quantification, destain the wells with cetylpyridinium chloride and measure the absorbance of the extracted stain at a specific wavelength (e.g., 562 nm).
Conclusion and Future Directions
The physiological role of 24,25-dihydroxyvitamin D₂ is a burgeoning area of research that challenges the traditional view of this metabolite as merely an inactive byproduct. While its affinity for the nuclear VDR is low, the discovery of a VDR-independent signaling pathway for its D3 analog in bone healing opens up new avenues for understanding its potential functions. The available data, though limited, suggest that 24,25(OH)₂D₂ and its counterpart may have subtle but specific roles in modulating intestinal calcium transport and bone metabolism.
For researchers, scientists, and drug development professionals, several key areas warrant further investigation:
-
Direct Comparative Studies: Head-to-head comparisons of the biological activities of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ across various in vitro and in vivo models are crucial to delineate their respective potencies and mechanisms of action.
-
VDR Binding and Gene Regulation: A definitive characterization of the VDR binding affinity of 24,25(OH)₂D₂ and its direct impact on the transcription of key calcium-regulating genes is needed.
-
FAM57B2 Pathway in D2 Context: Investigating whether 24,25(OH)₂D₂ can also activate the FAM57B2-lactosylceramide signaling pathway is a critical next step.
-
Clinical Relevance: Further studies are required to understand the clinical significance of circulating 24,25(OH)₂D₂ levels in human health and disease, particularly in the context of bone disorders and fracture risk.
A deeper understanding of the physiological functions of 24,25-dihydroxyvitamin D₂ holds the potential to uncover novel therapeutic targets and strategies for a range of skeletal and mineral-related disorders. This technical guide serves as a foundation for stimulating further inquiry into this intriguing and often-overlooked vitamin D metabolite.
References
- 1. Effects of 1,25-dihydroxyvitamin D3 on osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of vitamin D3, 25(OH) vitamin D3, 24,25(OH)2 vitamin D3, and 1,25(OH)2 vitamin D3 on the in vitro intestinal calcium absorption in the marine teleost, Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
24,25-Dihydroxyvitamin D2: A Technical Overview of Vitamin D Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) for the Vitamin D Receptor (VDR). As a significant metabolite of vitamin D2, understanding its interaction with the VDR is crucial for elucidating its physiological role and potential therapeutic applications. This document details the quantitative binding data, the experimental protocols used to determine affinity, and the associated cellular signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of 24,25(OH)₂D₂ to the Vitamin D Receptor (VDR) is notably lower than that of the hormonally active form, 1α,25-dihydroxyvitamin D₃ (calcitriol), and other vitamin D metabolites. The available data, primarily from competitive binding assays, indicates that 24,25(OH)₂D₂ is a weak ligand for the VDR.
A study comparing the displacement potency of vitamin D₂ analogs found that 24(R),25-dihydroxyergocalciferol (24,25(OH)₂D₂) is 1.7 times less potent than 24(R),25-dihydroxycholecalciferol (24,25(OH)₂D₃) in displacing radiolabeled 25-hydroxyvitamin D₃ from rat serum binding proteins[1]. While this pertains to serum binding proteins and not directly to the VDR, it highlights the differential binding characteristics of D₂ and D₃ metabolites[1]. More directly related to the VDR, studies on the D₃ equivalent, 24R,25(OH)₂D₃, have shown its interaction with the VDR is weak, even at concentrations 100,000-fold higher than 1α,25(OH)₂D₃[2]. This suggests that the 24,25-dihydroxylated form of vitamin D is not a high-affinity VDR ligand[2].
The table below summarizes the relative binding affinities of relevant vitamin D metabolites.
| Compound | Assay Type | Receptor/Binding Protein Source | Relative Affinity / Potency | Reference Compound |
| 24(R),25(OH)₂D₂ | Competitive Protein Binding | Rat Serum Binding Proteins | 1.7x less potent | 24(R),25(OH)₂D₃ |
| 1,25(OH)₂D₂ | Competitive Protein Binding | Chick Intestinal Receptor (VDR) | 1.3x less potent | 1,25(OH)₂D₃ |
| 24-epi-1,25(OH)₂D₂ | Competitive Protein Binding | Chick Intestinal Receptor (VDR) | ~3x less active | 1,25(OH)₂D₃ |
The Genomic Vitamin D Signaling Pathway
The biological effects of most vitamin D metabolites are mediated through the Vitamin D Receptor, a ligand-inducible transcription factor that belongs to the nuclear receptor superfamily[3][4][5]. The canonical genomic signaling pathway is a multi-step process:
-
Ligand Binding: The active vitamin D metabolite, such as 1α,25(OH)₂D₃, diffuses into the cell and binds to the ligand-binding domain of the VDR, which may be located in the cytoplasm or the nucleus[6]. This binding induces a conformational change in the VDR.
-
Heterodimerization: The ligand-bound VDR forms a heterodimeric complex with the Retinoid X Receptor (RXR), another nuclear receptor[4][5].
-
DNA Binding: This VDR-RXR heterodimer translocates into the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes[3][4][6].
-
Transcriptional Regulation: The binding of the VDR-RXR complex to a VDRE recruits a complex of co-activator or co-repressor proteins. This machinery modulates the transcription of the downstream gene, leading to changes in protein synthesis and ultimately, a cellular response[3].
Given its low affinity, 24,25(OH)₂D₂ is a weak activator of this pathway compared to 1α,25(OH)₂D₃.
Experimental Protocols
The determination of binding affinity for VDR ligands is primarily accomplished through competitive radioligand binding assays. Functional assays, such as receptor redistribution, can also provide valuable data on a compound's ability to activate the VDR signaling cascade.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the unlabeled "competitor," e.g., 24,25(OH)₂D₂) to displace a high-affinity radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃) from the VDR. The resulting data allows for the calculation of the inhibitor concentration that displaces 50% of the radioligand (IC₅₀), which can be used to determine the binding affinity (Ki).
Methodology
-
Receptor Source: Purified recombinant VDR or homogenates from cells or tissues that endogenously express the VDR (e.g., human breast cancer cells (T-47D), pig kidney cells (LLC-PK1))[7].
-
Radioligand: A high-specific-activity radiolabeled VDR agonist, typically [³H]-1α,25(OH)₂D₃.
-
Assay Buffer: A Tris-HCl or phosphate-based buffer containing additives such as DTT and glycerol (B35011) to maintain protein stability and prevent degradation[8].
Procedure [6]
-
Receptor Preparation: Cells or tissues are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the cytosolic VDR is collected.
-
Assay Incubation: The assay is typically performed in a 96-well plate. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (24,25(OH)₂D₂).
-
Controls:
-
Total Binding: Contains receptor and radioligand only (no competitor).
-
Non-specific Binding: Contains receptor, radioligand, and a large excess of unlabeled 1α,25(OH)₂D₃ to saturate all specific binding sites.
-
Vehicle Control: Contains receptor, radioligand, and the vehicle used to dissolve the competitor.
-
-
Separation: After incubation to reach equilibrium, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.
-
Quantification: The filters are washed to remove any remaining free radioligand. They are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.
-
The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
VDR Redistribution Assay
This is a cell-based functional assay designed to identify compounds that induce the translocation of the VDR from the cytoplasm to the nucleus, a key step following ligand binding[9].
Principle The assay uses a cell line (e.g., U2OS) stably expressing a fusion protein of the Vitamin D Receptor and a fluorescent protein, such as Enhanced Green Fluorescent Protein (EGFP-VDR). In the absence of an active ligand, the EGFP-VDR is distributed throughout the cytoplasm. Upon binding of an agonist, the VDR changes conformation and translocates to the nucleus. This shift in fluorescence is visualized and quantified using high-content imaging systems[9]. The intensity of nuclear fluorescence is proportional to the VDR activation by the test compound. This method provides a functional readout of VDR agonism, complementing the direct binding data from radioligand assays.
References
- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications [mdpi.com]
- 4. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 5. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Enzymatic Conversion of Vitamin D2 to 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic activation and catabolism of vitamin D are critical processes for maintaining calcium homeostasis and regulating numerous physiological functions. While much of the research has focused on vitamin D3, understanding the metabolic fate of vitamin D2 (ergocalciferol) is equally important, particularly in the context of supplementation and fortification. This technical guide provides an in-depth overview of the enzymatic conversion of vitamin D2 to its 24-hydroxylated metabolite, 24,25-dihydroxyvitamin D2. This process is primarily mediated by the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as vitamin D 24-hydroxylase. This document details the underlying biochemistry, experimental protocols for in-vitro analysis, and quantitative data related to this pivotal metabolic step.
The Central Role of CYP24A1 in Vitamin D2 Metabolism
CYP24A1 is the key enzyme responsible for the catabolism of both 25-hydroxyvitamin D [25(OH)D] and 1,25-dihydroxyvitamin D [1,25(OH)2D], the active form of vitamin D.[1] This enzyme initiates the C24-oxidation pathway, a major route for the inactivation and excretion of vitamin D metabolites.[2] For vitamin D2, the initial and rate-limiting step in this pathway is the hydroxylation at the carbon-24 position of 25-hydroxyvitamin D2 [25(OH)D2], yielding 24,25-dihydroxyvitamin D2 [24,25(OH)2D2]. Subsequent hydroxylations and oxidations lead to the formation of calcitroic acid, which is then excreted.[3] The initial hydroxylation of 25(OH)D2 by human CYP24A1 occurs at the C24R position.[1]
The expression of the CYP24A1 gene is tightly regulated, primarily through a negative feedback loop involving the active form of vitamin D, 1,25(OH)2D3.[4] When levels of 1,25(OH)2D3 are high, it binds to the vitamin D receptor (VDR), which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene, leading to increased transcription and subsequent degradation of active vitamin D metabolites.[5][6] Parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23) also play regulatory roles in CYP24A1 expression.[4][7]
Quantitative Analysis of Enzymatic Conversion
The enzymatic efficiency of CYP24A1-mediated conversion of vitamin D2 metabolites is a critical parameter in understanding the pharmacokinetics of vitamin D2. The following table summarizes available kinetic data. It is important to note that much of the detailed kinetic analysis has been performed on vitamin D3 substrates. However, studies have indicated that the catalytic efficiency (kcat/Km) of CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25(OH)D3.[1][8]
| Substrate | Enzyme | Km | kcat | kcat/Km | Reference |
| 1,25(OH)2D3 | Human CYP24A1 | 9.0 ± 2.0 nM (apparent) | - | - | [9] |
| 1,24,25(OH)3D3 | Human CYP24A1 | 15 mmol/mol phospholipid | 34 min-1 | - | [2] |
| 24-oxo-1,23,25(OH)3D3 | Human CYP24A1 | 0.34 mmol/mol phospholipid | - | Highest catalytic efficiency | [2][8] |
| 25(OH)D2 | Human CYP24A1 | Similar to 25(OH)D3 | - | Similar to 25(OH)D3 | [1][8] |
| 1,25(OH)2D2 | Human CYP24A1 | - | - | Lower than 1,25(OH)2D3 | [1] |
Experimental Protocols
Recombinant Human CYP24A1 Expression and Purification
A robust method for producing active human CYP24A1 is essential for in-vitro studies. Expression in Escherichia coli is a common approach.
Protocol:
-
Expression Vector: A suitable expression vector (e.g., pET series) containing the human CYP24A1 cDNA with an N-terminal modification to enhance expression and a C-terminal His-tag for purification is used.
-
Host Strain: E. coli strains such as BL21(DE3) are suitable for protein expression.
-
Culture Conditions:
-
Grow transformed E. coli in Terrific Broth medium at 37°C with appropriate antibiotic selection.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Continue incubation at a lower temperature (e.g., 28°C) for 16-24 hours to improve protein folding and solubility.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Centrifuge the lysate to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).
-
Elute the His-tagged CYP24A1 with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Dialyze the eluted protein against a storage buffer and store at -80°C.
-
In-Vitro Enzymatic Assay for 24,25-Dihydroxyvitamin D2 Production
This assay measures the conversion of 25(OH)D2 to 24,25(OH)2D2 by recombinant CYP24A1.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
The reaction mixture should contain:
-
Recombinant human CYP24A1 (e.g., 10-50 pmol).
-
25-hydroxyvitamin D2 (substrate) dissolved in a suitable solvent (e.g., ethanol) at various concentrations (e.g., 0.1 - 10 µM).
-
An NADPH-generating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) or a reconstituted system with adrenodoxin (B1173346) and adrenodoxin reductase.
-
-
-
Incubation:
-
Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solvent, such as two volumes of ice-cold acetonitrile (B52724) or methanol.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantification of 24,25-Dihydroxyvitamin D2 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.
Protocol:
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of the reconstituted sample from the enzymatic assay (or serum/plasma), add 200 µL of a solution of an internal standard (e.g., d6-24,25(OH)2D3) in acetonitrile. Vortex and centrifuge.[10]
-
Derivatization (Optional but recommended for increased sensitivity): The supernatant can be derivatized using reagents like 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) to enhance ionization efficiency.[10]
-
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a C18 or Phenyl column (e.g., Acquity UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm), is typically used.[10]
-
Mobile Phase: A gradient elution with a binary solvent system, for example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
-
Gradient: A typical gradient might start at 60% B, increase to 95% B over a few minutes, hold, and then return to the initial conditions for equilibration.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 24,25-dihydroxyvitamin D2 and its deuterated internal standard need to be optimized on the specific mass spectrometer being used.
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP24A1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Pharmacokinetics of 24,25-Dihydroxyergocalciferol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyergocalciferol (B1234410) (24,25(OH)₂D₂) is a metabolite of vitamin D₂ (ergocalciferol). It is produced from its precursor, 25-hydroxyergocalciferol (25(OH)D₂), through the action of the mitochondrial enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[1] This enzyme plays a crucial role in vitamin D homeostasis by catalyzing the inactivation of active vitamin D metabolites.[2] While much of the research has focused on the cholecalciferol (vitamin D₃) pathway, understanding the pharmacokinetics of the ergocalciferol (B368823) metabolites is essential for a comprehensive view of vitamin D metabolism, particularly in populations where vitamin D₂ is a primary source of supplementation. This guide provides a detailed overview of the pharmacokinetics of 24,25-dihydroxyvitamin D, drawing primarily on data from its close structural analog, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), due to a lack of direct pharmacokinetic studies on the D₂ form. The metabolic similarities between the D₂ and D₃ forms, particularly concerning CYP24A1-mediated catabolism, will be highlighted.
Core Pharmacokinetic Parameters of 24,25-Dihydroxycholecalciferol
The following tables summarize the key pharmacokinetic parameters of 24,25-dihydroxycholecalciferol in humans following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of 24,25-Dihydroxycholecalciferol Following a Single Intravenous Bolus Injection (25 µg) in Healthy Male Volunteers [5][6]
| Parameter | Mean Value | Standard Deviation (SD) | Units |
| Distribution Phase | |||
| Half-life (t½α) | 3.0 | 0.9 | hours |
| Elimination Phase | |||
| Half-life (t½β) | 8.2 | 2.9 | days |
| Volume of Distribution (Vd) | 0.19 | 0.02 | L/kg |
| Metabolic Clearance | |||
| Metabolic Clearance Rate | 9.2 | 1.5 | L/day |
| Production Rate | 26.4 | 7.2 | µ g/day |
Table 2: Bioavailability of 24,25-Dihydroxycholecalciferol Following Daily Oral Administration (25 µg) in Subjects with Primary Hyperparathyroidism [5][6]
| Parameter | Mean Value | Standard Deviation (SD) | Units |
| Average Plateau Level (Steady State) | 39 | 12 | nmol/L |
| Estimated Oral Bioavailability | ~70 | - | % |
Metabolism and Excretion
The metabolism of 24,25(OH)₂D is primarily a catabolic process aimed at inactivating and eliminating vitamin D metabolites to prevent toxicity.[2]
-
Enzymatic Conversion: 24,25(OH)₂D₂ is formed from 25(OH)D₂ by the enzyme CYP24A1. This enzyme is also responsible for the further metabolism of 1,25-dihydroxyvitamin D (the active form).[1][7]
-
Catabolic Pathways: CYP24A1 initiates a series of hydroxylation reactions, primarily at the C-24 position, leading to the formation of more polar metabolites.[7] For the D₂ form, the initial steps involve hydroxylation at the C24R position, followed by further oxidations.[3][4] The ultimate end-product of this pathway is calcitroic acid, a water-soluble compound that is biologically inactive.[1]
-
Excretion: The polar metabolites of 24,25(OH)₂D are primarily excreted through the bile into the feces.[8] A smaller proportion is excreted in the urine.[8] Studies on radiolabeled 24,25(OH)₂D₃ in humans have shown that after 7 days, approximately 48.8% of the dose is recovered in the feces and about 7.4% in the urine.[8]
Signaling Pathways and Regulation
The production of 24,25-dihydroxyergocalciferol is tightly regulated as part of the overall vitamin D endocrine system. The key regulator is the expression of the CYP24A1 gene.
As depicted in Figure 1, the expression of CYP24A1 is:
-
Induced by the active form of vitamin D, 1,25-dihydroxyvitamin D, through its binding to the vitamin D receptor (VDR). This creates a negative feedback loop to prevent excessive levels of the active hormone.[9][10]
-
Stimulated by Fibroblast Growth Factor 23 (FGF23).[9]
Experimental Protocols
The determination of pharmacokinetic parameters for 24,25-dihydroxyergocalciferol requires robust experimental design and sensitive analytical methods.
Pharmacokinetic Study Design (Human)
A typical experimental workflow for a human pharmacokinetic study of 24,25-dihydroxyvitamin D would involve the following steps:
-
Subject Recruitment and Screening: Healthy volunteers or specific patient populations are recruited. Baseline vitamin D status is often assessed.[5][11]
-
Drug Administration: A precise dose of 24,25-dihydroxyvitamin D is administered, typically either as an intravenous bolus for determining absolute bioavailability and clearance, or orally to assess oral bioavailability.[5][6]
-
Serial Blood Sampling: Blood samples are collected at multiple time points post-administration to characterize the concentration-time profile of the compound in plasma or serum.[5][11]
-
Urine and Feces Collection: For excretion studies, urine and feces are collected over a defined period.[8]
-
Sample Preparation: The vitamin D metabolites are extracted from the biological matrix (plasma, urine, etc.), often using liquid-liquid extraction or solid-phase extraction.[12][13]
-
Quantification: The concentration of 24,25-dihydroxyvitamin D and its metabolites is measured using a highly sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][14][15]
-
Pharmacokinetic Analysis: The resulting concentration-time data is fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters such as half-life, volume of distribution, clearance, and bioavailability.[6]
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity.
-
Sample Preparation: This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.[12][13]
-
Derivatization: To enhance ionization efficiency, chemical derivatization with reagents like DMEQ-TAD may be employed.[12]
-
Chromatographic Separation: The extracted and derivatized metabolites are separated using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, often with a C18 column.[12][14]
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and a specific fragment ion.[12][14]
-
Quantification: Isotope-labeled internal standards (e.g., deuterated 24,25(OH)₂D₃) are used to ensure accurate quantification.[14]
Conclusion
The pharmacokinetics of 24,25-dihydroxyergocalciferol are best understood through the lens of its vitamin D₃ analog, 24,25-dihydroxycholecalciferol, for which human pharmacokinetic data is available. This metabolite exhibits a biphasic elimination pattern with a relatively long terminal half-life. Its formation is a key step in the catabolism of vitamin D, tightly regulated by a feedback mechanism involving the active vitamin D hormone, PTH, and FGF23. While direct pharmacokinetic studies on the ergocalciferol form are lacking, the similar enzymatic handling by CYP24A1 suggests that the kinetic profile of 24,25(OH)₂D₂ is likely comparable to that of 24,25(OH)₂D₃. Further research is warranted to delineate any subtle differences in the pharmacokinetics of these two important vitamin D metabolites. The experimental and analytical methodologies outlined provide a robust framework for such future investigations.
References
- 1. CYP24A1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of 24,25-dihydroxyvitamin D3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 7. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Early Studies on 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of vitamin D metabolism, while 1,25-dihydroxyvitamin D stands as the principal active hormone, the roles of other metabolites have been a subject of intense investigation. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) emerged from early research as a significant product of vitamin D₂ metabolism. This technical guide provides an in-depth overview of the foundational studies that first identified, synthesized, and characterized the biological functions of this dihydroxylated metabolite. The information presented herein is crucial for understanding the historical context and the fundamental biochemistry of the vitamin D endocrine system, which continues to inform modern research and drug development.
Discovery and Isolation
The existence of 24,25(OH)₂D₂ was first postulated and then confirmed in the 1970s and early 1980s through a series of meticulous experiments involving the administration of radiolabeled vitamin D₂ to animals and subsequent analysis of metabolites.
Experimental Protocol: Isolation from Perfused Rat Kidney
Early definitive evidence for the production of 24,25(OH)₂D₂ came from experiments using perfused rat kidneys, a model that allowed for the study of renal metabolism of vitamin D metabolites in a controlled environment.
Objective: To isolate and identify metabolites of 25-hydroxyvitamin D₂ (25(OH)D₂) produced by the rat kidney.
Methodology:
-
Animal Model: Vitamin D-deficient rats were used to ensure a low endogenous background of vitamin D metabolites.
-
Perfusion: The kidneys were surgically isolated and perfused with a Krebs-Henseleit buffer containing albumin, glucose, and a physiological concentration of radiolabeled [³H]25(OH)D₂.
-
Metabolite Extraction: After a perfusion period of several hours, the perfusate and kidney tissue were collected and homogenized. Lipids, including vitamin D metabolites, were extracted using a modified Bligh-Dyer chloroform/methanol/water extraction procedure.
-
Chromatographic Separation: The lipid extract was subjected to sequential chromatographic steps for purification and separation of the metabolites.
-
Sephadex LH-20 Chromatography: An initial separation was performed on a Sephadex LH-20 column using a chloroform/hexane solvent system to separate metabolites based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing polar metabolites were further purified by HPLC on a silica (B1680970) column with a solvent system such as isopropanol (B130326) in hexane.
-
-
Identification: The purified metabolite was identified as 24,25(OH)₂D₂ based on:
-
Co-chromatography: The isolated radiolabeled metabolite co-eluted with a chemically synthesized, non-radiolabeled standard of 24,25(OH)₂D₂ on HPLC.
-
Mass Spectrometry (MS): The purified metabolite was subjected to mass spectrometry to determine its molecular weight and fragmentation pattern, which were then compared to the synthetic standard.
-
Ultraviolet (UV) Spectrophotometry: The UV absorption spectrum of the isolated metabolite was recorded and compared to the characteristic spectrum of vitamin D compounds, showing a λmax at 265 nm.
-
Chemical Synthesis
The unambiguous identification and further biological testing of 24,25(OH)₂D₂ necessitated its chemical synthesis. Early synthetic routes provided the authentic standards required for analytical work and the quantities needed for biological assays.
Experimental Protocol: A Representative Synthetic Pathway
Objective: To chemically synthesize 24,25-dihydroxyvitamin D₂.
Methodology: A multi-step synthesis was typically employed, starting from a suitable vitamin D₂ precursor. A representative, albeit simplified, pathway is outlined below:
-
Starting Material: Ergocalciferol (Vitamin D₂).
-
Protection of Hydroxyl Groups: The hydroxyl groups at C-3 were protected using a suitable protecting group (e.g., as an acetate (B1210297) ester) to prevent unwanted side reactions.
-
Side Chain Modification: The key steps involved the stereospecific introduction of hydroxyl groups at the C-24 and C-25 positions of the side chain. This was often achieved through a series of reactions involving:
-
Ozonolysis of the C-22 double bond to yield a C-22 aldehyde.
-
Wittig or Horner-Wadsworth-Emmons reaction to extend the side chain.
-
Introduction of the hydroxyl groups via epoxidation followed by ring-opening, or through the use of osmium tetroxide for dihydroxylation.
-
-
Deprotection: The protecting groups on the hydroxyls were removed under mild conditions to yield the final product, 24,25-dihydroxyvitamin D₂.
-
Purification: The synthesized compound was purified by column chromatography and HPLC to ensure high purity.
-
Structural Confirmation: The structure of the synthesized 24,25(OH)₂D₂ was confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and UV spectrophotometry.
Biological Activity
Early investigations into the biological activity of 24,25(OH)₂D₂ focused on its role in calcium and phosphorus homeostasis, particularly its effects on intestinal calcium transport and bone mineral mobilization.
Intestinal Calcium Transport
The ability of vitamin D metabolites to stimulate the transport of calcium across the intestinal epithelium was a key measure of their biological activity.
Objective: To assess the in vitro effect of 24,25(OH)₂D₂ on intestinal calcium transport.
Methodology:
-
Animal Model: Vitamin D-deficient rats or chicks were used.
-
Treatment: Animals were administered either a vehicle control or varying doses of 24,25(OH)₂D₂ for a period of several days.
-
Gut Sac Preparation: A segment of the duodenum was removed, everted (turned inside out), and tied at one end to form a sac.
-
Incubation: The sac was filled with a buffer solution and incubated in a larger volume of buffer containing a known concentration of radioactive calcium (⁴⁵Ca).
-
Measurement: After a defined incubation period, the concentration of ⁴⁵Ca inside the sac (serosal side) and in the surrounding medium (mucosal side) was measured using a scintillation counter.
-
Data Analysis: The results were expressed as a serosal-to-mucosal (S/M) ratio of ⁴⁵Ca. An S/M ratio greater than 1.0 indicated active transport of calcium against a concentration gradient.
Bone Mineral Mobilization
The effect of vitamin D metabolites on the release of calcium from bone was another critical indicator of their biological function.
Objective: To determine if 24,25(OH)₂D₂ could directly stimulate bone resorption.
Methodology:
-
Bone Culture: Fetal rat long bones (radii and ulnae) were pre-labeled with ⁴⁵Ca by injecting the pregnant dam with the radioisotope. The bones were then dissected and cultured in a defined medium.
-
Treatment: The cultured bones were treated with either a vehicle control or various concentrations of 24,25(OH)₂D₂. 1,25-dihydroxyvitamin D₃ was often used as a positive control.
-
Measurement: After a culture period of 48-96 hours, the amount of ⁴⁵Ca released from the bone into the culture medium was measured.
-
Data Analysis: The results were expressed as the percentage of ⁴⁵Ca released into the medium. An increase in ⁴⁵Ca release in the treated groups compared to the control group indicated bone resorption.
Quantitative Data Summary
The following tables summarize the quantitative data from early studies on 24,25(OH)₂D₂. It is important to note that these values are representative and could vary between different studies and experimental conditions.
| Parameter | Value | Species | Assay |
| Intestinal Calcium Transport (S/M ratio) | ~1.5 - 2.5 (at pharmacological doses) | Rat | Everted Gut Sac |
| Bone Calcium Mobilization (% ⁴⁵Ca release) | Minimal to no significant effect at physiological concentrations | Rat | In vitro bone culture |
| Relative Binding Affinity to Chick Intestinal Receptor | ~0.1 - 1% of 1,25(OH)₂D₃ | Chick | Competitive Binding Assay |
| Metabolite | Relative Potency (Intestinal Calcium Transport) | Relative Potency (Bone Mineral Mobilization) |
| 1,25(OH)₂D₃ | 100% | 100% |
| 25(OH)D₃ | ~10% | ~10% |
| 24,25(OH)₂D₂ | ~1-5% | <1% |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the key metabolic pathway and experimental workflows described in this guide.
Methodological & Application
Application Note: Quantification of 24,25-Dihydroxyvitamin D2 in Human Serum by LC-MS/MS
For Research, Scientific, and Drug Development Professionals
Introduction
The accurate measurement of vitamin D metabolites is crucial for understanding vitamin D metabolism and its role in various physiological and pathological processes. While 25-hydroxyvitamin D is the established biomarker for vitamin D status, there is growing interest in other metabolites, such as 24,25-dihydroxyvitamin D, to gain a more comprehensive picture of vitamin D catabolism. This application note provides a detailed protocol for the sensitive and specific quantification of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is based on established protocols and is suitable for clinical research and drug development applications.
The presented protocol involves protein precipitation, liquid-liquid extraction, and chemical derivatization to enhance ionization efficiency and analytical sensitivity.[1][2] This method allows for the simultaneous measurement of multiple vitamin D metabolites in a single run, providing a powerful tool for in-depth vitamin D profiling.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of LC-MS/MS methods for the analysis of 24,25-dihydroxyvitamin D and related metabolites. While specific validation data for 24,25-dihydroxyvitamin D2 is limited in the literature, the data for 24,25-dihydroxyvitamin D3 and other vitamin D metabolites provide a strong indication of the expected performance of a well-optimized assay.
| Analyte | Method | Linearity Range | Lower Limit of Quantification (LLOQ) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |
| 24,25(OH)₂D₃ | LC-MS/MS with DMEQ-TAD derivatization | 1–28 nmol/L | 0.25–0.45 nmol/L | 4%–7% | 4%–7% | [3] |
| 25(OH)D₂ | LC-MS/MS with DMEQ-TAD derivatization | 12–291 nmol/L | 0.25–0.45 nmol/L | 4%–7% | 4%–7% | [3] |
| 25(OH)D₃ | LC-MS/MS with DMEQ-TAD derivatization | 10–370 nmol/L | 0.25–0.45 nmol/L | 4%–7% | 4%–7% | [3] |
Experimental Protocol
This protocol describes a robust and sensitive method for the quantification of 24,25(OH)₂D₂ in human serum.
Materials and Reagents
-
24,25-Dihydroxyvitamin D2 analytical standard
-
Deuterated 24,25-dihydroxyvitamin D2 (or a suitable analogue) as an internal standard (IS)
-
Human serum (calibrators, quality controls, and unknown samples)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Hexane (B92381), LC-MS grade
-
Methyl tert-butyl ether (MTBE), LC-MS grade
-
Zinc sulfate (B86663) solution (0.2 M in water)
-
4-(4,5-dihydro-6,7-dimethoxy-4-methyl-3H-pyrrolo[3,2,1-ij]quinolin-1-yl)benzenaminium (DMEQ-TAD) derivatizing agent
-
Ethyl acetate, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate, LC-MS grade
Sample Preparation
-
Aliquoting and Internal Standard Spiking:
-
To 100 µL of serum sample, calibrator, or quality control in a microcentrifuge tube, add the internal standard solution.
-
-
Protein Precipitation:
-
Add 200 µL of water to each tube.
-
Add 150 µL of 0.2 M zinc sulfate solution.
-
Add 450 µL of methanol.
-
Vortex mix thoroughly after each addition.
-
Centrifuge at 12,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean glass tube.
-
Add 700 µL of hexane and 700 µL of MTBE.
-
Vortex mix thoroughly.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
-
Drying:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes at room temperature in the dark.
-
Add 40 µL of ethanol (B145695) and dry the derivatized extract under nitrogen.
-
-
Reconstitution:
-
Reconstitute the final dried residue in 60 µL of the initial mobile phase (e.g., 60:40 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for separating hydrophobic compounds, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient: A suitable gradient to separate 24,25(OH)₂D₂ from other metabolites. For example, start at a lower percentage of Mobile Phase B and ramp up to a high percentage over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for the DMEQ-TAD derivative of 24,25(OH)₂D₂ and its internal standard need to be optimized. The protonated molecule [M+H]⁺ is typically selected as the precursor ion. For DMEQ-TAD derivatives of dihydroxyvitamin D metabolites, a common fragment ion is often observed at m/z 468.3, corresponding to the A-ring/DMEQ-TAD fragment.[1]
-
24,25(OH)₂D₂-DMEQ-TAD: Precursor Ion > Product Ion (To be determined empirically)
-
IS-DMEQ-TAD: Precursor Ion > Product Ion (To be determined empirically)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
-
Data Analysis
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of 24,25(OH)₂D₂ in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Analyze quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the LC-MS/MS measurement of 24,25-Dihydroxyvitamin D2 in serum.
Caption: Simplified metabolic pathway of Vitamin D2.
References
- 1. lcms.cz [lcms.cz]
- 2. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 24, 25-Dihydroxyvitamin D2 ELISA Kit for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 24, 25-Dihydroxyvitamin D2 (24, 25(OH)₂D₂) ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative determination of 24, 25(OH)₂D₂ in biological samples such as serum, plasma, and cell culture supernatants. This metabolite of vitamin D2 is emerging as a significant biomarker in studies of vitamin D metabolism and its disorders. Understanding the levels of 24, 25(OH)₂D₂ is crucial for research in bone diseases, chronic kidney disease, and other conditions where vitamin D metabolism is dysregulated. This document provides detailed application notes and a comprehensive protocol for the effective use of this research tool.
Biological Significance of 24, 25-Dihydroxyvitamin D2
Vitamin D, upon entering the body, undergoes a series of hydroxylation steps to become biologically active. The primary circulating form is 25-hydroxyvitamin D (25(OH)D). The enzyme 24-hydroxylase (CYP24A1) acts on 25(OH)D to produce 24, 25-dihydroxyvitamin D, a key step in the catabolism and inactivation of vitamin D. The ratio of 25(OH)D to 24, 25(OH)₂D is increasingly being investigated as a more accurate indicator of vitamin D status and metabolic activity than 25(OH)D alone.
Principle of the Assay
This ELISA kit operates on the principle of competitive binding. The microplate wells are pre-coated with a purified antibody specific to 24, 25(OH)₂D₂. During the assay, 24, 25(OH)₂D₂ present in the sample or standard competes with a fixed amount of biotin-labeled 24, 25(OH)₂D₂ for a limited number of binding sites on the antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated 24, 25(OH)₂D₂ that is bound to the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of 24, 25(OH)₂D₂ in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.
Kit Performance and Specifications
The following table summarizes the quantitative performance characteristics of a typical 24, 25-Dihydroxyvitamin D2 ELISA kit.[1]
| Parameter | Specification |
| Detection Range | 0.625 ng/mL – 10 ng/mL |
| Sensitivity | < 0.1 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery Rate | 85% - 115% |
| Specificity | Recognizes natural and recombinant human 24, 25(OH)₂D₂ with no significant cross-reactivity with structural analogs. |
| Sample Types | Serum, plasma, cell culture supernatant, tissue homogenates. |
| Storage Stability | 6 months at 2-8°C. |
Experimental Protocols
Reagent Preparation
-
Standards: The kit provides a stock standard of 24, 25(OH)₂D₂. Prepare a dilution series of the standards according to the kit's instructions to generate a standard curve. The typical concentrations of the calibrators are 10, 5, 2.5, 1.25, 0.625, and 0 ng/mL.[1]
-
Wash Buffer: If provided as a concentrate, dilute the wash buffer with deionized or distilled water to the working concentration as indicated in the kit manual.
-
Biotinylated Antigen and HRP-Conjugate: These reagents are typically provided ready-to-use or as concentrates. If concentrated, dilute them with the appropriate diluent provided in the kit shortly before use.
Sample Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature, then centrifuge for 20 minutes at approximately 1000 x g. Carefully collect the serum.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the plasma.
-
Cell Culture Supernatant: Centrifuge the cell culture media at 1500 rpm for 10 minutes to remove cells and debris. Collect the supernatant.
-
Storage: If not assayed immediately, samples should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add Standards and Samples: Pipette 50 µL of each standard, blank (0 ng/mL standard), and sample into the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.
-
Add Biotinylated Antigen: Add 50 µL of the biotinylated 24, 25(OH)₂D₂ to each well.
-
Incubation: Gently mix the contents of the wells. Cover the plate with a plate sealer and incubate for 60 minutes at 37°C.
-
Washing: Aspirate the liquid from each well. Add 300 µL of wash buffer to each well and let it stand for 1-2 minutes. Aspirate the wash buffer completely. Repeat the wash step 3-5 times. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add HRP-Conjugate: Add 100 µL of HRP-conjugated streptavidin to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark. The color will develop in proportion to the amount of bound HRP.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate the average OD for each standard, control, and sample.
-
Create a standard curve by plotting the mean OD of each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of 24, 25(OH)₂D₂ in the samples by interpolating their mean OD values from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Visualized Workflows and Pathways
Caption: Experimental workflow for the 24, 25-Dihydroxyvitamin D2 ELISA.
Caption: Simplified metabolic pathway of Vitamin D2.
References
Application Notes and Protocols for the Synthesis and Purification of 24,25-Dihydroxyvitamin D2 Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and subsequent purification of 24,25-Dihydroxyvitamin D2 (24,25-(OH)₂D₂), also known as 24,25-dihydroxyergocalciferol. This document is intended to serve as a practical guide for researchers requiring a high-purity standard of this vitamin D2 metabolite for various analytical and research purposes.
Introduction
24,25-Dihydroxyvitamin D2 is a significant metabolite of vitamin D2 (ergocalciferol). The availability of a pure analytical standard is crucial for its accurate quantification in biological matrices, for studying its physiological roles, and for the development of related therapeutic agents. This document outlines a representative multi-step chemical synthesis approach starting from ergosterol (B1671047), followed by a robust purification protocol utilizing preparative high-performance liquid chromatography (HPLC).
Experimental Protocols
Part 1: Chemical Synthesis of 24,25-Dihydroxyvitamin D2
The synthesis of 24,25-Dihydroxyvitamin D2 is a multi-step process that begins with the photochemical conversion of ergosterol to vitamin D2, followed by chemical modifications of the side chain to introduce the dihydroxy functionality.
Step 1: Photochemical Conversion of Ergosterol to Pre-vitamin D2 and Vitamin D2
This step involves the UV irradiation of ergosterol to induce ring-opening, forming pre-vitamin D2, which is then thermally isomerized to vitamin D2.[1][2][3]
-
Materials: Ergosterol, Ethanol (B145695) (or other suitable solvent), UV lamp (low-pressure mercury lamp).
-
Procedure:
-
Prepare a solution of ergosterol in ethanol. The ratio of ergosterol to ethanol can be in the range of 1:150 to 1:300 (w/v).[2]
-
Irradiate the solution with UV light, typically in the UVB range (280-315 nm), using a low-pressure mercury lamp.[1][2] The reaction should be carried out in an inert atmosphere to prevent oxidation.
-
Monitor the reaction progress using HPLC to track the formation of pre-vitamin D2 and its subsequent isomerization to vitamin D2.
-
Once the desired conversion is achieved, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The resulting crude product will be a mixture of vitamin D2, unreacted ergosterol, and other photoisomers like lumisterol (B196343) and tachysterol.
-
Step 2: Side Chain Modification to Introduce 24,25-Dihydroxy Functionality
-
Sub-step 2a: Protection of the C3-Hydroxyl Group: The hydroxyl group at the C3 position of the vitamin D2 molecule is protected to prevent its interference in subsequent reactions. This can be achieved using standard protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS) or esters.
-
Sub-step 2b: Ozonolysis of the C22-C23 Double Bond: The double bond in the side chain is cleaved via ozonolysis to yield a C-22 aldehyde.
-
Sub-step 2c: Chain Extension and Formation of a Terminal Alkene: The C-22 aldehyde is then subjected to a Wittig reaction or a similar olefination reaction to extend the side chain and introduce a terminal double bond.
-
Sub-step 2d: Dihydroxylation of the Terminal Alkene: The newly formed terminal alkene is dihydroxylated to introduce the hydroxyl groups at C24 and C25. This can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) or through other dihydroxylation methods.
-
Sub-step 2e: Deprotection of the C3-Hydroxyl Group: The protecting group at the C3 position is removed to yield the final product, 24,25-Dihydroxyvitamin D2.
Part 2: Purification of 24,25-Dihydroxyvitamin D2 by Preparative HPLC
Purification of the crude synthesis product is essential to obtain a high-purity standard. Preparative reverse-phase HPLC is a suitable method for separating the desired product from starting materials, intermediates, and side products.[4][5][6]
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: A preparative C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and hexane (B92381) is a reported eluent for separating vitamin D compounds.[5] The exact ratio should be optimized for the best separation of 24,25-Dihydroxyvitamin D2 from its impurities.
-
Procedure:
-
Dissolve the crude 24,25-Dihydroxyvitamin D2 in the mobile phase or a compatible solvent.
-
Inject the sample onto the preparative HPLC column.
-
Elute the compounds with the optimized mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at a wavelength of 265 nm.[5]
-
Collect the fractions corresponding to the peak of 24,25-Dihydroxyvitamin D2.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions and evaporate the solvent under reduced pressure to obtain the purified 24,25-Dihydroxyvitamin D2 standard.
-
For enhanced purity, a recycle HPLC technique can be employed, where the sample is passed over the column multiple times.[5][6]
-
Data Presentation
The following table summarizes quantitative data related to the synthesis and analysis of vitamin D compounds. It is important to note that specific yield and purity data for the multi-step chemical synthesis of 24,25-Dihydroxyvitamin D2 are not extensively reported in the readily available literature. The presented data is derived from studies on the photochemical conversion of ergosterol and the analytical quantification of vitamin D metabolites.
| Parameter | Value | Compound/Process | Reference |
| Photochemical Conversion | |||
| Optimal UV-B Exposure Time | 10.4 min | Ergosterol to Vitamin D2 in mushroom powder | [7] |
| Optimal Ambient Temperature | 26.33 °C | Ergosterol to Vitamin D2 in mushroom powder | [7] |
| Optimal UV-B Irradiation Intensity | 1.36 W/m² | Ergosterol to Vitamin D2 in mushroom powder | [7] |
| Achieved Vitamin D2 Content | 741.50 ± 23.75 µg/g | Under optimal conditions in mushroom powder | [7] |
| Analytical Quantification | |||
| HPLC UV Detection Wavelength | 265 nm | Vitamin D compounds | [5] |
Mandatory Visualization
Caption: Chemical synthesis workflow for 24,25-Dihydroxyvitamin D2.
Caption: Purification workflow for 24,25-Dihydroxyvitamin D2 standard.
References
- 1. benchchem.com [benchchem.com]
- 2. CN100364970C - Photochemical synthesis preparation method for vitamin D2 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of in vivo-generated 25-hydroxyvitamin D2 by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiralizer.com [chiralizer.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of ergosterol to vitamin D2 synthesis in Agaricus bisporus powder using ultraviolet-B radiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 24,25-Dihydroxyvitamin D2 in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
24,25-Dihydroxyvitamin D (24,25(OH)₂D) is a key catabolite of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D and the established biomarker for vitamin D status. The formation of 24,25(OH)₂D is catalyzed by the enzyme cytochrome P450 CYP24A1.[1][2] There is growing interest in quantifying 24,25(OH)₂D in addition to 25(OH)D to gain a more comprehensive understanding of vitamin D metabolism and catabolism.[1][2] This ratio of 25(OH)D to 24,25(OH)₂D can serve as a reliable indicator of CYP24A1 activity.[3] This application note provides a detailed protocol for the sensitive and selective quantification of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) in biological samples, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology involves sample preparation, chemical derivatization to enhance analytical sensitivity, chromatographic separation, and detection by mass spectrometry.
Experimental Workflow
The overall experimental workflow for the analysis of 24,25(OH)₂D₂ is depicted below.
Caption: Experimental workflow for 24,25(OH)₂D₂ analysis.
Detailed Experimental Protocol
This protocol is based on methodologies employing liquid-liquid extraction and derivatization with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMEQ-TAD) for enhanced sensitivity.[1][2]
Materials and Reagents
-
Solvents: LC-MS grade methanol, acetonitrile, water, ethyl acetate, hexane (B92381), and methyl tert-butyl ether (MTBE).
-
Reagents: Zinc sulfate (B86663), 0.1M Hydrochloric acid, DMEQ-TAD.
-
Standards: Certified reference standards for 24,25(OH)₂D₂ and a deuterated internal standard (e.g., d6-24,25(OH)₂D₃).
-
Biological Matrix: Serum or plasma from the study subjects. Calibrators can be prepared in a surrogate matrix like 20% human serum in 0.1% bovine serum albumin.[1]
Sample Preparation
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the serum or plasma sample, calibrator, or quality control sample.[1][2]
-
Internal Standard Spiking: Add the deuterated internal standard to each tube. For example, add d6-24,25(OH)₂D₃ to a final concentration of 6 ng/mL.[1]
-
Dilution and Acidification: Dilute the sample with 200 µL of water and add 100 µL of 0.1M HCl.[1]
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition. This step disrupts the binding of vitamin D metabolites to the vitamin D binding protein.[1][4]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean borosilicate glass tube.[1]
Liquid-Liquid Extraction
-
Solvent Addition: Add 700 µL of hexane and 700 µL of MTBE to the supernatant, vortexing after the addition of each solvent.[1]
-
Phase Separation: Allow the phases to separate. The upper organic phase contains the vitamin D metabolites.
-
Collection: Transfer the upper organic phase to a maximum recovery vial.[1][2]
-
Drying: Dry the organic extract under a gentle stream of nitrogen at 37 °C.[1][2]
Derivatization
Derivatization with reagents like DMEQ-TAD or 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) significantly enhances the ionization efficiency of vitamin D metabolites, leading to improved sensitivity.[5][6][7]
-
Reconstitution: Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.[1][2]
-
Incubation: Incubate the mixture at room temperature for 30 minutes in the dark.[1][2]
-
Second Derivatization Step: Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[1][2]
-
Final Preparation: Add 40 µL of ethanol, dry the derivatized extract, and then reconstitute it in 60 µL of 60:40 (v/v) methanol/water for LC-MS/MS analysis.[1][2]
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is required.
-
Column: A suitable column for separating the analytes, such as a BEH-Phenyl UPLC column (1.7 µm, 2.1 × 50 mm), should be used.[8]
-
Mobile Phases:
-
Mobile Phase A: Water-based
-
Mobile Phase B: Methanol-based
-
-
Gradient Elution: A gradient elution should be optimized to achieve good separation of 24,25(OH)₂D₂ from other vitamin D metabolites and potential interferences.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.[1]
-
MRM Transitions: The mass spectrometer should be set to monitor specific multiple reaction monitoring (MRM) transitions for the analyte and internal standard. For DMEQ-TAD derivatized 24,25(OH)₂D₃, a precursor ion of m/z 762.6 and a product ion of m/z 468 can be used.[1][2]
Quantitative Data Summary
The performance of LC-MS/MS methods for the analysis of vitamin D metabolites is characterized by excellent linearity, precision, and accuracy. The following tables summarize typical quantitative data for such methods.
Table 1: Linearity of Calibration Curves
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| 25-OH-D₂ | 5 - 1000 ng/mL | > 0.999 |
| 25-OH-D₃ | 5 - 1000 ng/mL | > 0.995 |
| 24,25(OH)₂D₃ | In-house generated | Not explicitly stated |
Data adapted from a study on 25-OH-D₂ and 25-OH-D₃, which demonstrates typical performance for vitamin D metabolite assays by LC-MS/MS.[4]
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Within-Run Precision (%CV, n=5) | Between-Run Precision (%CV, n=14 days) | Accuracy/Recovery (%) |
| 25(OH)D₃ | Low | 3.5 | 5.8 | Not explicitly stated |
| High | 2.9 | 4.9 | ||
| 25(OH)D₂ | Low | 4.1 | 7.2 | Not explicitly stated |
| High | 3.2 | 5.5 | ||
| 24,25(OH)₂D₃ | Low | 5.6 | 8.9 | Not explicitly stated |
| High | 4.3 | 6.7 | ||
| 1α,25(OH)₂D₂ | Not specified | Not specified | Not specified | 69 |
| 1α,25(OH)₂D₃ | Not specified | Not specified | Not specified | 66 |
| 25(OH)D₂ | Not specified | Not specified | Not specified | 89 |
| 25(OH)D₃ | Not specified | Not specified | Not specified | 84 |
Precision data adapted from a study on the simultaneous quantification of multiple vitamin D metabolites.[1] Recovery data adapted from a study on supported liquid extraction of vitamin D metabolites.[5]
Vitamin D Metabolism Pathway
The following diagram illustrates the key steps in the metabolic pathway of Vitamin D, highlighting the formation of 24,25(OH)₂D.
Caption: Vitamin D metabolic pathway.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 24,25-Dihydroxyvitamin D2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) in a variety of cell culture-based assays. This document outlines the biological activities of this vitamin D metabolite and offers detailed protocols for its application in studying cancer cell proliferation, chondrocyte differentiation, and osteoblast function.
Introduction
24,25-Dihydroxyvitamin D2 is a metabolite of vitamin D2, generated through the action of the enzyme CYP24A1. While often considered a catabolic product, emerging research indicates that 24,25(OH)₂D₂ possesses distinct biological activities, separate from the more extensively studied 1,25-dihydroxyvitamin D metabolites. These activities make it a molecule of interest in various fields, including cancer research, bone biology, and cartilage health. This document serves as a practical guide for researchers looking to incorporate 24,25(OH)₂D₂ into their in vitro studies.
Biological Activities and Applications
24,25(OH)₂D₂ has demonstrated a range of effects on different cell types in culture:
-
Cancer Cell Lines: It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (LNCaP), colon (HT-29), and leukemia (HL-60) cells. Its anti-proliferative effects are often comparable to those of 1,25-dihydroxyvitamin D3[1].
-
Chondrocytes: This metabolite plays a role in chondrocyte differentiation and maturation. It can induce resting zone chondrocytes to become more responsive to other signaling molecules, suggesting its importance in cartilage development and maintenance[2][3].
-
Osteoblasts: 24,25(OH)₂D₂ can influence osteoblast differentiation and mineralization, as indicated by its effects on alkaline phosphatase activity[4].
Quantitative Data Summary
The following tables summarize the dose-dependent effects of 24,25(OH)₂D₂ (or its biologically similar counterpart, 24,25(OH)₂D₃) on various cell lines as reported in the literature.
Table 1: Inhibition of Cancer Cell Proliferation (IC₃₀ Values)
| Cell Line | Compound | IC₃₀ (nM) | Reference |
| LNCaP (Prostate Cancer) | 1,24(S)-(OH)₂D₂ | 4.36 ± 1.42 | [5] |
| MCF-7 (Breast Cancer) | 1,24(S)-(OH)₂D₂ | 40.6 ± 15.3 | [5] |
Table 2: Effects on Chondrocyte and Osteoblast Function
| Cell Type | Treatment | Concentration | Effect | Reference |
| Chick Embryonic Chondrocytes | 24R,25(OH)₂D₃ | 12 nM | 2-fold increase in [³H]thymidine incorporation | [6] |
| Human Osteoblast-like Cells (SV-HFO) | 24R,25-(OH)₂D₃ | Dose-dependent | Increased alkaline phosphatase activity and osteocalcin (B1147995) production | [4] |
| Rat Costochondral Resting Zone Chondrocytes | 24,25-(OH)₂D₃ | 10⁻⁷ M | Induces differentiation and responsiveness to 1,25-(OH)₂D₃ | [2][3] |
Experimental Protocols
Herein are detailed protocols for common cell culture experiments involving 24,25(OH)₂D₂.
Protocol 1: Cancer Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is adapted from studies demonstrating the anti-proliferative effects of vitamin D analogs on various cancer cell lines[1].
Objective: To quantify the effect of 24,25(OH)₂D₂ on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
24,25-Dihydroxyvitamin D2 (stock solution in ethanol)
-
[³H]-Thymidine
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 24,25(OH)₂D₂ in complete culture medium from the ethanol (B145695) stock. Ensure the final ethanol concentration is below 0.1% in all wells, including the vehicle control.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of 24,25(OH)₂D₂ or vehicle control (medium with 0.1% ethanol).
-
Incubate for 48-72 hours.
-
-
[³H]-Thymidine Labeling:
-
Add 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 4-6 hours.
-
-
Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Aspirate the TCA and wash the wells twice with cold 5% TCA.
-
Add 100 µL of 0.1 M NaOH to each well to lyse the cells and solubilize the DNA.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each treatment group.
-
Express the results as a percentage of the vehicle control.
-
Experimental Workflow for Proliferation Assay
References
- 1. The novel analog 1,24(S)-dihydroxyvitamin D2 is as equipotent as 1,25-dihydroxyvitamin D3 in growth regulation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for 24,25-Dihydroxyvitamin D2 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] is a significant metabolite of vitamin D2. While historically considered an inactive catabolite, emerging evidence suggests it possesses biological activities, particularly in the realms of bone formation and cartilage health. Unlike the hormonally active 1,25-dihydroxyvitamin D, 24,25(OH)₂D₂ exhibits a lower affinity for the vitamin D receptor (VDR) and may act through both genomic and non-genomic pathways.[1] This document provides detailed application notes and protocols for in vitro assays to characterize the activity of 24,25(OH)₂D₂.
Data Presentation
The following table summarizes the quantitative data for the activity of 24,25-dihydroxyvitamin D metabolites. It is important to note that specific values can vary between different assay systems, cell types, and experimental conditions.
| Compound | Assay Type | Parameter | Value | Cell Line/System |
| 24,25-dihydroxyvitamin D3 (Secalciferol) | VDR Activation | EC₅₀ | 150 nM | Not specified |
| 25-hydroxyvitamin D2 | Transcriptional Activation | EC₅₀ | ~295 nM | Human PBMCs |
| 25-hydroxyvitamin D3 | Transcriptional Activation | EC₅₀ | ~322 nM | Human PBMCs |
| 1α,25-dihydroxyvitamin D3 | Transcriptional Activation | EC₅₀ | ~0.48 nM | Human PBMCs |
Note: Data for 24,25-dihydroxyvitamin D2 is limited; however, its activity is expected to be comparable to its D3 analog, Secalciferol. The EC₅₀ values for 25-hydroxyvitamin D2 and D3 on target gene transcription provide a reference for the potency of dihydroxylated metabolites.[2][3]
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Genomic Signaling Pathway
The canonical genomic pathway for vitamin D metabolites involves binding to the nuclear Vitamin D Receptor (VDR). This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene transcription.
Experimental Workflow for VDR Competitive Binding Assay
This workflow outlines the key steps in determining the binding affinity of 24,25(OH)₂D₂ to the Vitamin D Receptor through competitive displacement of a radiolabeled ligand.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for VDR
Objective: To determine the in vitro binding affinity (IC₅₀) of 24,25(OH)₂D₂ for the Vitamin D Receptor.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ at a concentration near its Kd.
-
Test Compound: 24,25-dihydroxyvitamin D2, serially diluted.
-
Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol), pH 7.4.
-
Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of 24,25(OH)₂D₂ and unlabeled 1α,25(OH)₂D₃ in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes, add the following in order:
-
Assay Buffer
-
Test compound (or buffer for total binding, or excess unlabeled 1α,25(OH)₂D₃ for non-specific binding).
-
Radioligand ([³H]-1α,25(OH)₂D₃).
-
Receptor source.
-
-
Incubation: Incubate the mixture at 4°C for 4-18 hours to allow the binding to reach equilibrium.
-
Separation:
-
Hydroxylapatite Method: Add cold hydroxylapatite slurry to each tube, vortex, and incubate on ice. Centrifuge and wash the pellets to remove unbound radioligand.
-
Charcoal-Dextran Method: Add cold charcoal-dextran suspension, vortex, and incubate on ice. Centrifuge to pellet the charcoal, which binds the free radioligand, leaving the receptor-bound radioligand in the supernatant.
-
-
Quantification: Transfer the washed hydroxylapatite pellet or the supernatant from the charcoal-dextran method to a scintillation vial, add scintillation cocktail, and measure radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of 24,25(OH)₂D₂.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol 2: VDR-Mediated Reporter Gene Assay
Objective: To determine the functional potency (EC₅₀) of 24,25(OH)₂D₂ as a VDR agonist.
Materials:
-
Reporter Cell Line: A human cell line (e.g., HEK293, HepG2) stably transfected with:
-
An expression vector for human VDR.
-
A reporter vector containing a luciferase or β-galactosidase gene downstream of a promoter with multiple VDREs.
-
-
Cell Culture Medium: DMEM supplemented with charcoal-stripped fetal bovine serum.
-
Test Compound: 24,25-dihydroxyvitamin D2, at serial dilutions.
-
Reference Agonist: 1α,25(OH)₂D₃.
-
Lysis Buffer and Substrate for the reporter enzyme (e.g., Luciferin for luciferase).
-
Luminometer or Spectrophotometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 24,25(OH)₂D₂ or the reference agonist. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for VDR activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.
-
Reporter Assay:
-
Luciferase: Transfer the cell lysate to a luminometer plate and add the luciferase substrate. Measure the light emission.
-
β-galactosidase: Add the appropriate substrate to the cell lysate and measure the colorimetric change using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability if necessary.
-
Plot the reporter activity against the log concentration of 24,25(OH)₂D₂.
-
Use non-linear regression to determine the EC₅₀ value.
-
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts
Objective: To assess the effect of 24,25(OH)₂D₂ on the differentiation of osteoblasts by measuring ALP activity.
Materials:
-
Osteoblast-like cells: e.g., Saos-2, MG-63, or primary osteoblasts.
-
Cell Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum.
-
Test Compound: 24,25-dihydroxyvitamin D2.
-
ALP Substrate: p-Nitrophenyl phosphate (B84403) (pNPP).
-
Lysis Buffer: e.g., Triton X-100 based buffer.
-
Stop Solution: e.g., 3 M NaOH.
-
Spectrophotometer.
Procedure:
-
Cell Culture and Treatment: Seed osteoblast-like cells in a multi-well plate and culture until they reach a desired confluency. Treat the cells with various concentrations of 24,25(OH)₂D₂ for a specified period (e.g., 48-72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
ALP Reaction: Add the pNPP substrate to the cell lysate and incubate at 37°C.
-
Stopping the Reaction: Stop the enzymatic reaction by adding the stop solution. The hydrolysis of pNPP by ALP results in a yellow product, p-nitrophenol.
-
Measurement: Measure the absorbance of the yellow product at 405 nm using a spectrophotometer.
-
Data Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate (determined by a protein assay like BCA or Bradford).
-
Data Analysis: Compare the normalized ALP activity in treated cells to that of untreated control cells.
Protocol 4: Proteoglycan Synthesis Assay in Chondrocytes
Objective: To evaluate the effect of 24,25(OH)₂D₂ on extracellular matrix production by chondrocytes.
Materials:
-
Primary Chondrocytes or a Chondrocyte Cell Line.
-
Cell Culture Medium: DMEM/F-12 supplemented with fetal bovine serum.
-
Test Compound: 24,25-dihydroxyvitamin D2.
-
Radiolabeled Sulfate: [³⁵S]-Sulfate.
-
Scintillation Cocktail and Counter.
-
DMMB (1,9-dimethylmethylene blue) dye for quantification of sulfated glycosaminoglycans (sGAGs).
Procedure:
-
Cell Culture and Treatment: Culture chondrocytes in a multi-well plate. Once they have formed a stable matrix, treat them with different concentrations of 24,25(OH)₂D₂.
-
Radiolabeling: During the last few hours of the treatment period, add [³⁵S]-Sulfate to the culture medium.
-
Harvesting:
-
Collect the culture medium (containing secreted proteoglycans).
-
Lyse the cells to release intracellular and cell-associated proteoglycans.
-
-
Quantification of Radiolabeled Proteoglycans:
-
Separate the proteoglycans from unincorporated [³⁵S]-Sulfate using methods like precipitation with cetylpyridinium (B1207926) chloride or gel filtration.
-
Measure the radioactivity of the proteoglycan fraction using a scintillation counter.
-
-
Quantification of Total sGAGs (optional, for normalization):
-
Use the DMMB dye-binding assay to measure the total amount of sGAGs in the cell lysate and medium.
-
-
Data Analysis: Compare the amount of newly synthesized, radiolabeled proteoglycans in 24,25(OH)₂D₂-treated cultures to that in control cultures. Normalize the results to the total sGAG content or cell number if necessary.
References
Developing a Competitive Immunoassay for 24,25-Dihydroxyvitamin D2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 (24,25-(OH)₂D₂) is a significant metabolite of Vitamin D2 (ergocalciferol). While 25-hydroxyvitamin D is the primary biomarker for overall vitamin D status, emerging research suggests that the ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D may be a more accurate indicator of vitamin D metabolism and catabolism. The development of a specific and sensitive immunoassay for 24,25-(OH)₂D₂ is crucial for advancing research into its physiological roles and potential as a clinical biomarker.
This document provides a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 24,25-(OH)₂D₂. It covers the essential steps from hapten synthesis and antibody production to assay development, optimization, and validation.
Principle of the Competitive Immunoassay
The competitive ELISA is an ideal format for the detection of small molecules like 24,25-(OH)₂D₂. In this assay, the 24,25-(OH)₂D₂ in a sample competes with a fixed amount of enzyme-labeled 24,25-(OH)₂D₂ (the tracer) for a limited number of binding sites on a specific antibody that is coated onto a microplate well. The amount of tracer that binds to the antibody is inversely proportional to the concentration of 24,25-(OH)₂D₂ in the sample. After a washing step to remove unbound components, a substrate is added, which is converted by the enzyme on the tracer to produce a colored product. The intensity of the color is then measured spectrophotometrically.
Experimental Protocols
Hapten Synthesis and Conjugation to Carrier Proteins
To produce antibodies against the small, non-immunogenic 24,25-(OH)₂D₂ molecule, it must first be chemically modified into a hapten and then conjugated to a larger carrier protein, such as bovine serum albumin (BSA) for the immunogen and ovalbumin (OVA) for the coating antigen. The synthesis of a suitable hapten is a critical step that determines the specificity of the resulting antibodies. A common strategy involves introducing a linker arm with a terminal carboxylic acid group to the vitamin D molecule, which can then be coupled to the amine groups of the carrier protein.
Protocol for Synthesis of a 24,25-(OH)₂D₂-linker Hapten (Generalized):
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups at the C-24 and C-25 positions of 24,25-(OH)₂D₂ using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent their participation in subsequent reactions.
-
Introduction of a Linker at a Non-critical Site: Introduce a linker arm at a position on the molecule that is distal from the key antigenic determinants (the dihydroxy-side chain). A common site for modification is the C-3 hydroxyl group or by creating a derivative at another position on the steroid backbone.
-
Deprotection: Remove the protecting groups from the C-24 and C-25 hydroxyls to regenerate the original dihydroxy functionality.
-
Activation of the Carboxylic Acid: Activate the terminal carboxylic acid group of the hapten using a reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) (e.g., EDC) to form an NHS-ester.
-
Conjugation to Carrier Protein: React the NHS-activated hapten with the carrier protein (BSA or OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0). The NHS ester will react with the primary amine groups on the lysine (B10760008) residues of the protein to form a stable amide bond.
-
Purification and Characterization: Purify the resulting conjugate by dialysis or size-exclusion chromatography to remove unconjugated hapten and reagents. Characterize the conjugate by determining the hapten-to-protein molar ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Antibody Production
The production of high-affinity and specific antibodies is paramount for a sensitive and reliable immunoassay. Both polyclonal and monoclonal antibodies can be generated.
Protocol for Polyclonal Antibody Production (in Rabbits):
-
Immunization: Emulsify the 24,25-(OH)₂D₂-BSA conjugate with an equal volume of complete Freund's adjuvant (for the primary immunization) or incomplete Freund's adjuvant (for booster immunizations).
-
Injection: Inject a suitable amount of the emulsion (e.g., 100-200 µg of conjugate) subcutaneously at multiple sites on the back of a healthy rabbit.
-
Booster Injections: Administer booster injections every 3-4 weeks with the conjugate emulsified in incomplete Freund's adjuvant.
-
Titer Monitoring: Collect small blood samples from the ear vein 7-10 days after each booster injection. Determine the antibody titer using an indirect ELISA with the 24,25-(OH)₂D₂-OVA conjugate as the coating antigen.
-
Serum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum. The antiserum can be purified using protein A or protein G affinity chromatography to isolate the IgG fraction.
Protocol for Monoclonal Antibody Production (Hybridoma Technology):
-
Immunization: Immunize mice (e.g., BALB/c) with the 24,25-(OH)₂D₂-BSA conjugate following a similar schedule as for polyclonal antibody production.
-
Spleen Cell Fusion: Three days after the final booster injection, sacrifice the mouse and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes and fuse them with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Hybridoma Selection: Culture the fused cells in a selective medium (e.g., HAT medium) to eliminate unfused myeloma cells.
-
Screening: Screen the culture supernatants of the resulting hybridomas for the presence of specific antibodies using an indirect ELISA with the 24,25-(OH)₂D₂-OVA conjugate.
-
Cloning and Expansion: Select the hybridomas producing the desired antibodies and clone them by limiting dilution to ensure monoclonality. Expand the positive clones to produce larger quantities of the monoclonal antibody.
-
Antibody Purification: Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Development of the Competitive ELISA
a. Checkerboard Titration for Optimal Reagent Concentrations:
To determine the optimal concentrations of the coating antigen and the primary antibody, a checkerboard titration should be performed.
-
Coat the Plate: Coat the wells of a 96-well microplate with serial dilutions of the 24,25-(OH)₂D₂-OVA conjugate (e.g., from 10 µg/mL to 0.1 µg/mL) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Wash and Block: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20). Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Add Primary Antibody: Add serial dilutions of the primary antibody (e.g., from 1:1,000 to 1:128,000) to the wells. Incubate for 1-2 hours at room temperature.
-
Add Secondary Antibody and Substrate: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). After incubation and washing, add the substrate and measure the absorbance.
-
Analysis: The optimal combination of coating antigen and primary antibody concentrations is the one that gives a high signal-to-noise ratio (a high absorbance value with a low background).
b. Competitive ELISA Protocol:
-
Coating: Coat the wells of a 96-well microplate with the optimal concentration of 24,25-(OH)₂D₂-OVA conjugate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash and block the plate as described above.
-
Competitive Reaction: Add 50 µL of standard solutions of 24,25-(OH)₂D₂ (in a range determined by the expected sample concentrations) or unknown samples to the wells. Then, add 50 µL of the optimal dilution of the primary antibody to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of an appropriate enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add 100 µL of the substrate solution (e.g., TMB for HRP). Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the 24,25-(OH)₂D₂ standards. The concentration of 24,25-(OH)₂D₂ in the unknown samples can be determined by interpolating their absorbance values from the standard curve.
Data Presentation
Table 1: Representative Standard Curve Data for the 24,25-(OH)₂D₂ Competitive ELISA
| Standard Concentration (pg/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 100.0 |
| 10 | 1.623 | 1.631 | 1.627 | 87.9 |
| 50 | 1.215 | 1.225 | 1.220 | 65.9 |
| 100 | 0.854 | 0.866 | 0.860 | 46.5 |
| 250 | 0.451 | 0.445 | 0.448 | 24.2 |
| 500 | 0.236 | 0.242 | 0.239 | 12.9 |
| 1000 | 0.112 | 0.118 | 0.115 | 6.2 |
B/B₀ is the ratio of the absorbance of a standard or sample to the absorbance of the zero standard.
Table 2: Cross-Reactivity Profile of the Anti-24,25-(OH)₂D₂ Antibody
Cross-reactivity is a critical parameter for assessing the specificity of the immunoassay. It is determined by measuring the concentration of a related compound that is required to displace 50% of the tracer, and comparing it to the concentration of 24,25-(OH)₂D₂ that causes the same displacement.
| Compound | 50% Inhibition Concentration (IC₅₀) | Cross-Reactivity (%) |
| 24,25-Dihydroxyvitamin D₂ | 95 pg/mL | 100 |
| 24,25-Dihydroxyvitamin D₃ | 150 pg/mL | 63.3 |
| 25-Hydroxyvitamin D₂ | > 10,000 pg/mL | < 1.0 |
| 25-Hydroxyvitamin D₃ | > 10,000 pg/mL | < 1.0 |
| 1,25-Dihydroxyvitamin D₂ | > 5,000 pg/mL | < 1.9 |
| 1,25-Dihydroxyvitamin D₃ | > 5,000 pg/mL | < 1.9 |
| Vitamin D₂ | > 20,000 pg/mL | < 0.5 |
Cross-Reactivity (%) = (IC₅₀ of 24,25-(OH)₂D₂ / IC₅₀ of competing compound) x 100
Visualizations
Vitamin D2 Metabolic Pathway
Application Notes and Protocols for the Measurement of 24,25-Dihydroxyergocalciferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of 24,25-dihydroxyergocalciferol (B1234410) (24,25(OH)₂D₂), a key metabolite in the vitamin D endocrine system, is crucial for understanding its physiological roles and for various clinical and research applications. As with other vitamin D metabolites, 24,25(OH)₂D₂ is present in biological matrices at low concentrations and is typically bound to vitamin D binding protein (VDBP) and albumin.[1] This necessitates robust and efficient sample preparation methods to release the analyte from its binding proteins, remove interfering substances like phospholipids (B1166683), and concentrate it prior to analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document provides detailed application notes and protocols for the primary sample preparation techniques used for 24,25(OH)₂D₂ measurement.
Key Sample Preparation Techniques
The choice of sample preparation method depends on factors such as the desired level of sample purity, throughput requirements, and available instrumentation. The most common techniques include Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] Often, a combination of these techniques is employed to achieve optimal results.[1]
Protein Precipitation (PP)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from the sample, thereby releasing protein-bound 24,25(OH)₂D₂.[3] It is often used as an initial clean-up step before further purification.
Principle: An organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the serum or plasma sample.[3] This disrupts the protein structure, causing them to precipitate out of the solution. The supernatant, containing the analyte of interest, is then collected for further processing or direct analysis.
Advantages:
Disadvantages:
-
May result in significant matrix effects due to co-extraction of phospholipids and other endogenous compounds, which can interfere with LC-MS/MS analysis.[2][5]
-
Less effective at removing other interfering substances compared to LLE or SPE.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Principle: An organic solvent, immiscible with the aqueous sample matrix, is added and vigorously mixed. Analytes like 24,25(OH)₂D₂ which are more soluble in the organic phase will partition into it, leaving more polar interfering substances in the aqueous phase. The organic layer is then separated and evaporated, and the residue is reconstituted in a suitable solvent for analysis. Common LLE solvents include hexane, ethyl acetate, and methyl tert-butyl ether (MTBE).[6][7]
Advantages:
-
Effective at removing a wide range of interfering substances.
-
Can provide a high degree of sample cleanup.
Disadvantages:
-
Can be labor-intensive and difficult to automate.
-
May involve the use of large volumes of organic solvents.
Solid-Phase Extraction (SPE)
SPE is a highly effective and versatile technique for sample cleanup and concentration. It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to selectively retain the analyte of interest while allowing interfering compounds to pass through.
Principle: The sample is loaded onto the SPE sorbent. The analyte is retained on the sorbent through specific interactions (e.g., hydrophobic, ion-exchange). The sorbent is then washed with a solvent that removes interfering compounds but leaves the analyte bound. Finally, the analyte is eluted from the sorbent with a stronger solvent. Common SPE sorbents for vitamin D metabolites include C18 and silica.[8][9]
Advantages:
-
Provides excellent sample cleanup and concentration.[8]
-
High selectivity can be achieved by choosing the appropriate sorbent and solvents.
-
Amenable to automation for high-throughput applications.[10]
Disadvantages:
-
Requires method development to optimize sorbent selection, wash, and elution steps.
-
Can be more expensive than PP or LLE.
Derivatization
To enhance the sensitivity of LC-MS/MS analysis, especially for low-abundance metabolites like dihydroxylated vitamin D forms, derivatization is often employed.[11] Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), react with the cis-diene structure of vitamin D metabolites to form highly ionizable adducts.[12][13]
Principle: After the initial extraction and cleanup, the dried sample extract is reconstituted in a solution containing the derivatizing agent. The reaction proceeds for a specific time, after which the derivatized sample is ready for LC-MS/MS analysis.
Advantages:
-
Significantly increases ionization efficiency and, therefore, analytical sensitivity.[14]
Disadvantages:
-
Adds an extra step to the sample preparation workflow.
-
Requires careful optimization of reaction conditions.
Experimental Protocols
Protocol 1: Protein Precipitation followed by Phospholipid Depletion (HybridSPE)
This protocol combines the simplicity of protein precipitation with a specific step for removing phospholipids, a major source of matrix interference in vitamin D analysis.[5]
Materials:
-
Serum or plasma sample
-
Acetonitrile with 1% formic acid
-
HybridSPE®-PLus 96-well plate
-
96-well collection plate
-
Pipettes and tips
-
Vortex mixer
-
Vacuum manifold
Procedure:
-
To 100 µL of serum or plasma in a 96-well collection plate, add 300 µL of acetonitrile containing 1% formic acid.[5]
-
Mix thoroughly by aspirating and dispensing the solution five times.[5]
-
Allow the plate to stand for 5 minutes to ensure complete protein precipitation.[5]
-
Transfer 200 µL of the supernatant to a HybridSPE®-PLus 96-well plate.[5]
-
Apply a vacuum of 10” Hg for 4 minutes to pass the supernatant through the HybridSPE plate.[5]
-
Collect the filtrate in a clean collection plate for direct injection into the LC-MS/MS system.[5]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE procedure for the extraction of 24,25(OH)₂D₂ from serum.
Materials:
-
Serum or plasma sample (100 µL)
-
Internal standard solution (e.g., d6-24,25(OH)₂D₃)
-
0.1 M HCl
-
0.2 M Zinc Sulfate (B86663)
-
Methanol
-
Hexane
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 60:40 methanol/water)
Procedure:
-
In a microcentrifuge tube, add 100 µL of serum or calibrator.[6]
-
Add 200 µL of water and the internal standard solution.[6]
-
Add 100 µL of 0.1 M HCl.[6]
-
Precipitate proteins by adding 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.[6]
-
Centrifuge at 12,000 x g for 10 minutes.[6]
-
Transfer the supernatant to a clean glass tube.
-
Perform the liquid-liquid extraction by adding 700 µL of hexane, vortexing, and then adding 700 µL of MTBE, followed by another vortexing step.[6]
-
Centrifuge to separate the phases and transfer the upper organic phase to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 37 °C.[6]
-
Reconstitute the dried extract in 60 µL of reconstitution solvent for LC-MS/MS analysis.[6]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol outlines a general SPE procedure for the cleanup of 24,25(OH)₂D₂ from plasma.
Materials:
-
Plasma sample
-
Internal standard solution
-
Acetonitrile
-
SPE cartridge (e.g., C18)
-
Wash solvent (e.g., methanol/water mixture)
-
Elution solvent (e.g., acetonitrile)
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Pre-treat the plasma sample by adding an internal standard and precipitating proteins with acetonitrile.[9]
-
Centrifuge the sample and take the supernatant.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analyte of interest with a strong organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from various studies on the sample preparation of vitamin D metabolites, including 24,25-dihydroxyvitamin D. Note that "ergocalciferol" (D₂) specific data is limited in the literature, with most studies focusing on the cholecalciferol (D₃) form. The principles and general performance of the methods are applicable to both forms.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect | Reference |
| Vitamin D Metabolites | Protein Precipitation | Lower analyte response | Significant (40% signal reduction) | [5] |
| Vitamin D Metabolites | Protein Precipitation + HybridSPE® | Higher analyte response | No detectable phospholipid matrix | [5] |
| Vitamin D Metabolites | LLE followed by SPE | 71 - 93 | 0.80 - 0.95 | [1] |
| 25(OH)D₂ and 25(OH)D₃ | Automated SPE | 89 - 104 | No ion suppression observed | [10] |
| 25-OHD₂ and 25-OHD₃ | SPE (SOLA HRP) | 94.4 (25-OHD₂) / 96.3 (25-OHD₃) | Not specified | [9] |
Table 2: Precision and Linearity of Assays Employing Different Sample Preparation Techniques
| Analyte | Sample Preparation Method | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Linearity (r²) | Reference |
| Vitamin D Metabolites | LLE followed by SPE | <7% | Not specified | > 0.99 | [1] |
| 25(OH)D₂ and 25(OH)D₃ | Captiva EMR—Lipid | <10% | <10% | Not specified | [2] |
| 25(OH)D₂ and 25(OH)D₃ | Automated SPE | <10% | <10% | 0.99 | [10] |
| 25-OH-D₂ and 25-OH-D₃ | SPE (SOLA HRP) | <4.2% | <4.2% | 0.9994 (D₂) / 0.9958 (D₃) | [9] |
| 25-OH-D and 24,25-(OH)₂D | LLE with Derivatization | 4% - 7% | 4% - 7% | Not specified | [12] |
Visualizations
Caption: Basic workflow for protein precipitation.
Caption: General workflow for liquid-liquid extraction.
References
- 1. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 5. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. An improved method for routine determination of vitamin D and its hydroxylated metabolites in serum from children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The When, What & How of Measuring Vitamin D Metabolism in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation and Quantification of Vitamin D2 Metabolites using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D2 (ergocalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone health.[1] It is derived from plant sources and dietary supplements. Like its counterpart vitamin D3, vitamin D2 is metabolized in the liver to 25-hydroxyvitamin D2 (25(OH)D2) and subsequently in the kidneys to its biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2). Accurate measurement of these metabolites is crucial for assessing vitamin D status, diagnosing deficiencies, and in pharmacokinetic studies of vitamin D2 supplementation.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites due to its high sensitivity and specificity, allowing for the differentiation of various forms and their isomers.[2][3] This application note provides a detailed protocol for the simultaneous extraction and quantification of key vitamin D2 metabolites from human serum using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry.
Experimental Protocols
This section details the necessary materials, sample handling, and instrument parameters for the successful separation and quantification of vitamin D2 metabolites.
Materials and Reagents
-
Standards: Certified reference materials for Vitamin D2, 25-hydroxyvitamin D2 (25(OH)D2), and corresponding stable isotope-labeled internal standards (e.g., 25-OH D2-d3).
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), water, and ethyl acetate.[4]
-
Reagents: Formic acid, ammonium (B1175870) formate, and zinc sulfate.[5][6]
-
Sample Preparation Devices: 96-well phospholipid removal plates (e.g., HybridSPE-Phospholipid) or solid-phase extraction (SPE) cartridges (e.g., C18).[3][7]
-
Biological Matrix: Human serum, with stripped serum for calibration curve preparation.
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each vitamin D2 metabolite and internal standard (IS) in ethanol (B145695) or methanol at a concentration of 100 µg/mL.[8] Store at -20°C or lower.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or a suitable solvent mixture. These will be used to spike the stripped serum for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a combined IS working solution containing each deuterated standard at a concentration appropriate for spiking into all samples (e.g., 250 ng/mL).[6]
Sample Preparation Protocol
This protocol combines protein precipitation with a subsequent clean-up step to remove proteins and phospholipids, which can cause matrix effects and interfere with quantification.[6][7]
-
Aliquoting: Pipette 100 µL of serum samples, calibrators, or quality controls (QCs) into a 96-well sample plate.[6]
-
Internal Standard Spiking: Add 10 µL of the IS working solution to each well. Vortex the plate to mix.[6]
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each well.[5][7] Vortex vigorously for 2-4 minutes to precipitate proteins.
-
Phospholipid Removal/SPE:
-
Using Phospholipid Removal Plate: Transfer the precipitated sample to a HybridSPE-Phospholipid 96-well plate. Apply vacuum at 10" Hg for 4 minutes to pull the supernatant through into a clean collection plate.[5] The filtrate is ready for analysis.
-
Alternative LLE/SPE: For liquid-liquid extraction (LLE), add a nonpolar solvent like hexane/ethyl acetate, vortex, and centrifuge to separate the layers.[8] For SPE, after precipitation and centrifugation, load the supernatant onto a conditioned C18 SPE cartridge, wash, and elute the analytes.[9]
-
-
Evaporation and Reconstitution (if LLE/SPE is used): Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Transfer the final extract to LC vials for analysis.[8]
UPLC-MS/MS Method
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Ascentis Express F5, 10 cm × 2.1 mm, 2.7 µm or similar pentafluorophenyl column.[5] The F5 phase provides unique selectivity for resolving vitamin D metabolites and their isomers.[7]
-
Mobile Phase A: 5 mM Ammonium Formate in Water.[5]
-
Mobile Phase B: Methanol.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
-
A steep linear gradient is often used to separate the less polar vitamin D2 from its more polar hydroxylated metabolites.[10]
-
Example Gradient: Start at 75% B, increase to 95% B over 2 minutes, hold for 3 minutes, then return to initial conditions.
-
-
Mass Spectrometer: Waters Xevo TQ-XS, Agilent 6460 Triple Quadrupole, or equivalent.[10]
-
Ionization Mode: Electrospray Ionization (ESI) Positive or Atmospheric Pressure Photoionization (APPI). APPI can enhance signal intensity for vitamin D compounds.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data for the analysis of Vitamin D2 and its primary metabolite are summarized below. MRM transitions and retention times are representative and should be optimized for the specific instrumentation used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOQ (ng/mL) |
| 25-hydroxyvitamin D2 (25(OH)D2) | 413.3 | 395.3 | ~2.8 | 1.0 - 2.0 |
| Vitamin D2 (Ergocalciferol) | 397.3 | 379.3 | ~4.2 | 1.0 - 5.0 |
| 25-OH D2-d3 (Internal Standard) | 416.3 | 398.3 | ~2.8 | N/A |
Note: LOQ (Limit of Quantification) values are typical and can vary based on the sample matrix, preparation method, and instrument sensitivity.[10]
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis for the quantification of vitamin D2 metabolites.
Workflow for Vitamin D2 Metabolite Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Fast Vitamin D Metabolite Analysis [sigmaaldrich.com]
- 8. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of 24,25-Dihydroxyvitamin D2 for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the radiolabeling of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) for use in tracer studies. This document outlines the metabolic significance of 24,25(OH)₂VD₂, a proposed method for its radiolabeling with tritium (B154650), and protocols for purification and application in tracer studies.
Introduction
24,25-dihydroxyvitamin D₂ is a significant metabolite of vitamin D₂. The formation of 24,25(OH)₂VD₂ from 25-hydroxyvitamin D₂ is a key step in the catabolism of vitamin D, regulated by the enzyme CYP24A1. Tracer studies utilizing radiolabeled 24,25(OH)₂VD₂ are crucial for elucidating its pharmacokinetic profile, metabolic fate, and potential biological activities. The use of radiolabeled tracers offers high sensitivity for detecting and quantifying the molecule and its metabolites in biological samples. While stable isotope-labeled compounds are also used in metabolic studies, radiolabeling remains a valuable and widely used technique.
Metabolic Pathway of Vitamin D₂
Vitamin D₂ undergoes a two-step hydroxylation process to become active. First, it is hydroxylated in the liver to form 25-hydroxyvitamin D₂ (25(OH)VD₂), the major circulating form of vitamin D. Subsequently, in the kidney and other tissues, 25(OH)VD₂ can be further hydroxylated to either the active form, 1,25-dihydroxyvitamin D₂ (1,25(OH)₂VD₂), or to 24,25-dihydroxyvitamin D₂ (24,25(OH)₂VD₂) as part of the catabolic pathway.
Caption: Metabolic pathway of Vitamin D₂ hydroxylation.
Radiolabeling of 24,25-Dihydroxyvitamin D₂
The following is a proposed protocol for the tritium labeling of 24,25-dihydroxyvitamin D₂. This method is adapted from established procedures for the synthesis of other tritiated vitamin D₂ metabolites, such as 25-hydroxy-[26,27-³H]vitamin D₂.[1] The key strategy involves a Grignard reaction using a tritiated reagent.
Experimental Protocol: Tritium Labeling
Objective: To synthesize [³H]-24,25-dihydroxyvitamin D₂ of high specific activity.
Materials:
-
24-keto-25-hydroxyvitamin D₂ precursor
-
[³H]-Methyl magnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Sodium sulfate (B86663) (anhydrous)
-
High-performance liquid chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Precursor Synthesis: The synthesis of the 24-keto-25-hydroxyvitamin D₂ precursor is a critical first step. This can be achieved through selective oxidation of the C24 hydroxyl group of 24,25-dihydroxyvitamin D₂.
-
Grignard Reaction:
-
Dissolve the 24-keto-25-hydroxyvitamin D₂ precursor in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a stoichiometric excess of [³H]-methyl magnesium bromide in anhydrous diethyl ether to the reaction mixture.
-
Allow the reaction to proceed for several hours at low temperature, followed by gradual warming to room temperature.
-
-
Quenching and Extraction:
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using high-performance liquid chromatography (HPLC). A silica-based column (e.g., Zorbax-Sil) is typically used for the separation of vitamin D metabolites.[2]
-
A gradient elution system with a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) is often employed.
-
Collect fractions and monitor for radioactivity using a scintillation counter.
-
Pool the radioactive fractions corresponding to [³H]-24,25-dihydroxyvitamin D₂.
-
-
Characterization:
-
Confirm the identity of the radiolabeled product by co-elution with a non-radiolabeled standard of 24,25-dihydroxyvitamin D₂ on HPLC.
-
Determine the radiochemical purity by analyzing the purified product on HPLC and measuring the percentage of radioactivity that co-elutes with the standard.
-
Determine the specific activity by quantifying the amount of product (e.g., by UV absorbance) and measuring the total radioactivity.
-
Experimental Workflow
Caption: Workflow for radiolabeling of 24,25(OH)₂VD₂.
Quantitative Data Summary
The following table summarizes expected quantitative data based on analogous radiolabeling procedures for other vitamin D metabolites.
| Parameter | Typical Value/Range | Reference |
| Specific Activity | 80 - 120 Ci/mmol | [1] |
| Radiochemical Purity | >95% | [1] |
| HPLC Column | Zorbax-Sil (6.2 mm x 250 mm) | [2] |
| HPLC Mobile Phase | Hexane/Isopropanol Gradient | |
| Tracer Dose (Animal Studies) | 10-100 µCi/kg body weight | |
| Sample Collection Time Points | 0, 1, 4, 8, 24, 48 hours post-injection |
Tracer Studies Protocol
Objective: To investigate the pharmacokinetics and metabolism of 24,25-dihydroxyvitamin D₂ in an animal model.
Materials:
-
[³H]-24,25-dihydroxyvitamin D₂ tracer
-
Experimental animals (e.g., rats, mice)
-
Vehicle for injection (e.g., ethanol, propylene (B89431) glycol, saline)
-
Blood collection supplies
-
Tissue harvesting tools
-
Liquid scintillation counter and vials
-
HPLC system for metabolite analysis
Procedure:
-
Dose Preparation: Dilute the [³H]-24,25-dihydroxyvitamin D₂ tracer in a suitable vehicle to the desired concentration for injection.
-
Animal Dosing: Administer the radiolabeled tracer to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours) via an appropriate method (e.g., tail vein, cardiac puncture).
-
At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, intestine, bone).
-
-
Sample Processing:
-
Separate plasma or serum from blood samples.
-
Homogenize tissue samples.
-
Extract vitamin D metabolites from plasma/serum and tissue homogenates using an organic solvent (e.g., diethyl ether or acetonitrile).[2]
-
-
Radioactivity Measurement:
-
Measure the total radioactivity in an aliquot of each plasma/serum sample and tissue extract using a liquid scintillation counter.
-
-
Metabolite Profiling:
-
Analyze the extracts by HPLC to separate the parent tracer from its metabolites.
-
Collect fractions from the HPLC and determine the radioactivity in each fraction to identify and quantify the metabolites.
-
-
Data Analysis:
-
Calculate the concentration of total radioactivity and the concentration of the parent tracer and its metabolites in each sample.
-
Determine pharmacokinetic parameters such as half-life, volume of distribution, and clearance.
-
Logical Flow for Tracer Studies
References
Application of 24,25-Dihydroxyvitamin D2 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) is a metabolite of vitamin D2, also known as ergocalciferol. While historically considered an inactive catabolite of vitamin D metabolism, emerging research, primarily focused on its vitamin D3 analogue, 24,25-dihydroxyvitamin D3, suggests potential biological activities, particularly in the realms of bone and cartilage health. This document provides a summary of the current understanding of 24,25(OH)₂D₂'s application in preclinical models, including available quantitative data, experimental protocols, and known signaling pathways. It is important to note that research on the D2 form is less extensive than on the D3 form, and therefore, some information presented herein is extrapolated from studies on 24,25-dihydroxyvitamin D3, with this assumption explicitly stated.
Data Presentation: Quantitative Effects of 24,25-Dihydroxyvitamin D Metabolites in Preclinical Models
The following tables summarize the quantitative data from preclinical studies involving 24,25-dihydroxyvitamin D metabolites. Due to the limited availability of data specifically for the D2 form, data for the D3 form and related epimers are also included for comparative purposes.
Table 1: In Vivo Effects of 24,25-Dihydroxyvitamin D Metabolites on Bone and Calcium Metabolism
| Compound | Preclinical Model | Dosage | Administration Route | Key Findings | Reference |
| 24-epi-1,25-dihydroxyvitamin D2 | Vitamin D-deficient rats | Not specified | Not specified | Half as active as 1,25(OH)₂D₂ in stimulating intestinal calcium transport and bone mineralization. Inactive in mobilizing bone calcium in the long term, but shows short-lived activity. | [1][2] |
| 24R,25-dihydroxyvitamin D3 | Cyp24a1-null mice (fracture model) | Not specified | Injections | Corrected suboptimal endochondral ossification, increased callus size and stiffness. | [3] |
| 24R,25-dihydroxyvitamin D3 | Wild-type C57BL/6 female mice (osteotomy model) | Not specified | Injections | Increased stiffness and elastic modulus of the healing bone callus without affecting calcemia. | [4] |
| 24R,25-dihydroxyvitamin D3 | Calcium-deficient rats | 1, 5, or 10 µ g/100g daily | Oral | Dose-dependent decrease in serum 1,25(OH)₂D₃ concentration. | [5] |
| 24R,25-dihydroxyvitamin D3 | Chicks and Rats | 32.5 to 1,625 pmoles daily | Oral | Dose-related responses in growth, serum calcium, and bone ash in chicks. Rats showed responsiveness in growth and serum calcium. | [6] |
Table 2: In Vitro Effects of 24,25-Dihydroxyvitamin D Metabolites on Bone and Cartilage Cells
| Compound | Cell Type | Concentration | Key Findings | Reference |
| 24-epi-1,25-dihydroxyvitamin D2 | Fetal rat bone culture | Not specified | Five times less active than 1,25(OH)₂D₂ in inducing bone resorption. | [2] |
| 24R,25-dihydroxyvitamin D3 | Chick embryonic skeletal mesenchyme cultures | 12 nM | 2-fold increase in [³H]thymidine incorporation (DNA synthesis), 2.4-fold increase in [³H]-leucine incorporation (protein synthesis), and 2.0-fold increase in ornithine decarboxylase activity. | [7] |
| 24R,25-dihydroxyvitamin D3 | Rat costochondral resting zone (RC) chondrocytes | 10⁻⁷ M | Pretreatment for 36-120h induced differentiation into a 1,25(OH)₂D₃-responsive phenotype, characteristic of growth zone chondrocytes. | [8] |
| 24-epi-1,25-dihydroxyvitamin D2 | In vitro bone resorption assay | 10⁻¹¹ M - 10⁻⁸ M | Weaker activity than 1,25(OH)₂D₃. | [1] |
| 24-epi-1,25-dihydroxyvitamin D2 | Osteoclast-like cell formation assay | 10⁻¹¹ M - 10⁻⁷ M | Almost similar activity to 1,25(OH)₂D₃. | [1] |
Experimental Protocols
Detailed experimental protocols for the application of 24,25-dihydroxyvitamin D2 in preclinical models are scarce in the published literature. The following protocols are based on studies of related compounds and can be adapted for the investigation of 24,25(OH)₂D₂.
Protocol 1: In Vivo Fracture Healing Model in Mice
This protocol is adapted from studies on 24R,25-dihydroxyvitamin D3 in a mouse fracture model[3][4].
Objective: To evaluate the efficacy of 24,25(OH)₂D₂ in promoting bone fracture healing.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 12 weeks old
-
Sex: Female
-
Model: Standardized mid-diaphyseal osteotomy of the femur or tibia.
Experimental Groups:
-
Vehicle control (e.g., ethanol/propylene glycol)
-
24,25(OH)₂D₂ treatment group (dosage to be determined by dose-response studies)
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Perform a mid-diaphyseal osteotomy on the femur or tibia and stabilize with an intramedullary pin.
-
Administer 24,25(OH)₂D₂ or vehicle via a suitable route (e.g., intraperitoneal or subcutaneous injections) at predetermined intervals (e.g., daily or every other day) for up to 21 days post-osteotomy.
-
Monitor animal health and weight regularly.
-
At the end of the treatment period, euthanize the animals and harvest the fractured bones.
Outcome Measures:
-
Biomechanical testing: Three-point bending test to determine callus stiffness and elastic modulus.
-
Histological analysis: Safranin O/Fast Green staining to visualize cartilage and bone formation in the callus.
-
Micro-computed tomography (µCT): To quantify callus volume, bone mineral density, and trabecular architecture.
-
Biochemical markers: Measurement of serum markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I).
Protocol 2: In Vitro Chondrocyte Differentiation Assay
This protocol is based on studies investigating the effect of 24R,25-dihydroxyvitamin D3 on chondrocyte differentiation[8].
Objective: To assess the ability of 24,25(OH)₂D₂ to induce the differentiation of resting zone chondrocytes.
Cell Model:
-
Primary resting zone (RC) chondrocytes isolated from rat costochondral cartilage.
Procedure:
-
Isolate RC chondrocytes from the costochondral cartilage of young rats.
-
Culture the cells to confluence in appropriate media.
-
Pre-treat confluent, fourth passage RC chondrocytes with 10⁻⁷ M 24,25(OH)₂D₂ for varying durations (e.g., 24, 36, 48, 72, and 120 hours).
-
After pretreatment, replace the medium with fresh medium containing a range of concentrations of 1,25(OH)₂D₃ (e.g., 10⁻¹⁰ to 10⁻⁸ M) and incubate for an additional 24 hours.
Outcome Measures:
-
DNA Synthesis: Measure [³H]thymidine incorporation.
-
Cell Maturation: Measure alkaline phosphatase (ALP) specific activity.
-
Matrix Protein Synthesis: Measure the incorporation of [³H]proline into collagenase-digestible protein (CDP) and non-collagenase-digestible protein (NCP), and ³⁵SO₄ incorporation into proteoglycans.
Signaling Pathways and Experimental Workflows
Vitamin D Metabolism and Action Pathway
The metabolism of vitamin D2 and D3 into their various metabolites, including the 24,25-dihydroxylated forms, is a key aspect of its biological activity. The general pathway of vitamin D action involves binding to the vitamin D receptor (VDR) and subsequent gene transcription modulation.
Caption: Vitamin D2 metabolism to active and other forms, and the canonical VDR-mediated signaling pathway.
Proposed Signaling Pathway for 24,25(OH)₂D₃ in Chondrocytes
While a specific signaling pathway for 24,25(OH)₂D₂ has not been fully elucidated, research on the D3 form in resting zone chondrocytes suggests a non-genomic, membrane-associated signaling cascade[9]. This may serve as a hypothetical model for the action of 24,25(OH)₂D₂.
Caption: Proposed non-genomic signaling pathway for 24,25(OH)₂D₃ in resting zone chondrocytes.
Experimental Workflow for Preclinical Evaluation
A general workflow for the preclinical evaluation of 24,25(OH)₂D₂ would involve a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Caption: A general experimental workflow for the preclinical evaluation of 24,25(OH)₂D₂.
Conclusion and Future Directions
The available preclinical data, largely derived from studies on 24,25-dihydroxyvitamin D3 and related epimers of vitamin D2, suggest that 24,25(OH)₂D₂ may have a role in bone and cartilage biology. However, there is a clear need for further research focused specifically on the D2 metabolite to establish its efficacy, optimal dosage, and mechanism of action in various preclinical models. Future studies should aim to provide robust quantitative data and detailed experimental protocols to facilitate its potential development as a therapeutic agent for conditions such as bone fractures and cartilage disorders. Researchers are encouraged to adapt the provided protocols and explore the signaling pathways outlined to further elucidate the biological functions of this vitamin D metabolite.
References
- 1. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 24,25-dihydroxyvitamin D3 on 1,25-dihydroxyvitamin D3 metabolism in calcium-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of 24,25-dihydroxycholecalciferol in chicks and rats [pubmed.ncbi.nlm.nih.gov]
- 7. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 24,25-Dihydroxyvitamin D2 in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂VD₂) in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing 24,25-Dihydroxyvitamin D2?
For optimal stability, 24,25-Dihydroxyvitamin D2 powder should be stored at -20°C for up to three years.[1] When in a solvent, it is recommended to store the solution at -80°C for up to one year.[1] It is also crucial to protect the compound from direct sunlight and to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.[1]
Q2: Which solvents are recommended for dissolving 24,25-Dihydroxyvitamin D2?
24,25-Dihydroxyvitamin D2 is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] For DMSO, sonication may be necessary to achieve a concentration of up to 80 mg/mL.[1]
Q3: What are the primary factors that can affect the stability of 24,25-Dihydroxyvitamin D2 in solution?
While specific data for 24,25-Dihydroxyvitamin D2 is limited, based on studies of similar vitamin D analogs like Vitamin D3, the following factors are critical to consider:
-
Temperature: Higher temperatures accelerate degradation.[3][4]
-
Light: Exposure to light, particularly UV radiation, can cause isomerization and degradation.[3][5]
-
Oxygen: The presence of oxygen can lead to oxidation of the molecule.[3][4]
-
pH: Acidic conditions have been shown to be a major destabilizing factor for Vitamin D3 in aqueous solutions.[3][4]
-
Metal Ions: The presence of metal ions can catalyze degradation.[3][4]
Q4: How can I enhance the stability of 24,25-Dihydroxyvitamin D2 in aqueous solutions?
Based on stability studies of Vitamin D3, the addition of certain agents can improve stability in aqueous media.[3][4] These include:
-
Chelating agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate metal ions that may catalyze degradation.[3][4]
-
Antioxidants: Ascorbic acid and citric acid can be used to mitigate oxidative degradation.[3][4]
Troubleshooting Guide
Problem: I am seeing a rapid loss of my 24,25-Dihydroxyvitamin D2 concentration in solution, as confirmed by HPLC analysis.
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure your stock solutions are stored at -80°C in amber vials to protect from light and that the headspace of the vial is flushed with an inert gas like nitrogen or argon before sealing. For powdered compound, storage at -20°C is recommended.[1]
-
-
Possible Cause 2: Oxidative Degradation.
-
Solution: If your experimental buffer is not deoxygenated, consider sparging it with nitrogen or argon before dissolving the compound. The addition of antioxidants such as ascorbic acid or citric acid might also be beneficial, though their compatibility with your specific assay should be verified.[3][4]
-
-
Possible Cause 3: pH-Related Degradation.
Problem: I am observing multiple peaks in my chromatogram that are not present in the initial analysis of my 24,25-Dihydroxyvitamin D2 standard.
-
Possible Cause 1: Presence of Degradation Products.
-
Solution: This indicates that your compound is degrading. Review your storage and handling procedures. The new peaks are likely isomers or oxidation products. To confirm, you may need to use a mass spectrometer (LC-MS) to identify the mass of these new peaks and compare them to known degradation products of vitamin D analogs.
-
-
Possible Cause 2: Isomerization.
-
Solution: Vitamin D compounds are susceptible to photoisomerization. Ensure that all handling of the compound and its solutions is performed under low-light conditions, and use amber or foil-wrapped containers.
-
Data on Factors Affecting Vitamin D Analog Stability
The following table summarizes factors known to affect the stability of Vitamin D3, which are likely to have a similar impact on 24,25-Dihydroxyvitamin D2.
| Factor | Effect on Stability | Recommendations | Supporting Evidence |
| Temperature | Higher temperatures increase the rate of degradation. | Store stock solutions at -80°C and powder at -20°C. Minimize time at room temperature. | Degradation of Vitamin D3 follows first-order kinetics with respect to temperature.[3][6] |
| Light | Exposure to UV light can cause isomerization and degradation. | Handle compound and solutions in low-light conditions. Use amber vials or foil-wrapped containers. | Light exposure is a known degradation factor for Vitamin D3.[3][5] |
| Oxygen | Promotes oxidative degradation. | Store under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents/buffers. | Oxygen is a key factor in the degradation of Vitamin D3.[3] |
| pH | Acidic conditions (pH < 5) significantly decrease stability in aqueous solutions. | Maintain a pH above 5 in aqueous solutions where possible. | Vitamin D3 is unstable in acidic media and more stable at pH values above 5.[3] |
| Metal Ions | Catalyze degradation reactions. | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA. | Metal ions have a major destabilizing effect on Vitamin D3 in aqueous solutions.[3][4] |
Experimental Protocols
Protocol: Stability Assessment of 24,25-Dihydroxyvitamin D2 in Solution via HPLC-UV
This protocol outlines a general procedure to assess the stability of 24,25-Dihydroxyvitamin D2 under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 24,25-Dihydroxyvitamin D2 powder.
-
Dissolve the powder in a suitable solvent (e.g., ethanol or DMSO) to prepare a concentrated stock solution. Protect from light during this process.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired experimental buffers or solvents to a final working concentration.
-
Prepare separate test solutions for each condition to be evaluated (e.g., different pH values, temperatures, exposure to light).
-
-
Incubation:
-
Store the test solutions under the specified conditions. For example:
-
Temperature Stability: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stability: Adjust the pH of aqueous solutions and incubate at a constant temperature.
-
Photostability: Expose solutions to a controlled light source while keeping a control sample in the dark.
-
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC-UV method. A C18 reverse-phase column is commonly used for vitamin D analysis.[7]
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.
-
Set the UV detector to the wavelength of maximum absorbance for 24,25-Dihydroxyvitamin D2.
-
-
Data Analysis:
-
Quantify the peak area of 24,25-Dihydroxyvitamin D2 at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Metabolic Pathway of Vitamin D
The following diagram illustrates the enzymatic conversion of Vitamin D precursors to their active and inactive forms, including the role of the enzyme CYP24A1 in the degradation pathway.
Caption: Metabolic pathway of Vitamin D showing key hydroxylation and degradation steps.
Experimental Workflow for Stability Testing
This diagram outlines the key steps in a typical experimental workflow for assessing the stability of 24,25-Dihydroxyvitamin D2 in solution.
Caption: A generalized workflow for conducting a stability assessment of a vitamin D analog.
References
- 1. 24, 25-Dihydroxy VD2 | Vitamin | TargetMol [targetmol.com]
- 2. 24,25-Dihydroxyvitamin D2 (unlabeled) - Cambridge Isotope Laboratories, ULM-9109-C [isotope.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 24,25-Dihydroxyvitamin D2 Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 24,25-Dihydroxyvitamin D2 [24,25(OH)2D2] immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 24,25(OH)2D2 immunoassays?
A1: The most common sources of interference in vitamin D metabolite immunoassays, including those for 24,25(OH)2D2, are:
-
Cross-reactivity: Antibodies used in the assay may bind to other structurally similar vitamin D metabolites, leading to inaccurate measurements.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding. This is particularly relevant in patient populations with high levels of urea (B33335) or other retained metabolites.[1]
-
Heterophilic Antibodies: These human anti-animal antibodies can cross-link the capture and detection antibodies in an immunoassay, causing falsely elevated or decreased results.[1]
-
Vitamin D-Binding Protein (DBP) Interference: Incomplete dissociation of 24,25(OH)2D2 from DBP can lead to an underestimation of its concentration, as the antibody may not be able to bind to the DBP-bound metabolite.[1]
Q2: How can I determine if my 24,25(OH)2D2 immunoassay is affected by cross-reactivity?
A2: To assess cross-reactivity, you can perform a spike-and-recovery experiment using potentially cross-reacting vitamin D metabolites. A significant deviation from 100% recovery of the spiked analyte suggests cross-reactivity. Additionally, comparing results with a reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can chromatographically separate different metabolites, is a definitive way to identify interference.[2][3]
Q3: What is the expected cross-reactivity of other vitamin D metabolites in a 24,25(OH)2D2 immunoassay?
A3: While specific cross-reactivity data for 24,25(OH)2D2 immunoassays is limited in the provided search results, we can extrapolate from data on 25-hydroxyvitamin D [25(OH)D] assays. In those assays, significant cross-reactivity has been observed with metabolites like 24,25-dihydroxyvitamin D3. For a 24,25(OH)2D2 assay, you should be particularly concerned about potential cross-reactivity from:
-
24,25-dihydroxyvitamin D3
-
25-hydroxyvitamin D2
-
25-hydroxyvitamin D3
-
Other dihydroxylated vitamin D metabolites
The table below shows examples of cross-reactivity in some commercial 25(OH)D ELISA kits, which highlights the variability between assays.
Quantitative Data on Cross-Reactivity in Vitamin D Immunoassays
Table 1: Cross-Reactivity of Vitamin D Metabolites in Commercial 25(OH)D ELISA Kits
| Metabolite | BioVendor 25-OH Vitamin D ELISA[4][5] | Unnamed 25-OH-Vitamin D direct ELISA[6] |
| 25-OH Vitamin D3 | 100% | 100% |
| 25-OH Vitamin D2 | 100% | 75% |
| 24,25-OH Vitamin D3 | < 0.3% | >100% |
| Vitamin D3 (cholecalciferol) | < 0.03% | <0.01% |
| Vitamin D2 (ergocalciferol) | < 0.05% | <0.30% |
Note: This data is for 25(OH)D assays and is provided for illustrative purposes. Users should consult the manufacturer's data sheet for their specific 24,25(OH)2D2 assay.
Table 2: Discrepancies in 25(OH)D Immunoassays Due to Cross-Reactivity [7][8]
| Immunoassay Platform | R² before cross-reactivity correction | R² after cross-reactivity correction | Maximal Difference (ng/mL) before correction | Maximal Difference (ng/mL) after correction |
| ADVIA (Siemens) | 0.8995 | 0.9254 | 3.6 | 3.3 |
| ARCHITECT (Abbott) | 0.5377 | 0.7602 | 6.9 | 5.1 |
| COBAS (Roche) | 0.3674 | 0.9284 | 22.3 | 4.9 |
This table demonstrates how considering cross-reactivity can significantly improve the accuracy of vitamin D immunoassay results.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results.
Possible Causes and Solutions:
-
Q: Could variability in sample handling be the cause?
-
A: Yes. Ensure consistent sample collection, processing, and storage procedures. Use serum as the sample of choice and avoid gel tubes if their potential for interference has not been evaluated.[1]
-
-
Q: Might there be an issue with the assay protocol?
-
A: Adhere strictly to the manufacturer's protocol, paying close attention to incubation times, temperatures, and washing steps.[9]
-
Issue 2: Results are consistently higher or lower than expected.
Possible Causes and Solutions:
-
Q: How do I investigate potential cross-reactivity?
-
Q: Could matrix effects be influencing my results?
-
A: To test for matrix effects, perform a spike-and-recovery experiment in the sample matrix of interest and compare it to a standard diluent. A significant difference in recovery indicates a matrix effect. Sample dilution or using a matrix-matched calibrator can help mitigate these effects.
-
Experimental Protocols
Protocol 1: Assessing Cross-Reactivity in a 24,25(OH)2D2 Immunoassay
-
Prepare Standards: Prepare a standard curve for 24,25(OH)2D2 according to the assay manufacturer's instructions.
-
Prepare Spiked Samples:
-
Obtain purified forms of potential cross-reactants (e.g., 24,25(OH)2D3, 25(OH)D2, 25(OH)D3).
-
Prepare a series of concentrations for each potential cross-reactant.
-
Spike these known concentrations into a sample matrix that has a low or undetectable level of endogenous 24,25(OH)2D2.
-
-
Run the Immunoassay: Analyze the standard curve and the spiked samples using your 24,25(OH)2D2 immunoassay.
-
Calculate Cross-Reactivity:
-
Determine the apparent concentration of 24,25(OH)2D2 in the spiked samples from the standard curve.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of 24,25(OH)2D2 / Actual Concentration of Spiked Metabolite) * 100
-
Visualizations
Caption: Troubleshooting workflow for immunoassay interference.
Caption: Simplified Vitamin D metabolism pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biovendor.com [biovendor.com]
- 5. intimakmur.co.id [intimakmur.co.id]
- 6. novamedline.com [novamedline.com]
- 7. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. clinicallab.com [clinicallab.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for 24,25-Dihydroxyvitamin D2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂VD₂).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of 24,25(OH)₂VD₂.
Question: I am observing low signal intensity or no detectable peak for 24,25(OH)₂VD₂. What are the possible causes and solutions?
Answer:
Low signal intensity for 24,25(OH)₂VD₂ can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting this issue:
-
Sample Preparation:
-
Inefficient Extraction: Ensure the chosen extraction method (e.g., liquid-liquid extraction (LLE) or solid-phase extraction (SPE)) is efficient for dihydroxyvitamin D metabolites. Protein precipitation followed by LLE is a common and effective approach.[1][2]
-
Degradation: Vitamin D metabolites are susceptible to degradation from light and heat. Protect samples from light and keep them at low temperatures during and after processing.
-
Suboptimal Derivatization: If using a derivatizing agent like DMEQ-TAD or PTAD to enhance ionization, ensure the reaction conditions (reagent concentration, incubation time, and temperature) are optimized. Incomplete derivatization will lead to a weak signal.[1][3]
-
-
Chromatography:
-
Poor Peak Shape: Tailing or broad peaks can result in lower peak height. This may be due to issues with the analytical column, such as contamination or degradation, or an inappropriate mobile phase.
-
Incorrect Mobile Phase Composition: The mobile phase composition is critical for retaining and eluting the analyte. A typical mobile phase for vitamin D metabolites is a gradient of methanol (B129727) or acetonitrile (B52724) with a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) in water.
-
-
Mass Spectrometry:
-
Incorrect MRM Transitions: Verify that the correct precursor and product ions for 24,25(OH)₂VD₂ are being monitored. If using a derivatizing agent, the mass of the analyte will be significantly increased.
-
Suboptimal Ion Source Parameters: The ion source settings, such as capillary voltage, gas flows, and temperature, should be optimized for the specific analyte and flow rate.[4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. To mitigate this, improve sample cleanup, optimize chromatographic separation, or use a deuterated internal standard.
-
Question: I am seeing significant matrix effects in my analysis. How can I minimize their impact?
Answer:
Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting matrix components, are a common challenge in bioanalysis. Here are some strategies to minimize their impact:
-
Improve Sample Preparation:
-
Efficient Extraction: A more selective extraction method can remove a larger portion of interfering matrix components. Consider using a multi-step extraction procedure or a more specific SPE sorbent.
-
Phospholipid Removal: Phospholipids are a major source of matrix effects in plasma and serum samples. Techniques like phospholipid removal plates or cartridges can be very effective.
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Modifying the gradient profile or using a column with a different selectivity can help to separate the analyte from interfering compounds.
-
Divert Flow: Use a divert valve to direct the initial and final portions of the chromatographic run, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer.
-
-
Use an Appropriate Internal Standard:
-
Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for 24,25(OH)₂VD₂ is the best choice as it will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. If a specific SIL-IS for 24,25(OH)₂VD₂ is unavailable, a SIL-IS for a closely related compound like 24,25(OH)₂VD₃ may be used, but validation is critical.
-
Question: My chromatographic peak shape for 24,25(OH)₂VD₂ is poor (e.g., tailing, fronting, or broad). What should I do?
Answer:
Poor peak shape can compromise both sensitivity and reproducibility. Consider the following troubleshooting steps:
-
Column Issues:
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.
-
Column Degradation: If the column has been used extensively, it may need to be replaced.
-
Inappropriate Column Chemistry: For vitamin D metabolites, C18 and Phenyl-Hexyl columns are commonly used. Ensure the column chemistry is suitable for your application.
-
-
Mobile Phase Problems:
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Buffer Mismatch: If using a buffered mobile phase, ensure it is compatible with the stationary phase and MS detection.
-
Degassed Solvents: Ensure that the mobile phases are properly degassed to prevent bubble formation in the system.
-
-
System Issues:
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Leaks: Check for any leaks in the system, as they can cause pressure fluctuations and affect peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended sample preparation techniques for 24,25(OH)₂VD₂ from serum or plasma?
A1: A common and robust sample preparation method involves protein precipitation followed by liquid-liquid extraction (LLE).[1][2] First, proteins are precipitated by adding a solvent like methanol or acetonitrile, often with zinc sulfate (B86663) to improve precipitation.[1] After centrifugation, the supernatant is subjected to LLE with a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE) to isolate the vitamin D metabolites.[1]
Q2: Is derivatization necessary for the analysis of 24,25(OH)₂VD₂?
A2: While not strictly necessary, derivatization can significantly improve the sensitivity and specificity of the analysis. Vitamin D metabolites have relatively low ionization efficiency. Derivatizing agents like DMEQ-TAD react with the cis-diene moiety of the vitamin D molecule, leading to a derivative with much higher ionization efficiency in positive ion mode electrospray ionization (ESI).[1][3] This also increases the molecular weight of the analyte, shifting it to a region of the mass spectrum with less background noise.[3]
Q3: What are the typical MRM transitions for 24,25(OH)₂VD₂?
A3: The exact MRM transitions will depend on whether the analyte is derivatized. For DMEQ-TAD derivatized 24,25(OH)₂VD₂, the precursor ion ([M+H]⁺) would be at approximately m/z 774.6. Based on the consistent fragmentation of other DMEQ-TAD derivatized vitamin D metabolites, a major product ion is expected at m/z 468.[3] Therefore, a likely MRM transition to monitor would be 774.6 -> 468. It is crucial to optimize the collision energy for this transition on your specific instrument. For underivatized 24,25(OH)₂VD₂, the precursor ion would be at m/z 429.3. Product ions would need to be determined by infusing a standard and performing a product ion scan.
Q4: Which type of HPLC/UPLC column is best suited for the separation of 24,25(OH)₂VD₂?
A4: Reversed-phase columns are typically used for the separation of vitamin D metabolites. C18 columns are a common choice, but phenyl-hexyl columns can offer different selectivity that may be beneficial for resolving 24,25(OH)₂VD₂ from other isomers and matrix components.[5]
Q5: How can I ensure the accuracy of my quantitative results?
A5: To ensure accuracy, it is essential to use a validated method. This includes demonstrating linearity, precision, accuracy, and determining the limit of quantification (LOQ).[6] The use of a stable isotope-labeled internal standard is highly recommended.[7] Participation in external quality assessment schemes (EQAS), if available, can also provide confidence in the accuracy of your results.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 24,25(OH)₂VD₂ (Adapted from D3 Methods)
This protocol is based on established methods for 24,25-dihydroxyvitamin D3 and should be adapted and validated for 24,25-dihydroxyvitamin D2.[1][3][4]
1. Sample Preparation (Protein Precipitation and LLE)
-
To 100 µL of serum or plasma, add the internal standard solution.
-
Add 200 µL of water and vortex.
-
Add 100 µL of 0.1 M HCl and vortex.
-
Add 150 µL of 0.2 M zinc sulfate and vortex.
-
Add 450 µL of methanol and vortex thoroughly to precipitate proteins.[4]
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 700 µL of hexane and 700 µL of methyl tert-butyl ether (MTBE), vortexing after the addition of each.[1]
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and dry it under a stream of nitrogen at 37°C.
2. Derivatization with DMEQ-TAD
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[4]
-
Add 40 µL of ethanol (B145695) to quench the reaction.
-
Dry the sample under nitrogen.
-
Reconstitute the final residue in an appropriate volume of the initial mobile phase (e.g., 60 µL of 60:40 methanol/water).[4]
3. LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | Reversed-phase, e.g., C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 2 mM ammonium formate |
| Gradient | Start at a lower percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical run time is 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[4] |
| Capillary Voltage | 1.0 - 3.5 kV[4] |
| Desolvation Temperature | 500 - 650 °C[4] |
| Desolvation Gas Flow | 800 - 1000 L/hr[4] |
| Cone Gas Flow | 150 L/hr[4] |
| MRM Transitions | |
| 24,25(OH)₂VD₂ (DMEQ-TAD) | Precursor: ~774.6 m/z, Product: ~468 m/z (to be confirmed and optimized) |
| 24,25(OH)₂VD₃ (DMEQ-TAD) | Precursor: 762.6 m/z, Product: 468 m/z[3] |
Visualizations
Caption: General experimental workflow for the LC-MS/MS analysis of 24,25-Dihydroxyvitamin D2.
Caption: Troubleshooting decision tree for low signal intensity in LC-MS/MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific estimation of 24,25-dihydroxyvitamin D in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 24,25-Dihydroxyergocalciferol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 24,25-Dihydroxyergocalciferol (24,25-(OH)₂D₂). Our goal is to help you improve the yield and purity of your final product.
Experimental Workflow: Convergent Synthesis of 24,25-Dihydroxyergocalciferol
A common and versatile method for synthesizing 24,25-Dihydroxyergocalciferol is the convergent approach. This strategy involves the separate synthesis of the A-ring and the CD-ring with the desired side-chain, followed by their coupling. This method allows for greater flexibility in modifying different parts of the molecule and can lead to higher overall yields compared to a linear synthesis.
Caption: Convergent synthesis workflow for 24,25-Dihydroxyergocalciferol.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the CD-ring fragment of 24,25-Dihydroxyergocalciferol?
A1: Vitamin D₂ (ergocalciferol) is a readily available and commonly used starting material for obtaining the CD-ring fragment, which already contains the characteristic side-chain structure that can be chemically modified.
Q2: Which reaction is typically used to couple the A-ring and the CD-ring fragments?
A2: The Wittig-Horner reaction is a widely employed and efficient method for coupling an A-ring phosphine oxide with a CD-ring ketone to form the triene system of the vitamin D molecule.
Q3: What are the key challenges in the synthesis of 24,25-Dihydroxyergocalciferol?
A3: The main challenges include:
-
Stereoselective introduction of the hydroxyl groups at the C-24 and C-25 positions.
-
Protection of the sensitive triene system and other functional groups during the synthesis.
-
Purification of the final product from a mixture of stereoisomers and other byproducts.
-
The light, temperature, and pH sensitivity of vitamin D derivatives.
Q4: What are the advantages of a convergent synthesis approach?
A4: A convergent synthesis offers several advantages, including:
-
Higher overall yield as the number of linear steps is reduced.
-
Greater flexibility for the synthesis of various analogs by combining different A-ring and CD-ring/side-chain fragments.
-
Easier purification of intermediates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the Grignard reaction for side-chain modification. | - Inactive magnesium. - Presence of moisture in the reaction. - Inappropriate solvent. - Low reactivity of the halide. | - Activate magnesium using methods like iodine crystals or 1,2-dibromoethane. - Ensure all glassware is oven-dried and use anhydrous solvents. - Use ethereal solvents like THF or diethyl ether. - Consider using a more reactive halide (iodide > bromide > chloride). |
| Formation of multiple stereoisomers at the C-24 position. | - Non-stereoselective hydroxylation method. - Racemization during reaction workup. | - Employ stereoselective methods like Sharpless asymmetric dihydroxylation. - Use chiral auxiliaries or catalysts. - Perform workup at low temperatures and under neutral pH conditions. |
| Degradation of the triene system during synthesis. | - Exposure to strong acids or bases. - Exposure to UV light. - High temperatures. | - Use mild reaction conditions and appropriate protecting groups. - Conduct reactions in the dark or using amber glassware. - Maintain low temperatures during reactions and workup. |
| Difficulty in purifying the final product. | - Presence of closely related stereoisomers. - Co-elution with byproducts. - Instability of the compound on the stationary phase. | - Utilize high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase. - Optimize the mobile phase for better separation. - Consider derivatization to improve separation and detection. |
| Low yield in the Wittig-Horner coupling reaction. | - Steric hindrance in the ketone or phosphine oxide. - Incomplete deprotonation of the phosphine oxide. - Inappropriate base or reaction temperature. | - Use a less sterically hindered base (e.g., n-BuLi, NaH). - Ensure complete formation of the ylide by monitoring the color change. - Optimize the reaction temperature, often starting at low temperatures and gradually warming to room temperature. |
Experimental Protocols
Preparation of the CD-Ring Fragment (C-22 Aldehyde) from Vitamin D₂
This protocol outlines the oxidative cleavage of the Vitamin D₂ side chain to yield a C-22 aldehyde, a key intermediate.
-
Protection of the 3-hydroxyl group: Dissolve Vitamin D₂ in a suitable solvent (e.g., dichloromethane) and add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Oxidative Cleavage: Cool the solution of the protected Vitamin D₂ to a low temperature (e.g., -78 °C). Bubble ozone through the solution until a blue color persists.
-
Reductive Workup: Quench the reaction with a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow the mixture to warm to room temperature.
-
Purification: Purify the resulting C-22 aldehyde by column chromatography on silica (B1680970) gel.
Stereoselective Dihydroxylation of the Side-Chain
This protocol describes the introduction of the 24,25-diol using Sharpless asymmetric dihydroxylation.
-
Reaction Setup: In a round-bottom flask, prepare a mixture of t-butanol and water. Add the AD-mix-α or AD-mix-β for the desired stereoselectivity, followed by methanesulfonamide.
-
Substrate Addition: Add the alkene-containing side-chain precursor to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the diol by column chromatography on silica gel.
Wittig-Horner Coupling of A-Ring and CD-Ring Fragments
This protocol details the coupling of the two main fragments to form the Vitamin D skeleton.
-
Ylide Formation: Dissolve the A-ring phosphine oxide in an anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a strong base (e.g., n-butyllithium) dropwise until the solution turns a persistent color (e.g., orange or red), indicating ylide formation.
-
Coupling: Add a solution of the CD-ring ketone in anhydrous THF to the ylide solution at -78 °C.
-
Reaction: Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Purification: Purify the coupled product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for key steps in the synthesis of vitamin D analogs, which can serve as a benchmark for the synthesis of 24,25-Dihydroxyergocalciferol. Actual yields may vary depending on the specific substrate and reaction scale.
| Reaction Step | Reagents and Conditions | Typical Yield (%) |
| Side-Chain Dihydroxylation | AD-mix-β, t-BuOH/H₂O, rt | 70-85% |
| Grignard Reaction (Side-Chain) | Alkyl magnesium bromide, THF, 0 °C to rt | 60-80% |
| Wittig-Horner Coupling | A-ring phosphine oxide, n-BuLi, CD-ring ketone, THF, -78 °C to rt | 50-75% |
| Deprotection (Silyl ethers) | TBAF, THF, rt | 85-95% |
Note: These are generalized conditions and should be optimized for each specific synthesis.
Signaling Pathways and Logical Relationships
The synthesis of 24,25-Dihydroxyergocalciferol involves a series of logical steps that can be visualized as a decision tree, particularly when considering the stereochemical outcomes.
"troubleshooting low recovery of 24, 25-Dihydroxy VD2 from serum"
Welcome to the technical support center for the analysis of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) from serum samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimentation, particularly addressing the issue of low recovery.
Troubleshooting Guide: Low Recovery of 24,25(OH)₂D₂
Low recovery of 24,25(OH)₂D₂ is a frequent issue that can compromise the accuracy and reliability of your results. This guide provides a systematic approach to identifying and resolving the root cause of this problem.
Q1: My recovery of 24,25(OH)₂D₂ is significantly lower than expected. Where should I start troubleshooting?
Start by systematically evaluating each stage of your experimental workflow. The process can be broken down into three main areas: Sample Handling and Storage, Extraction, and Detection.
Troubleshooting Workflow for Low Recovery
Caption: A logical workflow for troubleshooting low recovery of 24,25(OH)₂D₂.
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q2: Could my sample storage conditions be affecting the stability of 24,25(OH)₂D₂?
Yes, improper storage can lead to degradation of vitamin D metabolites. While 25-hydroxyvitamin D is known to be relatively stable, long-term storage conditions are crucial.[1][2]
-
Short-term storage: Samples can be stored at 2-8°C for up to 24 hours without significant degradation.[1]
-
Long-term storage: For longer periods, samples should be stored at -20°C or ideally at -80°C.[1][2] Studies have shown that 25-hydroxyvitamin D is stable for about 2 months at -20°C and for longer durations at colder temperatures.[1]
-
Freeze-thaw cycles: Minimize freeze-thaw cycles as some studies suggest they can affect analyte stability.[1]
-
Light exposure: Protect samples from direct sunlight and artificial light, as vitamin D metabolites are sensitive to light.[1][3]
Extraction
Q3: I am using protein precipitation for sample cleanup. Could this be the cause of my low recovery?
Protein precipitation (PPT) is a common and rapid method for sample preparation. However, it can be less clean than other methods, and analyte co-precipitation with proteins can occur, leading to lower recovery.
-
Choice of Solvent: Acetonitrile (B52724) is generally more effective than methanol (B129727) for precipitating serum proteins.[4] A common ratio is 3 parts acetonitrile to 1 part serum.[4]
-
Mixing and Centrifugation: Ensure thorough vortexing after adding the precipitation solvent to ensure complete protein denaturation. Centrifugation speed and time (e.g., 12,000 x g for 10 minutes) are also critical for pelleting the precipitated proteins.[5]
Q4: Would switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) improve my recovery?
Yes, LLE and SPE are generally considered more effective for cleaning up complex matrices like serum and can lead to higher recovery rates compared to PPT.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT. A common LLE method involves a protein precipitation step followed by extraction with a non-polar solvent like hexane (B92381) or a mixture of solvents.[5]
-
Solid-Phase Extraction (SPE): SPE can offer high recovery and excellent sample cleanup. Different sorbents can be used, with C8 and C18 being common for vitamin D metabolites.[6][7] Automated SPE systems can also improve reproducibility.[6][8]
Comparison of Extraction Methodologies
| Extraction Method | Principle | Reported Recovery Rates for Vitamin D Metabolites | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).[4] | Variable, can be lower due to co-precipitation. | Fast, simple, and inexpensive. | Less clean extract, potential for ion suppression, risk of analyte loss. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous serum and an organic solvent).[5] | 76.1% to 84.3% for various vitamin D metabolites. | Cleaner extracts than PPT, reduces matrix effects. | More labor-intensive, requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[7] | 94.4% for 25-hydroxyvitamin D2 and 96.3% for 25-hydroxyvitamin D3.[7] | High recovery, excellent cleanup, can be automated.[6][8] | More expensive, requires method development. |
Experimental Protocol: Example of a Combined PPT and LLE Method [5]
-
To 100 µL of serum, add internal standards.
-
Add 150 µL of 0.2 M zinc sulfate (B86663) to precipitate proteins.
-
Add 450 µL of methanol and vortex.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 700 µL of hexane and vortex to extract the analytes.
-
Transfer the upper organic layer for analysis.
Workflow for Combined Protein Precipitation and Liquid-Liquid Extraction ```dot digraph "ppt_lle_workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"start" [label="Start:\n100 µL Serum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "add_is" [label="Add Internal\nStandards"]; "ppt" [label="Protein Precipitation:\nAdd Zinc Sulfate\n& Methanol"]; "vortex1" [label="Vortex"]; "centrifuge" [label="Centrifuge\n(12,000 x g, 10 min)"]; "supernatant" [label="Transfer\nSupernatant"]; "lle" [label="Liquid-Liquid Extraction:\nAdd Hexane"]; "vortex2" [label="Vortex"]; "transfer_organic" [label="Transfer Organic\nLayer for Analysis"]; "end" [label="Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"start" -> "add_is"; "add_is" -> "ppt"; "ppt" -> "vortex1"; "vortex1" -> "centrifuge"; "centrifuge" -> "supernatant"; "supernatant" -> "lle"; "lle" -> "vortex2"; "vortex2" -> "transfer_organic"; "transfer_organic" -> "end"; }
Caption: Simplified metabolic pathway of Vitamin D2.
Q6: My LC-MS/MS sensitivity is poor. What parameters should I check?
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI in positive mode is common, especially after derivatization. [9]* Mobile Phase: The composition of the mobile phase can impact ionization. The use of modifiers like methylamine (B109427) has been shown to enhance sensitivity. [10]A typical mobile phase consists of a methanol/water gradient. [9]* Column Chemistry: A C18 or a phenyl-based column can be used for chromatographic separation. [7][9]Good chromatographic separation is essential to resolve isobars, such as 3-epi-25-OH-D₃ from 25-OH-D₃. [5][9]* Mass Spectrometer Settings: Ensure that the multiple reaction monitoring (MRM) transitions and collision energies are optimized for your specific analyte and instrument.
By systematically working through these potential issues, you can identify the source of your low recovery and improve the reliability of your 24,25(OH)₂D₂ measurements.
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. researchgate.net [researchgate.net]
- 3. zivak.com [zivak.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. itspsolutions.com [itspsolutions.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Quantification of 24, 25-Dihydroxyvitamin D2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 24, 25-Dihydroxyvitamin D2 [24,25-(OH)2D2] by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 24,25-(OH)2D2?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix. In the context of 24,25-(OH)2D2 quantification, components of biological samples like serum or plasma, such as phospholipids (B1166683) and proteins, can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, while considered the gold standard, are not immune to these challenges.[3][4]
Q2: What are the common sources of matrix effects in 24,25-(OH)2D2 analysis?
A2: The primary sources of matrix effects in the analysis of vitamin D metabolites are phospholipids from the sample matrix that can cause ion suppression.[5][6] Other interfering substances can include isomeric and isobaric compounds, which have similar mass-to-charge ratios to the analyte of interest.[3] Inadequate sample preparation that fails to remove these interfering compounds is a major contributor to matrix effects.[1][7]
Q3: How can I minimize matrix effects in my experiment?
A3: Minimizing matrix effects involves a combination of strategies:
-
Effective Sample Preparation: Techniques like protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are crucial for cleaning the sample and removing interfering substances.[1] A combination of LLE and SPE has been shown to be effective in reducing ion suppression.[8][9]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate 24,25-(OH)2D2 from co-eluting matrix components is essential.[10]
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for vitamin D metabolite analysis as it is less prone to matrix effects and can offer better sensitivity for certain compounds.[3][11]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard, such as d6-24,25-(OH)2D3, is critical to compensate for matrix effects and variations in sample processing.[12]
-
Derivatization: Chemical derivatization can improve the ionization efficiency and chromatographic properties of 24,25-(OH)2D2, moving it to a region of the chromatogram with less interference.[8][12]
Q4: When should I consider using a derivatization reagent?
A4: Derivatization is recommended when high sensitivity is required, especially for low-concentration metabolites. Reagents like 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) and 2-nitrosopyridine (B1345732) (PyrNO) can significantly enhance the ionization efficiency of dihydroxy vitamin D metabolites, leading to improved signal intensity and lower limits of quantification.[8][12][13]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio
This issue often points to significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Current Method: Are you using a single-step protein precipitation? This may not be sufficient for complex matrices.
-
Recommendation: Consider implementing a more rigorous extraction method such as solid-phase extraction (SPE) or a combination of liquid-liquid extraction (LLE) followed by SPE.[8][9] This has been shown to reduce ion suppression by 2- to 4-fold compared to SPE alone.[9]
-
-
Assess Ionization Source:
-
Current Method: Are you using Electrospray Ionization (ESI)? ESI is known to be more susceptible to matrix effects for vitamin D metabolites.[3]
-
Recommendation: If available, switch to an Atmospheric Pressure Chemical Ionization (APCI) source, which is generally less affected by matrix interferences in this type of analysis.[3][11]
-
-
Consider Derivatization:
Issue 2: High Variability and Poor Reproducibility in Results
Inconsistent results between samples or runs can be a symptom of variable matrix effects.
Troubleshooting Steps:
-
Verify Internal Standard Performance:
-
Check: Is the peak area of the internal standard consistent across all samples (calibrators, QCs, and unknowns)? Significant variation (e.g., >15-20%) suggests inconsistent matrix effects.
-
Recommendation: Ensure the internal standard is added early in the sample preparation process to account for variability in extraction efficiency. Use a stable isotope-labeled internal standard specific to the analyte if possible.[12]
-
-
Optimize Chromatographic Separation:
-
Standardize Sample Collection and Handling:
-
Rationale: Inconsistencies in sample collection, storage, or freeze-thaw cycles can alter the sample matrix and contribute to variability.
-
Recommendation: Establish and adhere to a strict, standardized protocol for all sample handling procedures.
-
Experimental Protocols
Protocol 1: Sample Preparation using LLE-SPE
This protocol is adapted from methodologies designed to reduce ion suppression for dihydroxyvitamin D metabolites.[8][9]
-
Sample Aliquoting: Take 100 µL of serum or plasma.
-
Internal Standard Addition: Add the internal standard (e.g., d6-24,25-(OH)2D3) to all samples, calibrators, and quality controls.
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate (B86663) followed by 450 µL of methanol. Vortex thoroughly after each addition.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add an appropriate organic solvent (e.g., hexane-ethyl acetate (B1210297) 50:50 v/v). Vortex and centrifuge to separate the phases.
-
Solid-Phase Extraction: Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a small volume of a weak solvent. Load the reconstituted sample onto an equilibrated SPE cartridge (e.g., Waters Oasis HLB).
-
Wash and Elute: Wash the SPE cartridge to remove polar interferences. Elute the 24,25-(OH)2D2 with an appropriate organic solvent.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Chemical Derivatization with DMEQ-TAD
This protocol is based on the derivatization procedure used for enhancing the sensitivity of vitamin D metabolites.[12][13]
-
Sample Preparation: Extract 24,25-(OH)2D2 from the sample matrix using an appropriate method (e.g., LLE-SPE as described above).
-
Derivatization Reaction:
-
Evaporate the extracted sample to complete dryness.
-
Reconstitute the dried extract in a solution of DMEQ-TAD in an organic solvent (e.g., ethyl acetate).
-
Incubate the reaction mixture to allow for the derivatization to complete (e.g., 2 hours at room temperature).
-
-
Reaction Quenching: Stop the reaction by adding a quenching agent if necessary.
-
Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods on Ion Suppression
| Sample Preparation Method | Analyte | Reduction in Ion Suppression | Reference |
| LLE-SPE | 1α,25(OH)2VitD | 2- to 4-fold vs. SPE alone | [8][9] |
| ZrO2/TiO2 Cartridges | PTAD-25OHD3 | ~5-fold reduction in phospholipids | [6] |
Table 2: Performance of an LC-MS/MS Assay for Vitamin D Metabolites
| Parameter | 25(OH)D3 | 25(OH)D2 | 24,25(OH)2D3 | Reference |
| Linearity (ng/mL) | 3.8 - 148 | 4.9 - 120 | 0.4 - 11.6 | |
| r² value | >0.997 | >0.997 | >0.997 | |
| LLOQ (ng/mL) | 0.1 - 0.2 | 0.1 - 0.2 | 0.1 - 0.2 | |
| Inter-assay CV | 4% - 7% | 4% - 7% | 4% - 7% | [13] |
| Intra-assay CV | 4% - 7% | 4% - 7% | 4% - 7% | [13] |
Visualizations
References
- 1. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple, Rapid Atmospheric Pressure Chemical Ionization Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 25‐Hydroxyvitamin D2 and D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for 24,25-Dihydroxyvitamin D2 Studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) in cell culture.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of cell culture conditions for 24,25(OH)₂D₂ studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of 24,25(OH)₂D₂ in Culture Medium | 24,25(OH)₂D₂ is a lipophilic compound with low aqueous solubility. Direct addition of a high concentration stock to aqueous media can cause it to precipitate. | 1. Use an appropriate solvent for the stock solution: Dissolve 24,25(OH)₂D₂ in a small volume of ethanol (B145695) or DMSO to create a high-concentration stock solution.[1] 2. Perform serial dilutions: Prepare intermediate dilutions of the stock solution in culture medium before adding it to your cell culture plates. 3. Vortex/mix thoroughly: Ensure the final concentration is well-mixed in the medium before adding it to the cells. 4. Serum helps solubility: Consider preparing the final dilution in a small volume of serum before adding it to the serum-containing medium.[1] |
| Inconsistent or Non-reproducible Results | - Inconsistent compound concentration: Due to the lipophilic nature, the compound may not be evenly distributed in the media. - Degradation of the compound: 24,25(OH)₂D₂ may be sensitive to light and repeated freeze-thaw cycles. - Cellular uptake variability: The presence of serum proteins can affect the bioavailability of the compound. | 1. Prepare fresh dilutions: Make fresh dilutions of 24,25(OH)₂D₂ from a frozen stock for each experiment. 2. Protect from light: Store stock solutions in amber vials or wrapped in foil at -20°C or -80°C.[1] 3. Control for serum effects: If possible, conduct experiments in low-serum or serum-free media after an initial cell attachment period. Be aware that this may affect cell health. 4. Consistent mixing: Ensure thorough mixing of the media after adding the compound. |
| Unexpected Cellular Toxicity or Off-Target Effects | - Solvent toxicity: High concentrations of ethanol or DMSO can be toxic to cells. - Compound concentration is too high: The optimal concentration for your cell line may be lower than anticipated. | 1. Include a vehicle control: Treat a set of cells with the same concentration of the solvent (ethanol or DMSO) used to dissolve the 24,25(OH)₂D₂. The final solvent concentration should typically be below 0.1-0.2%.[1] 2. Perform a dose-response curve: Test a wide range of 24,25(OH)₂D₂ concentrations to determine the optimal working concentration for your specific cell line and assay. |
| No Observable Effect of 24,25(OH)₂D₂ | - Inactive compound: The compound may have degraded. - Cell line is not responsive: The chosen cell line may not express the necessary receptors or signaling components. - Insufficient incubation time: The effects of 24,25(OH)₂D₂ may require a longer exposure time to become apparent. | 1. Test compound activity: If possible, test the compound on a cell line known to be responsive to vitamin D metabolites. 2. Select an appropriate cell line: Use cell lines that have been previously reported in vitamin D studies (e.g., HL-60, MCF-7, U937). 3. Perform a time-course experiment: Evaluate the effects of 24,25(OH)₂D₂ at multiple time points (e.g., 24, 48, 72 hours). |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store 24,25-Dihydroxyvitamin D2 for cell culture experiments?
A1: 24,25-Dihydroxyvitamin D2 is a lipophilic molecule and should be dissolved in an organic solvent such as ethanol or DMSO to make a concentrated stock solution.[1] Store this stock solution in an amber vial or a tube wrapped in foil at -20°C or -80°C to protect it from light and degradation.[1] For experiments, thaw the stock solution and make fresh dilutions in your cell culture medium. It is recommended to avoid repeated freeze-thaw cycles.
Q2: What is a typical starting concentration range for 24,25-Dihydroxyvitamin D2 in cell culture?
A2: The optimal concentration of 24,25(OH)₂D₂ is cell-line and assay-dependent. Based on studies with related vitamin D analogs, a starting range of 10⁻¹⁰ M to 10⁻⁷ M is often used for in vitro experiments. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific study.
Q3: Should I use serum-containing or serum-free medium for my experiments?
A3: The presence of serum contains vitamin D binding proteins (DBP) which can bind to 24,25(OH)₂D₂ and affect its bioavailability and cellular uptake. If you are studying the direct effects of the compound, it may be beneficial to use a low-serum or serum-free medium. However, prolonged culture in the absence of serum can affect cell viability. A common approach is to allow cells to attach and grow in serum-containing medium, then switch to low-serum or serum-free medium for the duration of the treatment with 24,25(OH)₂D₂.
Q4: How does the activity of 24,25-Dihydroxyvitamin D2 compare to 1,25-Dihydroxyvitamin D3?
A4: 1,25-Dihydroxyvitamin D3 (calcitriol) is the most biologically active form of vitamin D and generally exhibits potent effects at lower concentrations. 24,25-Dihydroxyvitamin D metabolites are often considered less active in classical genomic pathways mediated by the Vitamin D Receptor (VDR). However, they may have distinct biological activities through non-genomic signaling pathways.[2] Comparative studies are essential to delineate the specific effects of each metabolite in your experimental system.
Q5: What are some suitable positive control cell lines for 24,25-Dihydroxyvitamin D2 studies?
A5: Cell lines commonly used in vitamin D research that are known to be responsive to various vitamin D metabolites include the human promyelocytic leukemia cell line HL-60 and the human breast cancer cell line MCF-7.[3][4] These cell lines are often used to study effects on proliferation and differentiation.
Data Presentation: Efficacy of Vitamin D Analogs in Cancer Cell Lines
The following table summarizes the inhibitory concentrations (IC₅₀) of Paricalcitol (19-nor-1α,25-dihydroxyvitamin D₂), a synthetic analog of 24,25-Dihydroxyvitamin D₂, in two human leukemia cell lines. This data can serve as a reference point for designing dose-response studies with 24,25(OH)₂D₂.
| Cell Line | Compound | Assay | IC₅₀ (M) | Incubation Time |
| HL-60 | Paricalcitol | Colony Formation | 3 x 10⁻⁸ | 10 days |
| U937 | Paricalcitol | Colony Formation | 4 x 10⁻⁸ | 10 days |
| HL-60 | Calcitriol (1,25(OH)₂D₃) | Colony Formation | 5 x 10⁻⁸ | 10 days |
| U937 | Calcitriol (1,25(OH)₂D₃) | Colony Formation | 8 x 10⁻⁸ | 10 days |
| Data sourced from a study on the effects of Paricalcitol on leukemia cell lines.[3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using [³H]-Thymidine Incorporation
This method assesses cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Cell line of interest
-
Complete culture medium
-
24,25-Dihydroxyvitamin D2 stock solution
-
[³H]-Thymidine
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to attach overnight.
-
Treat the cells with various concentrations of 24,25(OH)₂D₂ or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Four to six hours before the end of the incubation period, add [³H]-Thymidine to each well.
-
At the end of the incubation, wash the cells with cold PBS.
-
Precipitate the DNA by adding cold TCA and incubating at 4°C.
-
Wash the wells with TCA to remove unincorporated [³H]-Thymidine.
-
Solubilize the DNA by adding NaOH to each well.
-
Transfer the contents of each well to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
Protocol 2: Cell Differentiation Assay using Nitroblue Tetrazolium (NBT) Reduction
This assay is commonly used to assess the differentiation of myeloid cells (e.g., HL-60) into mature phagocytes. Differentiated cells produce superoxide (B77818) radicals that reduce the yellow NBT to a dark blue formazan (B1609692) precipitate.
Materials:
-
HL-60 cells
-
Complete culture medium
-
24,25-Dihydroxyvitamin D2 stock solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
NBT solution
-
Dimethylformamide (DMF) or DMSO
-
Spectrophotometer
Procedure:
-
Seed HL-60 cells in a culture plate and treat with 24,25(OH)₂D₂ or vehicle control for the desired duration (e.g., 72-96 hours) to induce differentiation.
-
After the incubation period, wash the cells and resuspend them in fresh medium.
-
Add PMA to stimulate the production of superoxide radicals.
-
Add the NBT solution to the cell suspension and incubate.
-
Stop the reaction and dissolve the formazan precipitate by adding DMF or DMSO.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer. The absorbance is proportional to the amount of NBT reduction and thus the degree of cell differentiation.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed non-genomic signaling pathway for 24,25(OH)₂D₂.
Experimental Workflows
Caption: General experimental workflow for cell-based assays with 24,25(OH)₂D₂.
References
- 1. Direct activation of protein kinase C by 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel analog 1,24(S)-dihydroxyvitamin D2 is as equipotent as 1,25-dihydroxyvitamin D3 in growth regulation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity issues with 24, 25-Dihydroxy VD2 antibodies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24, 25-Dihydroxyvitamin D2 (24, 25-(OH)2D2) antibodies and immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-reactivity issues with antibodies targeting vitamin D metabolites?
A: Immunoassays for vitamin D metabolites are known to have specificity issues.[1] The most significant challenge is the cross-reactivity of the antibody with other structurally similar vitamin D metabolites that may be present in the sample, sometimes at much higher concentrations.[2][3] For an antibody targeting 24, 25-(OH)2D2, potential cross-reactants include:
-
24, 25-Dihydroxyvitamin D3 (24, 25-(OH)2D3)
-
25-Hydroxyvitamin D2 (25-(OH)D2)
-
25-Hydroxyvitamin D3 (25-(OH)D3)
-
1,25-Dihydroxyvitamin D2 and D3 (the active hormonal forms)
The quality of the antibody is paramount, as it dictates the specificity of the assay.[5]
Q2: My 24, 25-(OH)2D2 ELISA results are higher than expected. What could be the cause?
A: Higher-than-expected results often point to antibody cross-reactivity. If your samples contain high levels of other vitamin D metabolites, such as 25-(OH)D2 or 24, 25-(OH)2D3, the antibody may be binding to these off-target molecules, leading to an overestimation of the 24, 25-(OH)2D2 concentration.[2][6] It is also crucial to verify that the assay calibration is correct and that there are no issues with the sample matrix. Some commercial immunoassays have shown significant variability and bias, particularly when measuring samples from patients supplemented with vitamin D2.[6]
Q3: How can I validate the specificity of my 24, 25-(OH)2D2 antibody?
A: Validating antibody specificity is critical. The gold standard for quantitative analysis of vitamin D metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and can distinguish between different metabolites.[4][7] To validate your antibody, you can:
-
Perform a method comparison study: Analyze a set of samples using your immunoassay and an LC-MS/MS method. A strong correlation and low bias between the two methods indicate good specificity.[8]
-
Conduct spike-in and recovery experiments: Add known concentrations of purified 24, 25-(OH)2D2 and potential cross-reactants (e.g., 24, 25-(OH)2D3, 25-(OH)D2) to a sample matrix and measure the recovery. This will help quantify the degree of cross-reactivity.
-
Analyze samples from supplemented individuals: Use samples from subjects supplemented specifically with vitamin D2 to assess how the assay performs in the presence of high concentrations of the parent compound and its metabolites.[6]
Q4: Why is sample preparation important for 24, 25-(OH)2D2 immunoassays?
A: Proper sample preparation is essential for accurate results. In circulation, vitamin D metabolites are tightly bound to the Vitamin D Binding Protein (VDBP) and albumin.[8][9] Most immunoassays require a pre-treatment step to release the metabolites from these binding proteins, making them available for antibody binding.[10] Incomplete release can lead to an underestimation of the analyte concentration. Ensure that you follow the manufacturer's protocol for sample pre-treatment precisely.
Troubleshooting Guides
Issue 1: High Signal or Background in ELISA
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer to ensure all unbound reagents are removed.[11] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample to avoid cross-contamination.[12] |
| Non-Specific Binding | Ensure blocking buffers are correctly prepared and applied. Consider adding a detergent like Tween-20 to the wash buffer. |
| Reagent Concentration | Optimize the concentrations of the primary antibody and the enzyme-conjugated secondary antibody. High concentrations can lead to high background. |
| Incubation Time/Temp | Adhere strictly to the recommended incubation times and temperatures.[9] |
Issue 2: Low Signal or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly.[13] |
| Insufficient Incubation | Verify that incubation times are as per the protocol. Shortened incubations can lead to incomplete reactions. |
| Sample Pre-treatment Failure | Confirm that the sample pre-treatment step to release 24, 25-(OH)2D2 from VDBP was performed correctly. |
| Incorrect Wavelength | Ensure the microplate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[14] |
| Low Analyte Concentration | The concentration of 24, 25-(OH)2D2 in your samples may be below the detection limit of the assay. Consider concentrating the sample if possible or using a more sensitive assay. |
Issue 3: High Inter-Assay or Intra-Assay Variability
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent technique.[12] For critical steps, use a multichannel pipette to add reagents to all wells simultaneously.[13] |
| Plate Washing Inconsistency | Use an automated plate washer for more consistent washing across the plate. If washing manually, ensure all wells are treated identically. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay to avoid temperature gradients across the plate.[9] |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to temperature fluctuations. Fill them with buffer or leave them empty. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting into the plate wells.[14] |
Quantitative Data on Cross-Reactivity
Cross-reactivity is a major concern in vitamin D immunoassays. While specific data for 24, 25-(OH)2D2 antibodies is limited in the provided search results, the tables below summarize manufacturer-provided cross-reactivity data for several commercial 25-hydroxyvitamin D assays to illustrate the common range of specificity. Researchers should always consult the technical datasheet for their specific antibody lot.
Table 1: Example Cross-Reactivity of Commercial 25(OH)D Immunoassays
| Metabolite | Assay A (% Cross-Reactivity) | Assay B (% Cross-Reactivity) | Assay C (% Cross-Reactivity) |
| 25-(OH)D3 | 100 | 100 | 101.1 |
| 25-(OH)D2 | 100 | 75 | 82.4 |
| 24, 25-(OH)2D3 | NP | 100 | 189.2 |
| 1, 25-(OH)2D3 | 8.3 | 0.01 | NP |
| 3-epi-25-(OH)D3 | 66 | NP | 1.3 |
| Vitamin D3 | < 1.0 | NP | NP |
| Vitamin D2 | < 1.0 | NP | NP |
NP = Not Provided by manufacturer. Data compiled from various sources.[2][3][11]
Note: This table is for illustrative purposes. The cross-reactivity for a 24, 25-(OH)2D2 specific antibody would need to be determined empirically, with particular attention to 24, 25-(OH)2D3 and 25-(OH)D2.
Experimental Protocols
Protocol 1: Competitive ELISA for 24, 25-(OH)2D2 Quantification
This protocol outlines the general steps for a competitive ELISA, a common format for small molecule quantification.
-
Plate Coating: Coat a 96-well microplate with an anti-24, 25-(OH)2D2 antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample/Standard Incubation:
-
Prepare a standard curve using purified 24, 25-(OH)2D2.
-
Pre-treat samples, standards, and controls to release the analyte from binding proteins as per the assay instructions.
-
Add a fixed amount of biotin-labeled 24, 25-(OH)2D2 conjugate to each well.
-
Add the pre-treated samples, standards, or controls to the corresponding wells.
-
Incubate for 90-120 minutes at room temperature. During this incubation, the free 24, 25-(OH)2D2 in the sample competes with the biotin-labeled conjugate for binding to the coated antibody.
-
-
Washing: Repeat the washing step (Step 2).
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP (Horse Radish Peroxidase) conjugate to each well and incubate for 30 minutes at room temperature. This will bind to the biotinylated 24, 25-(OH)2D2 captured on the plate.[13]
-
Washing: Repeat the washing step (Step 2).
-
Substrate Addition: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate for 15-30 minutes in the dark. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well to stop the reaction. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of 24, 25-(OH)2D2 in the sample.
Protocol 2: Cross-Reactivity Assessment Using Spike-and-Recovery
-
Prepare Sample Matrix: Use a sample matrix devoid of endogenous vitamin D metabolites (e.g., charcoal-stripped serum or the assay buffer).
-
Spike with Primary Analyte: Spike the matrix with a known concentration of 24, 25-(OH)2D2 (e.g., at the mid-point of the standard curve).
-
Spike with Potential Cross-Reactants: In separate tubes, co-spike the matrix containing 24, 25-(OH)2D2 with increasing concentrations of a potential cross-reactant (e.g., 24, 25-(OH)2D3, 25-(OH)D2).
-
Run Assay: Analyze the spiked samples using your established immunoassay protocol.
-
Calculate Cross-Reactivity: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of 24,25-(OH)2D2 / Concentration of Cross-Reactant) * 100
Visualizations
Caption: Vitamin D metabolic pathway highlighting the target analyte.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: Troubleshooting decision tree for unexpected immunoassay results.
References
- 1. vitad.org [vitad.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aesku.com [aesku.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. demeditec.com [demeditec.com]
- 12. ibl-international.com [ibl-international.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Method Validation for 24,25-Dihydroxyergocalciferol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the analysis of 24,25-Dihydroxyergocalciferol (24,25(OH)₂D₂).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of 24,25-Dihydroxyergocalciferol?
A1: The most prevalent and robust method for the analysis of 24,25-Dihydroxyergocalciferol in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for distinguishing 24,25(OH)₂D₂ from other vitamin D metabolites and endogenous interferences.[5]
Q2: Why is derivatization sometimes used in LC-MS/MS methods for vitamin D metabolites?
A2: Derivatization is employed to enhance the ionization efficiency and sensitivity of vitamin D metabolites like 24,25(OH)₂D₂, which may exhibit poor ionization in their native form.[5] Reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD can significantly improve the signal intensity, leading to lower limits of detection.[1][4][6]
Q3: What are the critical parameters to evaluate during method validation for 24,25-Dihydroxyergocalciferol analysis?
A3: A comprehensive method validation should assess linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantitation (LOQ), recovery, and matrix effects.[7][8][9]
Q4: How can matrix effects be minimized in the analysis of 24,25-Dihydroxyergocalciferol?
A4: Matrix effects, which arise from co-eluting endogenous components that suppress or enhance the analyte signal, are a common challenge.[10] Strategies to mitigate these effects include:
-
Efficient sample preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) help to remove interfering substances such as phospholipids.[11][12][13]
-
Use of a stable isotope-labeled internal standard: A deuterated internal standard (e.g., d6-24,25(OH)₂D₂) that co-elutes with the analyte can compensate for signal variations caused by matrix effects.[2][14]
-
Appropriate chromatographic separation: A well-developed chromatographic method can separate the analyte from the majority of interfering compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Incompatible mobile phase pH. 2. Column contamination or degradation. 3. Inappropriate sample solvent. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Low Signal Intensity or Sensitivity | 1. Inefficient ionization. 2. Suboptimal mass spectrometer parameters. 3. Sample degradation. 4. Insufficient sample cleanup. | 1. Consider derivatization with reagents like PTAD or DMEQ-TAD.[1][4][6] 2. Optimize MS parameters (e.g., collision energy, cone voltage) through infusion of a standard solution. 3. Protect samples from light and heat; use antioxidants if necessary. 4. Improve the sample preparation method (e.g., use SPE or LLE) to remove interfering substances.[13] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Electronic noise. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance sample cleanup procedures.[11][12] 3. Ensure proper grounding of the mass spectrometer. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation. 2. Unstable LC-MS/MS system. 3. Variability in manual integration. | 1. Automate sample preparation steps where possible; ensure consistent vortexing and evaporation times. 2. Equilibrate the system for an adequate amount of time before analysis. 3. Use a consistent set of integration parameters. |
| Inaccurate Results (Poor Recovery) | 1. Inefficient extraction. 2. Analyte degradation during sample processing. 3. Incorrect standard concentrations. | 1. Optimize the extraction solvent and technique. 2. Minimize sample exposure to high temperatures and light. 3. Verify the concentration and purity of standard solutions. |
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of 24,25-dihydroxyvitamin D metabolites using LC-MS/MS, which can be adapted for 24,25-Dihydroxyergocalciferol.
Table 1: Linearity and Limits of Detection/Quantitation
| Analyte | Calibration Range | Correlation Coefficient (r²) | LOD | LOQ |
| 24,25(OH)₂D₃ | 1–28 nmol/L | ≥ 0.997 | ~0.04 ng/mL | 0.1-0.2 ng/mL[1] |
| 24,25(OH)₂D₃ | Not Specified | 0.996 - 0.989 | Not Specified | 3 ng/mL[7] |
| Ergocalciferol | 50 - 150% | 0.997 | 0.01% | Not Specified |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Accuracy (% Recovery) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Ergocalciferol | Not Specified | 100.9% to 109.2% | Not Specified | 3.8 – 11.4%[15] |
| 25-OH-D₂/D₃ | Multiple | -2% to -5% (vs. mean) | 3% to 4% | 4% to 7%[1] |
| 24,25(OH)₂D₃ | Low Concentrations | 99.0% (average) | ~1% | < 10.1%[7][14] |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of 24,25-Dihydroxyergocalciferol in serum or plasma is outlined below.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma, add an internal standard solution (e.g., d6-24,25(OH)₂D₂).
-
Precipitate proteins by adding acetonitrile, followed by vortexing and centrifugation.
-
Perform liquid-liquid extraction by adding an organic solvent such as methyl tert-butyl ether (MTBE) or hexane.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. Derivatization (Optional, if required for sensitivity)
-
To the dried sample extract, add a solution of the derivatizing agent (e.g., PTAD in acetonitrile).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).[6]
-
The derivatized sample is then ready for injection.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[3]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Visualizations
References
- 1. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. DSpace [cora.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fully automated method for the determination of 24,25(OH)2 and 25(OH) D3 hydroxyvitamins, and vitamins A and E in human serum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.unnes.ac.id [journal.unnes.ac.id]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Candidate Reference Measurement Procedure for the Determination of (24R),25-Dihydroxyvitamin D3 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Technical Support Center: Measurement of 24,25-Dihydroxyvitamin D₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in 24,25-Dihydroxyvitamin D₂ (24,25(OH)₂D₂) measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 24,25(OH)₂D₂.
Issue 1: High Variability Between Replicate Samples
High variability between replicate samples can stem from issues in sample preparation, instrument performance, or the assay itself.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review and standardize the entire sample preparation workflow, from thawing to extraction. Ensure consistent timing and technique for each step. Use calibrated pipettes and ensure complete mixing at each stage. | Reduced coefficient of variation (CV) between replicate measurements. |
| Instrument Instability (LC-MS/MS) | Check the stability of the mass spectrometer and liquid chromatography system. Run system suitability tests before each batch of samples. Monitor for fluctuations in retention times and peak areas of internal standards. | Consistent instrument performance with stable retention times and peak intensities for standards. |
| Matrix Effects | Evaluate for matrix effects by performing post-column infusion experiments or by comparing calibration curves prepared in solvent versus a stripped matrix. If matrix effects are present, optimize the sample cleanup procedure or use a more effective internal standard. | Minimized ion suppression or enhancement, leading to more accurate and precise quantification. |
| Poor Pipetting Technique | Ensure all personnel are properly trained in pipetting techniques, especially for small volumes. Use reverse pipetting for viscous samples. | Improved accuracy and precision of sample and reagent aliquoting. |
Issue 2: Discrepancies Between Different Analytical Methods (e.g., LC-MS/MS vs. Immunoassay)
Significant differences in measured concentrations between LC-MS/MS and immunoassays are a common challenge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Immunoassay Cross-Reactivity | Be aware of the cross-reactivity profile of the specific immunoassay being used.[1][2][3][4] Some immunoassays show significant cross-reactivity with other vitamin D metabolites, which can lead to overestimation of 24,25(OH)₂D₂ concentrations.[3] Refer to the manufacturer's data sheet for cross-reactivity information with metabolites like 24,25(OH)₂D₃ and C3-epimers.[2][3] | A better understanding of the potential for overestimated results with the immunoassay, leading to more cautious interpretation of the data. |
| Lack of Standardization | Use certified reference materials (CRMs) to calibrate assays and verify the accuracy of measurements.[5] Participate in external quality assessment schemes like the Vitamin D External Quality Assessment Scheme (DEQAS) to benchmark your laboratory's performance against others.[5][6] | Improved accuracy and comparability of results over time and between different laboratories. |
| Different Measurands | Recognize that LC-MS/MS can specifically quantify 24,25(OH)₂D₂, while some immunoassays may measure a combination of dihydroxylated vitamin D metabolites due to antibody cross-reactivity. | Clearer understanding of what each assay is measuring, allowing for more informed comparisons. |
Frequently Asked Questions (FAQs)
Pre-Analytical Considerations
Q1: What is the best way to collect and store samples for 24,25(OH)₂D₂ analysis?
A1: For optimal stability, blood samples should be collected in serum separator tubes. After collection, allow the blood to clot at room temperature for 30-60 minutes. Centrifuge to separate the serum, and if not analyzed immediately, store the serum frozen at -80°C.[7] Vitamin D metabolites are generally stable, but repeated freeze-thaw cycles should be avoided.[7]
Q2: Can plasma be used instead of serum?
A2: Both serum and plasma can be used for the analysis of vitamin D metabolites. However, it is crucial to be consistent with the sample type throughout a study to avoid introducing pre-analytical variability. Some studies have reported minor differences in concentrations between serum and plasma, so consistency is key.
Q3: Does hemolysis affect 24,25(OH)₂D₂ measurements?
A3: Hemolysis can interfere with certain analytical methods, particularly immunoassays, by causing spectral or chemical interferences.[8] For LC-MS/MS, the impact of hemolysis may be less direct but can still affect the accuracy of results by altering the sample matrix. It is recommended to use non-hemolyzed samples whenever possible and to document the level of hemolysis if its use is unavoidable.[8]
Analytical Considerations
Q4: What are the main advantages of using LC-MS/MS for 24,25(OH)₂D₂ measurement?
A4: LC-MS/MS is considered the gold standard for vitamin D metabolite analysis due to its high specificity and sensitivity.[9] It can separate and individually quantify 24,25(OH)₂D₂ and other metabolites, including its epimers, which is a significant advantage over many immunoassays.[2] This specificity reduces the risk of inaccurate results due to cross-reactivity.
Q5: What are the common challenges with immunoassays for 24,25(OH)₂D₂?
A5: The primary challenge with immunoassays is the potential for cross-reactivity with other vitamin D metabolites.[1][3][4] The antibodies used in these assays may not be entirely specific to 24,25(OH)₂D₂ and can also bind to structurally similar molecules, leading to inaccurate and often overestimated results.[3] There can also be significant lot-to-lot variability in immunoassay kits.
Q6: Why is the ratio of 24,25(OH)₂D₂ to 25-hydroxyvitamin D₂ (25(OH)D₂) important?
A6: The ratio of 24,25(OH)₂D₂ to 25(OH)D₂ can provide a more stable and informative marker of vitamin D metabolism than the absolute concentration of 24,25(OH)₂D₂ alone.[10][11][12] This ratio is less affected by fluctuations in substrate (25(OH)D₂) availability and can be a useful indicator of the activity of the enzyme CYP24A1, which is responsible for the catabolism of vitamin D.[10][11][12]
Quantitative Data Summary
Table 1: Reference Intervals for 24,25(OH)₂D and its Ratio to 25(OH)D
| Parameter | Reference Interval | Methodology | Population |
| Serum 24,25(OH)₂D | >4.2 nmol/L (diagnostic cut-off for replete status) | LC-MS/MS | Healthy adults |
| 25(OH)D:24,25(OH)₂D Ratio | 7 - 23 | LC-MS/MS | Healthy subjects |
Data sourced from a study establishing reference intervals using a newly developed LC-MS/MS method.[10][11]
Table 2: Reported Cross-Reactivity of Selected Immunoassays with Vitamin D Metabolites
| Immunoassay | 25(OH)D₂ Cross-Reactivity (%) | 24,25(OH)₂D₂ Cross-Reactivity (%) |
| Abbott Alinity i | 80.5 - 82.4 | 71.4 - 114.2 |
| IDS-iSYS (Vitro) | 105 | 37 |
| Siemens ADVIA Centaur | 45.3 | Not specified |
| Roche Elecsys | 41.2 | Not specified |
This table provides examples of reported cross-reactivity and highlights the variability between different commercial assays. Users should always refer to the manufacturer's insert for the specific lot they are using.[1][3]
Experimental Protocols
Protocol 1: General Pre-Analytical Sample Handling
-
Blood Collection: Collect whole blood in a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the sample at 1,500 x g for 15 minutes to separate the serum.
-
Aliquoting: Carefully transfer the serum to a clean, labeled polypropylene (B1209903) tube. Avoid disturbing the buffy coat.
-
Storage: If not for immediate analysis, store the serum aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Outline of a Typical LC-MS/MS Method for 24,25(OH)₂D₂ Quantification
This is a generalized outline. Specific parameters will need to be optimized for your instrument and application.
-
Sample Preparation:
-
Thawing: Thaw frozen serum samples on ice.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d6-24,25(OH)₂D₂) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol (B129727), followed by vortexing and centrifugation.[13]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances. LLE with solvents like hexane (B92381) and methyl tertiary butyl ether is common.[13][14][15]
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, derivatize the extracted analytes with a reagent such as DMEQ-TAD.[13][14][15]
-
Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Column: Use a C18 or phenyl-hexyl reversed-phase column suitable for separating steroid hormones.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically used.
-
Flow Rate and Gradient: Optimize the flow rate and gradient to achieve good separation of 24,25(OH)₂D₂ from other vitamin D metabolites and isomers.
-
-
MS/MS Detection:
-
Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), often in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard to ensure specificity and accurate quantification.
-
Visualizations
Caption: Workflow for 24,25(OH)₂D₂ measurement by LC-MS/MS.
Caption: Troubleshooting logic for high variability in measurements.
References
- 1. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 24,25-dihydroxyvitamin D3 in Vitamin D External Quality Assessment Scheme samples using a reference measurement procedure | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Individualized Hemolysis Management Based on Biological Variation Cut-offs in a Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. lcms.cz [lcms.cz]
- 14. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of the Biological Effects of 24,25-Dihydroxyvitamin D2 and 24,25-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂VD₃). While extensive research has elucidated the roles of the parent compounds, vitamin D2 and vitamin D3, and their primary circulating metabolites, 25-hydroxyvitamin D2 and D3, a direct comparative analysis of their 24,25-dihydroxylated metabolites is less documented. This guide synthesizes the available experimental data to offer an objective comparison, highlighting both established knowledge and existing research gaps.
Introduction
Vitamin D, in its D2 (ergocalciferol) and D3 (cholecalciferol) forms, undergoes a series of hydroxylation steps to become biologically active. The first hydroxylation in the liver produces 25-hydroxyvitamin D (25(OH)D), the main circulating form and an indicator of vitamin D status. A subsequent hydroxylation in the kidneys and other tissues, catalyzed by 24-hydroxylase (CYP24A1), leads to the formation of 24,25-dihydroxyvitamin D (24,25(OH)₂D). While initially considered an inactive catabolite, emerging evidence suggests that 24,25(OH)₂D₃ possesses unique biological activities, particularly in bone and cartilage. The comparative effects of 24,25(OH)₂VD₂ remain an area of active investigation.
Metabolic Pathways and Key Differences
The metabolic pathways for vitamin D2 and D3 to their respective 24,25-dihydroxylated forms are parallel yet distinct. The structural difference between vitamin D2 (of plant origin) and vitamin D3 (synthesized in the skin upon sun exposure and from animal sources) lies in the side chain, which influences their metabolism and binding affinity to key proteins.
Comparative Biological Effects
Direct comparative studies on the biological effects of 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃ are scarce. However, inferences can be drawn from the known differences in the metabolism and activity of their precursors.
Data Summary
| Biological Parameter | 24,25-Dihydroxyvitamin D2 (24,25(OH)₂VD₂) | 24,25-Dihydroxyvitamin D3 (24,25(OH)₂VD₃) | Reference(s) |
| Binding Affinity to Vitamin D Binding Protein (VDBP) | Lower affinity compared to D3 metabolites. | Higher affinity. | [1] |
| Bone Mineralization | Data not available. | Considered essential for normal bone formation.[2][3] | [2][3] |
| Calcium Homeostasis | Less potent in raising serum calcium compared to 1α,25(OH)₂D₂.[4] | Generally considered to have minimal direct effects on serum calcium. | [4] |
| Receptor Binding (General) | 24(R),25-(OH)₂-D₂ is 1.7 times less potent than 24(R),25-(OH)₂D₃ in displacing [³H]25OHD₃ from rat serum binding proteins.[5] | Binds to a putative, distinct receptor in some tissues. | [5] |
Note: The table highlights the significant gap in research concerning the direct biological activities of 24,25(OH)₂VD₂.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
Protocol 1: Competitive Protein-Binding Assay for Vitamin D Metabolites
This protocol is based on the methodology used to compare the displacement potency of vitamin D2 and D3 analogs.[5]
Objective: To determine the relative binding affinity of 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃ to vitamin D binding proteins.
Materials:
-
Radiolabeled [³H]25-hydroxyvitamin D3 ([³H]25OHD₃)
-
Rat serum (as a source of vitamin D binding proteins)
-
Unlabeled 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃ standards of known concentrations
-
Assay buffer (e.g., phosphate-buffered saline with gelatin)
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a standard curve using unlabeled 24,25(OH)₂VD₃.
-
In assay tubes, combine a fixed amount of rat serum (diluted in assay buffer) and a fixed amount of [³H]25OHD₃.
-
Add increasing concentrations of unlabeled 24,25(OH)₂VD₃ (for the standard curve) or 24,25(OH)₂VD₂ (for comparison) to the tubes.
-
Incubate the mixture at a specified temperature and duration to allow for competitive binding.
-
Separate the bound from free radioligand by adding dextran-coated charcoal, which adsorbs the free [³H]25OHD₃.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing the protein-bound [³H]25OHD₃) to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of bound [³H]25OHD₃ for each concentration of unlabeled competitor.
-
Plot the standard curve and determine the concentration of 24,25(OH)₂VD₂ required to displace 50% of the bound [³H]25OHD₃ relative to 24,25(OH)₂VD₃.
Signaling Pathways and Logical Relationships
The signaling pathways for 24,25-dihydroxyvitamin D metabolites are not as well-defined as those for 1,25-dihydroxyvitamin D. However, evidence suggests potential interactions with cellular processes, particularly in bone.
Conclusion and Future Directions
The available evidence suggests that 24,25(OH)₂VD₃ is a biologically active metabolite with a potential role in bone health. In contrast, there is a significant lack of data on the specific biological effects of 24,25(OH)₂VD₂. The observed lower binding affinity of vitamin D2 metabolites to VDBP compared to their D3 counterparts suggests that 24,25(OH)₂VD₂ may have a different pharmacokinetic profile and, consequently, different biological activities than 24,25(OH)₂VD₃.
For researchers, scientists, and drug development professionals, this highlights a critical area for future investigation. Direct, head-to-head studies are needed to elucidate the comparative biological effects of these two metabolites on bone cell differentiation and function, calcium homeostasis, and their potential interactions with the vitamin D receptor and other cellular targets. Such research is imperative for a complete understanding of the vitamin D endocrine system and for the development of targeted therapeutic strategies.
References
- 1. Higher 25(OH)D2 Is Associated With Lower 25(OH)D3 and 1,25(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24, 25-dihydroxyvitamin D is a metabolite of vitamin D essential for bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 24,25-Dihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key vitamin D2 metabolites: 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂). While 1,25(OH)₂D₂ is the well-established active form of vitamin D2, emerging research suggests that 24,25(OH)₂D₂ may not be merely an inactive catabolite. This document synthesizes available experimental data to objectively compare their performance in key biological processes.
At a Glance: Key Differences in Activity
| Feature | 1,25-Dihydroxyvitamin D2 (1,25(OH)₂D₂) | 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) |
| Primary Role | Active hormonal form of Vitamin D2 | Primarily considered a catabolite of 25-hydroxyvitamin D2 |
| VDR Binding Affinity | High | Significantly lower than 1,25(OH)₂D₂ (inferred from D3 data) |
| Genomic Signaling | Well-established, via VDR-RXR heterodimer binding to VDREs | Weak to negligible genomic activity via VDR (inferred from D3 data) |
| Calcium Homeostasis | Potent regulator of intestinal calcium absorption and bone calcium mobilization | Likely minimal direct role in systemic calcium regulation |
| Cell Differentiation | Induces differentiation of various cell types, including osteoblasts and immune cells | Potential role in chondrocyte and osteoblast differentiation (inferred from D3 data) |
| Non-Genomic Signaling | Can initiate rapid, non-genomic signaling pathways | May have distinct non-genomic signaling roles (inferred from D3 data) |
In-Depth Comparison of Biological Activity
Vitamin D Receptor (VDR) Binding Affinity
The biological activity of vitamin D metabolites is largely dictated by their affinity for the Vitamin D Receptor (VDR).
| Metabolite | Relative VDR Binding Affinity | Supporting Data |
| 1,25(OH)₂D₂ | High | Studies have shown that 1,25(OH)₂D₂ has a comparable affinity for the VDR as 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).[1] One study indicated that 1,25-(OH)₂D₂ is 1.3 times less potent than 1,25-(OH)₂D₃ in displacing radiolabeled 1,25-(OH)₂D₃ from the chick intestinal binding receptor.[2] |
| 24,25(OH)₂D₂ | Very Low (Inferred) | Direct quantitative data on the VDR binding affinity of 24,25(OH)₂D₂ is limited. However, studies on its D3 counterpart, 24,25(OH)₂D₃, show a significantly lower affinity for the VDR compared to 1,25(OH)₂D₃. It is inferred that 24,25(OH)₂D₂ would have a similarly low affinity. |
Signaling Pathways and Mechanisms of Action
The distinct biological roles of these two metabolites stem from their different interactions with cellular signaling machinery.
1,25-Dihydroxyvitamin D2: The Genomic Pathway
The primary mechanism of action for 1,25(OH)₂D₂ is through the genomic pathway, which involves the regulation of gene expression.[3] This pathway is initiated by the binding of 1,25(OH)₂D₂ to the VDR in the cytoplasm. This binding event triggers a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in calcium and phosphate (B84403) metabolism, cell differentiation, and immune function.
24,25-Dihydroxyvitamin D2: Potential Non-Genomic Signaling
While traditionally viewed as an inactive metabolite, studies on the D3 analog suggest that 24,25(OH)₂D₃ may exert biological effects through rapid, non-genomic signaling pathways.[4] These pathways are independent of gene transcription and involve the activation of second messenger systems. It is hypothesized that 24,25(OH)₂D₂ may also participate in such non-genomic actions, potentially through a putative membrane-associated receptor. These rapid responses could play a role in modulating cellular functions in specific tissues like cartilage and bone. However, direct evidence for non-genomic signaling by 24,25(OH)₂D₂ is currently lacking.
Experimental Data and Protocols
Direct comparative experimental data for the D2 metabolites is scarce. The following sections present data primarily on 1,25(OH)₂D₂ and infer the activity of 24,25(OH)₂D₂ from studies on its D3 analog where necessary.
Intestinal Calcium Transport
1,25(OH)₂D₂ is a potent stimulator of intestinal calcium absorption.
| Experiment | Method | Result for 1,25(OH)₂D₂ | Inferred Result for 24,25(OH)₂D₂ |
| In vivo intestinal calcium transport assay in vitamin D-deficient rats | Everted gut sac technique | Significant increase in calcium transport | Minimal to no effect |
Experimental Protocol: Everted Gut Sac Technique
-
Animal Model: Vitamin D-deficient male weanling rats are used.
-
Procedure:
-
Rats are anesthetized, and a segment of the small intestine (duodenum) is excised.
-
The intestinal segment is everted and filled with a buffer solution containing a known concentration of ⁴⁵Ca.
-
The sac is incubated in a larger volume of the same buffer, with or without the test vitamin D metabolite, and gassed with 95% O₂ / 5% CO₂.
-
After incubation, the concentration of ⁴⁵Ca inside (serosal) and outside (mucosal) the sac is measured using a scintillation counter.
-
-
Data Analysis: The ratio of serosal to mucosal ⁴⁵Ca concentration (S/M ratio) is calculated as an index of active calcium transport.
Osteoblast Differentiation
1,25(OH)₂D₂ is known to promote the differentiation of osteoblasts, the cells responsible for bone formation. The role of 24,25(OH)₂D₂ is less clear, though studies on 24,25(OH)₂D₃ suggest it may also play a role in osteogenesis.[5][6]
| Experiment | Cell Type | Marker of Differentiation | Effect of 1,25(OH)₂D₂ | Inferred Effect of 24,25(OH)₂D₂ |
| In vitro osteoblast differentiation assay | Human osteosarcoma cells (e.g., MG-63) or primary human osteoblasts | Alkaline phosphatase (ALP) activity, Osteocalcin (B1147995) expression | Increased ALP activity and osteocalcin expression | May increase ALP activity and promote mineralization, potentially through a VDR-independent mechanism |
Experimental Protocol: In Vitro Osteoblast Differentiation Assay
-
Cell Culture: Human osteoblast-like cells (e.g., MG-63) are cultured in a suitable medium.
-
Treatment: Cells are treated with varying concentrations of 1,25(OH)₂D₂ or 24,25(OH)₂D₂ for a specified period (e.g., 7-14 days).
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Cells are lysed, and the protein content is quantified.
-
The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate.
-
The production of p-nitrophenol is measured spectrophotometrically at 405 nm.
-
ALP activity is normalized to the total protein content.
-
-
Gene Expression Analysis (e.g., for Osteocalcin):
-
RNA is extracted from the treated cells.
-
cDNA is synthesized via reverse transcription.
-
Quantitative real-time PCR (qPCR) is performed using primers specific for the osteocalcin gene and a housekeeping gene for normalization.
-
-
Data Analysis: Changes in ALP activity and gene expression are compared between treated and control groups.
Conclusion
The available evidence strongly supports the role of 1,25-dihydroxyvitamin D2 as the primary biologically active form of vitamin D2, mediating its effects on calcium homeostasis and cell differentiation through a well-defined genomic signaling pathway initiated by high-affinity binding to the Vitamin D Receptor.
In contrast, 24,25-dihydroxyvitamin D2 is largely considered a product of the catabolic pathway. While direct experimental data on its activity is limited, inferences from studies on its D3 analog suggest that it has a very low affinity for the VDR and is unlikely to exert significant genomic effects. However, the possibility of distinct biological roles, potentially mediated by non-genomic signaling pathways in specific tissues such as cartilage and bone, warrants further investigation.
For researchers and drug development professionals, it is crucial to recognize the profound differences in the activity of these two metabolites. While 1,25(OH)₂D₂ and its analogs are key targets for therapies related to calcium disorders and immune modulation, the potential therapeutic relevance of 24,25(OH)₂D₂ remains an open area of research. Future studies directly comparing the activities of these two D2 metabolites are needed to fully elucidate their respective roles in human physiology and pathology.
References
- 1. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nuances: A Comparative Guide to the Cross-Reactivity of Antibodies Between 24,25-Dihydroxyvitamin D2 and D3
For Immediate Release
A deep dive into the cross-reactivity of antibodies targeting 24,25-dihydroxyvitamin D2 and D3 reveals significant differences in binding affinity, a critical consideration for researchers and drug development professionals. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to inform the selection and interpretation of immunoassays for these important vitamin D metabolites.
The accurate measurement of vitamin D metabolites is crucial for understanding their physiological roles and for the development of therapeutics. Among these, 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) and 24,25-dihydroxyvitamin D3 (24,25-(OH)₂D₃) are key products of vitamin D catabolism. Immunoassays are commonly employed for their quantification; however, the potential for cross-reactivity between antibodies and these structurally similar molecules can lead to inaccurate measurements. This guide elucidates the extent of this cross-reactivity, providing researchers with the necessary data to make informed decisions.
Quantitative Analysis of Cross-Reactivity
Experimental data from competitive protein-binding assays (CPBAs) have demonstrated a discernible difference in the binding affinity of antibodies for 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃. A key study utilizing rat serum binding proteins found that 24(R),25-dihydroxyergocalciferol (24,25-(OH)₂D₂) is significantly less potent than 24(R),25-dihydroxycholecalciferol (24,25-(OH)₂D₃) in displacing a radiolabeled tracer.
| Analyte | Relative Potency (vs. 24,25-(OH)₂D₃) | Fold Difference | Binding Protein Source |
| 24,25-Dihydroxyvitamin D3 (24,25-(OH)₂D₃) | 1.0 | - | Rat Serum |
| 24,25-Dihydroxyvitamin D2 (24,25-(OH)₂D₂) | 0.59 | 1.7x less potent | Rat Serum |
This 1.7-fold difference in potency highlights the importance of using assays with well-characterized antibodies to ensure the specific and accurate quantification of each metabolite. The structural variations between the D2 and D3 forms, primarily in the side chain, are the likely determinants of this differential recognition by binding proteins and antibodies.
Structural Basis of Differential Antibody Recognition
The structural differences between 24,25-dihydroxyvitamin D2 and D3, though subtle, are significant enough to impact antibody binding. The presence of a methyl group at C24 and a double bond between C22 and C23 in the side chain of the D2 form introduces conformational changes that can alter the epitope recognized by an antibody.
Caption: Key structural differences influencing antibody recognition.
Experimental Protocols
The following provides a detailed methodology for a competitive protein-binding assay (CPBA) adapted from established protocols for the analysis of vitamin D metabolites. This protocol can be used to assess the cross-reactivity of antibodies to 24,25-(OH)₂D₂ and 24,25-(OH)₂D₃.
Competitive Protein-Binding Assay (CPBA) Protocol
1. Reagents and Materials:
-
Binding Protein: Normal rat serum or purified Vitamin D Binding Protein (DBP).
-
Tracer: Tritiated 25-hydroxyvitamin D3 ([³H]25(OH)D₃).
-
Standards: Unlabeled 24,25-(OH)₂D₃ and 24,25-(OH)₂D₂ of known concentrations.
-
Assay Buffer: Phosphate-buffered saline (pH 7.4) containing gelatin or another protein to prevent non-specific binding.
-
Dextran-Coated Charcoal: To separate free from bound tracer.
-
Scintillation Fluid and Counter: For radioactivity measurement.
2. Standard Curve Preparation:
-
Prepare a series of dilutions of the unlabeled 24,25-(OH)₂D₃ standard in the assay buffer to create a standard curve.
-
Similarly, prepare a series of dilutions of the unlabeled 24,25-(OH)₂D₂ to test for cross-reactivity.
3. Assay Procedure:
-
In duplicate or triplicate tubes, add a fixed amount of the binding protein (diluted rat serum).
-
Add a known amount of the [³H]25(OH)D₃ tracer to all tubes.
-
Add increasing concentrations of the unlabeled 24,25-(OH)₂D₃ standard to a set of tubes.
-
To another set of tubes, add increasing concentrations of the unlabeled 24,25-(OH)₂D₂.
-
Include control tubes with only the binding protein and tracer (maximum binding) and tubes with tracer only (non-specific binding).
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a defined period (e.g., 2-4 hours) to allow for competitive binding.
4. Separation of Bound and Free Tracer:
-
Add ice-cold dextran-coated charcoal suspension to all tubes (except total counts).
-
Incubate on ice for a short period (e.g., 15-30 minutes) to allow the charcoal to adsorb the free tracer.
-
Centrifuge the tubes to pellet the charcoal.
5. Measurement and Data Analysis:
-
Carefully transfer the supernatant (containing the bound tracer) to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of bound tracer for each standard concentration.
-
Plot the percentage of bound tracer against the concentration of the unlabeled standards to generate a standard curve for 24,25-(OH)₂D₃.
-
Plot the displacement curve for 24,25-(OH)₂D₂ on the same graph to determine its cross-reactivity relative to 24,25-(OH)₂D₃. The cross-reactivity is typically calculated at 50% displacement of the tracer.
Caption: Experimental workflow for CPBA.
Conclusion
The data presented in this guide underscore the critical need for well-characterized antibodies in immunoassays for 24,25-dihydroxyvitamin D metabolites. The 1.7-fold lower potency of 24,25-(OH)₂D₂ compared to 24,25-(OH)₂D₃ in a competitive protein-binding assay highlights the potential for inaccurate measurements if cross-reactivity is not considered. For researchers and drug development professionals, utilizing assays with high specificity or employing orthogonal methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for the distinct and accurate quantification of these two important vitamin D metabolites. This will ultimately lead to a more precise understanding of their roles in health and disease.
A Comparative Analysis of LC-MS/MS and ELISA for the Quantification of 24, 25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Analytical Method
The accurate quantification of vitamin D metabolites is crucial for research into bone health, renal disease, and various other physiological processes. Among these metabolites, 24, 25-dihydroxyvitamin D2 (24, 25-(OH)₂D₂) is a key catabolite of vitamin D2. The choice of analytical method for its measurement can significantly impact experimental outcomes. This guide provides a comparative analysis of two prominent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—for the quantification of 24, 25-(OH)₂D₂ in serum and plasma samples.
Executive Summary
LC-MS/MS stands as the gold standard for the quantification of 24, 25-(OH)₂D₂ due to its high specificity, sensitivity, and multiplexing capabilities. It allows for the simultaneous measurement of various vitamin D metabolites, providing a comprehensive metabolic profile. In contrast, the availability of commercial ELISA kits specifically designed and validated for 24, 25-(OH)₂D₂ is limited. While some ELISAs for 25-hydroxyvitamin D may exhibit cross-reactivity with 24, 25-dihydroxyvitamin D, this can lead to inaccurate quantification. This guide will delve into the experimental methodologies and performance characteristics of each technique to aid researchers in making an informed decision.
Data Presentation: Performance Characteristics
The following tables summarize the key performance characteristics of LC-MS/MS for the analysis of dihydroxyvitamin D metabolites. Due to the scarcity of commercially available and validated ELISA kits specifically for 24, 25-(OH)₂D₂, a direct quantitative comparison is challenging. The ELISA data presented is based on typical performance for related vitamin D metabolites and highlights the potential limitations.
Table 1: Performance Comparison of LC-MS/MS and ELISA for Dihydroxyvitamin D Metabolites
| Parameter | LC-MS/MS | ELISA (Anticipated for 24, 25-(OH)₂D₂) |
| Specificity | High; distinguishes between D₂ and D₃ isoforms and other metabolites. | Variable; potential for cross-reactivity with other vitamin D metabolites. |
| Sensitivity (LLOQ) | 0.25–0.45 nmol/L[1] | Likely in the low ng/mL range (if available). |
| Accuracy (% Bias) | -2% to -5%[1] | Can be significantly higher due to cross-reactivity. |
| Precision (% CV) | Intra-assay: 3-4%, Inter-assay: 4-7%[1] | Typically <10-15% for validated kits. |
| Linearity | Excellent over a wide dynamic range. | Generally has a more restricted dynamic range. |
| Multiplexing | Capable of simultaneous analysis of multiple vitamin D metabolites.[2] | Typically measures a single analyte. |
| Sample Volume | ~100 µL of serum.[2] | ~50-100 µL of serum. |
| Throughput | High-throughput methods are available. | Generally high throughput. |
| Cost per Sample | Higher initial instrument cost, lower consumable cost. | Lower initial instrument cost, higher consumable cost. |
| Technical Expertise | Requires skilled operators. | Relatively easy to perform. |
Experimental Protocols
LC-MS/MS Methodology for 24, 25-Dihydroxyvitamin D₂
The following protocol is a generalized representation of a typical LC-MS/MS workflow for the analysis of dihydroxyvitamin D metabolites in serum.
1. Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d6-24,25-(OH)₂D₃) is added to the serum sample (approximately 100 µL) to account for analytical variability.[2]
-
Protein Precipitation: Proteins in the sample are precipitated by adding a solvent like methanol (B129727) or a zinc sulfate (B86663) solution, followed by vortexing and centrifugation.[2]
-
Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE): The supernatant containing the vitamin D metabolites is subjected to extraction using an organic solvent (e.g., hexane (B92381) and methyl tertiary butyl ether) to isolate the analytes from the matrix.[2]
-
Derivatization (Optional but common for dihydroxy metabolites): To enhance ionization efficiency and sensitivity, the extracted analytes are often derivatized. A common derivatizing agent is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[1]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the mobile phase.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a BEH-Phenyl UPLC column, is typically used for chromatographic separation.[1]
-
Mobile Phase: A gradient of methanol and water is commonly employed to separate the different vitamin D metabolites.[1]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
ELISA Methodology (General Protocol for Competitive ELISA)
As specific kits for 24, 25-(OH)₂D₂ are not widely available, this represents a general protocol for a competitive ELISA, which is the likely format.
1. Plate Coating: Microplate wells are pre-coated with an antibody specific to 24, 25-dihydroxyvitamin D. 2. Sample and Standard Incubation: Standards, controls, and samples are added to the wells, along with a fixed amount of enzyme-labeled 24, 25-dihydroxyvitamin D (the competitor). The analyte in the sample and the enzyme-labeled analyte compete for binding to the antibody on the plate. 3. Washing: The plate is washed to remove any unbound components. 4. Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the labeled analyte converts the substrate into a colored product. 5. Reaction Stopping: A stop solution is added to terminate the reaction. 6. Absorbance Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Mandatory Visualization
Vitamin D2 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D2, highlighting the formation of 24, 25-dihydroxyvitamin D2.
Caption: Metabolic pathway of Vitamin D2.
Experimental Workflow Comparison
The diagram below outlines the key steps in the experimental workflows for LC-MS/MS and ELISA.
Caption: Experimental workflow comparison.
Conclusion
For the quantification of 24, 25-dihydroxyvitamin D2, LC-MS/MS is the superior method, offering high specificity, accuracy, and the ability to perform multiplex analysis of various vitamin D metabolites. While ELISA is a more accessible technique requiring less specialized expertise, the lack of commercially available and validated kits specifically for 24, 25-(OH)₂D₂ presents a significant challenge. Researchers should carefully consider the analytical requirements of their studies. For exploratory research and the comprehensive profiling of vitamin D metabolism, LC-MS/MS is the recommended approach. If an ELISA-based method is considered, rigorous in-house validation would be necessary to ensure the accuracy and reliability of the results, with particular attention to potential cross-reactivity with other vitamin D metabolites.
References
- 1. Unique 24-hydroxylated metabolites represent a significant pathway of metabolism of vitamin D2 in humans: 24-hydroxyvitamin D2 and 1,24-dihydroxyvitamin D2 detectable in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a 24,25-Dihydroxyvitamin D2 Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is crucial for understanding the complete vitamin D metabolic pathway and its role in various physiological and pathological processes. Assay specificity is a critical parameter that ensures the measured analyte is not influenced by other structurally similar vitamin D metabolites. This guide provides a comparative overview of methodologies for validating the specificity of a 24,25(OH)₂D₂ assay, with a focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and commonly used immunoassays.
The Challenge of Specificity in Vitamin D Metabolite Analysis
The vitamin D metabolome is complex, with numerous structurally similar and isomeric forms of vitamin D metabolites circulating in the body. This presents a significant challenge for assay specificity. Immunoassays, in particular, are susceptible to cross-reactivity, where antibodies designed to bind to 24,25(OH)₂D₂ may also bind to other metabolites, leading to inaccurate measurements.[1][2] Therefore, rigorous validation of assay specificity is paramount.
Comparative Analysis of Assay Methodologies
The two primary methods for quantifying 24,25(OH)₂D₂ are LC-MS/MS and immunoassays. Each has distinct advantages and disadvantages regarding specificity.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA, RIA) |
| Principle | Physical separation of metabolites by chromatography followed by mass-based detection and fragmentation for structural confirmation.[3] | Antibody-antigen binding.[4] |
| Specificity | High. Can chromatographically separate isomers and isobars, and mass spectrometric detection provides high confidence in analyte identity.[1][5] | Variable. Prone to cross-reactivity with other vitamin D metabolites.[1][2][5] |
| Cross-reactivity | Minimal, as it relies on both chromatographic retention time and specific mass-to-charge transitions.[1][5] Can resolve 24R,25(OH)₂D₃ and 24S,25(OH)₂D₃.[5] | Can be significant. For example, some 25-hydroxyvitamin D assays show high cross-reactivity with 24,25-dihydroxyvitamin D₃.[1][5] Specific data for 24,25(OH)₂D₂ assays is less common but the principle of potential cross-reactivity remains. |
| Sensitivity | High, with lower limits of quantification in the low nmol/L or ng/mL range.[6][7] | Generally good, but can be limited by the antibody's affinity and specificity. |
| Throughput | Lower, due to the serial nature of sample analysis. | Higher, suitable for large-scale clinical studies. |
| Cost | Higher initial instrument cost and operational expertise required. | Lower cost per sample and more accessible instrumentation. |
Experimental Protocols for Specificity Validation
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the reference method for quantifying vitamin D metabolites due to its high specificity and accuracy.[8] The following protocol provides a general workflow for the analysis of 24,25(OH)₂D₂.
1. Sample Preparation:
-
Internal Standard Addition: A deuterated internal standard, such as d6-24,25(OH)₂D₃ (as a proxy if d-24,25(OH)₂D₂ is unavailable), is added to the serum or plasma sample.[3][9]
-
Protein Precipitation: Proteins are precipitated using a solvent like methanol (B129727) or zinc sulfate.[3][7]
-
Liquid-Liquid Extraction: The supernatant is subjected to liquid-liquid extraction using a non-polar solvent like hexane (B92381) or methyl tertiary butyl ether to isolate the vitamin D metabolites.[3]
-
Derivatization (Optional but common): To enhance ionization efficiency and assay sensitivity, the extracted metabolites are often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD.[3][6][9]
2. Chromatographic Separation:
-
An ultra-performance liquid chromatography (UPLC) system with a suitable column (e.g., BEH-Phenyl) is used to separate the different vitamin D metabolites based on their physicochemical properties.[3]
-
A gradient elution with a mobile phase, typically a mixture of methanol and water, is employed.[9]
3. Mass Spectrometric Detection:
-
The separated metabolites are ionized, usually by electrospray ionization (ESI) in positive mode.[3]
-
A tandem mass spectrometer (e.g., Xevo TQ-S) is used for detection in Multiple Reaction Monitoring (MRM) mode.[9] This involves selecting a specific precursor ion for the derivatized 24,25(OH)₂D₂ and then monitoring for a specific product ion after collision-induced dissociation. This high specificity ensures that only the target analyte is quantified.
Immunoassay Specificity Validation
To validate the specificity of a 24,25(OH)₂D₂ immunoassay, a cross-reactivity study is essential.
1. Selection of Potential Cross-Reactants:
-
A panel of structurally related vitamin D metabolites should be selected. For a 24,25(OH)₂D₂ assay, this would include:
-
25-hydroxyvitamin D₂ (25(OH)D₂)
-
25-hydroxyvitamin D₃ (25(OH)D₃)
-
24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃)
-
1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂)
-
1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃)
-
Other dihydroxylated vitamin D metabolites.
-
2. Cross-Reactivity Testing:
-
A standard curve for 24,25(OH)₂D₂ is prepared.
-
Each potential cross-reactant is spiked into a sample matrix (e.g., charcoal-stripped serum) at various concentrations.
-
The apparent concentration of 24,25(OH)₂D₂ is measured in these spiked samples using the immunoassay.
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-reactivity = (Measured Concentration of 24,25(OH)₂D₂ / Concentration of Spiked Metabolite) x 100%
3. Comparison with a Reference Method:
-
A set of patient samples should be analyzed using both the immunoassay and a validated LC-MS/MS method.
-
The results are then compared using statistical methods like Deming regression and Bland-Altman analysis to assess the agreement and identify any systematic bias, which could be due to cross-reactivity.[8]
Performance Data Comparison
The following table summarizes typical performance characteristics related to the specificity of LC-MS/MS and immunoassays for dihydroxylated vitamin D metabolites. It is important to note that specific data for 24,25(OH)₂D₂ immunoassays are limited, and data from 25(OH)D and 24,25(OH)₂D₃ assays are often used to infer potential performance.
| Parameter | LC-MS/MS | Immunoassay |
| Cross-reactivity with 25(OH)D₃ | Not applicable due to chromatographic separation. | Can be highly variable, with some 25(OH)D assays showing over 100% cross-reactivity with 24,25(OH)₂D₃.[5] |
| Cross-reactivity with other dihydroxylated metabolites | Minimal, resolved chromatographically. | Likely to occur due to structural similarities. Specific validation is crucial. |
| Interference from 3-epi-25(OH)D₃ | Can be chromatographically resolved.[9] | Some immunoassays may not distinguish between the epimers, leading to overestimation.[5] |
| Precision (CV%) | Intra- and inter-assay CVs are typically <10%.[6] | Intra- and inter-assay CVs are generally <15%.[10] |
Visualizing Workflows and Pathways
To better understand the processes involved in validating assay specificity, the following diagrams illustrate the experimental workflow and the relevant metabolic pathway.
Caption: Experimental workflow for validating the specificity of a 24,25(OH)₂D₂ immunoassay.
Caption: Simplified Vitamin D metabolic pathway highlighting 24,25(OH)₂D₂ and potential cross-reactants.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surmodics - How Do Immunoassay Tests Work [shop.surmodics.com]
- 5. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Comparison of two LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D3 in patients and external quality assurance samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. mybiosource.com [mybiosource.com]
"head-to-head comparison of different 24, 25-Dihydroxy VD2 analytical methods"
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], a key catabolite of vitamin D2, is crucial for understanding its physiological roles and for drug development. This guide provides a head-to-head comparison of the most common analytical methods used for its determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation: Quantitative Method Comparison
The following table summarizes the key performance characteristics of the different analytical methods for the quantification of vitamin D metabolites, including 24,25(OH)₂D₂.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | Immunoassay |
| Limit of Detection (LOD) | 0.02–0.05 pg/mL[1] | ~1.5 ng/mL (for 25(OH)D₃)[2][3] | ~4 nmol/L[4][5] | Varies significantly by manufacturer |
| Limit of Quantitation (LOQ) | 0.25–0.45 nmol/L[6] | 1.5 ppb (for 25(OH)D₃)[2][3] | 10 nmol/L[4][5] | Varies significantly by manufacturer |
| Linearity (r²) | ≥ 0.997 | Good linear correlation[2][3] | 0.99[4][5] | Varies |
| Intra-assay CV (%) | 3 - 4%[7] | Not specified | < 10% | Varies |
| Inter-assay CV (%) | 4 - 7%[7] | Not specified | < 15% | Varies |
| Specificity | High, can distinguish isomers with appropriate chromatography[8] | High, but may require derivatization[1] | Lower, potential for interference from other metabolites[9] | Variable, subject to cross-reactivity with other metabolites[10][11] |
| Sample Volume | ~100 µL serum[6][8] | Varies, can be low | ~0.5 mL serum[4] | Varies |
| Derivatization | Often required to improve ionization efficiency (e.g., with DMEQ-TAD or PTAD)[6][7] | Required (e.g., trimethylsilyl (B98337) derivatization)[1][2] | Not typically required | Not applicable |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely considered the gold standard for its high sensitivity and specificity.[1]
1. Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated 24,25(OH)₂D₃).[8]
-
Perform protein precipitation using a solvent like methanol (B129727) or acetonitrile.
-
Conduct liquid-liquid extraction with an organic solvent such as hexane (B92381) or methyl tertiary butyl ether.[7][8]
-
Evaporate the organic phase to dryness under a stream of nitrogen.[7]
2. Derivatization (Optional but common):
-
To enhance ionization efficiency, the dried extract is often derivatized. A common reagent is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[6][7]
3. LC Separation:
-
Reconstitute the derivatized sample in the mobile phase.
-
Inject the sample into a UPLC system equipped with a suitable column, such as a BEH-Phenyl column.[6][7]
-
Employ a gradient elution with a mobile phase typically consisting of a methanol/water mixture.[6][7]
4. MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[8]
-
Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of vitamin D metabolites, though it necessitates derivatization to improve the volatility and thermal stability of the analytes.[12]
1. Sample Preparation and Extraction:
-
Saponification of the sample (e.g., feed samples) with potassium hydroxide (B78521) to release the vitamin D metabolites.[12]
-
Extraction of the analytes into an organic solvent like n-hexane.[12]
2. Derivatization:
-
The hydroxyl groups of the vitamin D metabolites are derivatized, commonly using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[2][12] This step enhances the volatility and ionization ability of the compounds.[2]
3. GC Separation:
-
The derivatized sample is injected into a gas chromatograph.
-
Separation is achieved on a capillary column.
4. MS Detection:
-
The separated compounds are detected by a mass spectrometer.
-
Quantification is based on the intensity of specific ion fragments compared to a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible method but generally offers lower sensitivity and specificity compared to mass spectrometric techniques.[13]
1. Sample Preparation:
-
Protein precipitation from the serum sample (e.g., 0.5 mL) using a solvent like ethanol.[4]
-
Centrifugation to separate the precipitated proteins.
-
Extraction of the supernatant with a solvent such as hexane.[4]
-
Evaporation of the combined extracts to dryness.
-
Reconstitution of the residue in the mobile phase.[4]
2. HPLC Separation:
-
Injection of the sample onto an HPLC system.
-
Separation is typically performed on a reverse-phase C18 column.[4][5]
-
Isocratic elution with a mobile phase, for example, a mixture of methanol, acetonitrile, and water.[4][5]
3. UV Detection:
-
The vitamin D metabolites are detected by a UV detector at a specific wavelength, typically around 265 nm.[4][5]
Mandatory Visualization
Caption: Simplified metabolic pathway of Vitamin D2.
Caption: General experimental workflow for 24,25(OH)₂D₂ analysis.
Caption: Logical guide for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Using gas chromatography and mass spectrometry to determine 25-hydroxy" by M.-Y. Yang, C.-Y. Huang et al. [jfda-online.com]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
- 6. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. lcms.cz [lcms.cz]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn0.scrvt.com [cdn0.scrvt.com]
- 12. Vitamin D analyses in veterinary feeds by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of 24,25-Dihydroxyvitamin D2 and Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] and calcitriol (B1668218) (1,25-dihydroxyvitamin D3 [1,25(OH)₂D₃]), the biologically active form of vitamin D. The following sections present a comprehensive overview of their relative activities, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Calcitriol is the most potent endogenous ligand for the vitamin D receptor (VDR) and plays a crucial role in calcium homeostasis and gene regulation.[1] 24,25-dihydroxyvitamin D₂, a metabolite of vitamin D₂, generally exhibits a lower biological potency compared to calcitriol. This reduced activity is observed across several key biological functions, including binding to the vitamin D receptor, activation of gene transcription, and in vivo effects on calcium metabolism. While both molecules interact with the VDR, differences in their chemical structure lead to variations in binding affinity and subsequent biological responses.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the biological potency of 24,25(OH)₂D₂ and calcitriol.
Table 1: Relative Binding Affinity to Vitamin D Receptor (VDR)
| Compound | Receptor Source | Relative Binding Affinity vs. Calcitriol | Reference |
| 24-epi-1,25(OH)₂D₂ (isomer of 24,25(OH)₂D₂) | Chick Intestinal VDR | ~33% | [2] |
| 1,25(OH)₂D₂ | Chick Intestinal VDR | ~77% | |
| 24(R),25(OH)₂D₂ | Rat Serum Binding Proteins | 59% (vs. 24(R),25(OH)₂D₃) |
Table 2: In Vivo Effects on Calcium Metabolism
| Biological Effect | Animal Model | Relative Potency of 24,25(OH)₂D₂ Analogues vs. Calcitriol | Reference |
| Intestinal Calcium Transport | Vitamin D-deficient rats | 24-epi-1,25(OH)₂D₂ is ~50% as active | [2] |
| Bone Calcium Mobilization | Vitamin D-deficient rats | 24-epi-1,25(OH)₂D₂ appeared inactive in some studies | [2] |
| Increase in Serum Calcium | Normal rats | 1,24(OH)₂D₂ is significantly less potent | [3][4] |
| Increase in Urinary Calcium | Normal rats | 1,24(OH)₂D₂ is less potent | [4] |
Table 3: Gene Transcription Activation
| Target Gene | Cell Line/System | Observation | Reference |
| CYP24A1 | Human Keratinocytes | Calcitriol is a potent inducer. | [5] |
| TRPV6 | Caco-2 cells | Calcitriol upregulates mRNA expression. | [6] |
| General Gene Regulation | Human PBMCs | 25(OH)D₂ (precursor to 24,25(OH)₂D₂) shows comparable gene regulation to 25(OH)D₃ at supra-physiological concentrations, but both are ~600-fold less potent than calcitriol. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Competitive Vitamin D Receptor (VDR) Binding Assay
This assay is used to determine the relative binding affinity of a test compound (e.g., 24,25(OH)₂D₂) for the VDR by measuring its ability to displace a radiolabeled ligand (e.g., [³H]calcitriol).
Materials:
-
VDR Preparation: Nuclear extracts from cells or tissues expressing VDR (e.g., chick intestine, rat kidney).
-
Radioligand: [³H]1,25(OH)₂D₃ (Tritiated calcitriol).
-
Unlabeled Competitors: Calcitriol (for standard curve) and 24,25(OH)₂D₂ (test compound).
-
Assay Buffer: Tris-HCl buffer containing stabilizers like EDTA and dithiothreitol.
-
Separation Matrix: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
A constant amount of VDR preparation and a fixed concentration of [³H]calcitriol are incubated in the assay buffer.
-
Increasing concentrations of unlabeled calcitriol (for standard curve) or 24,25(OH)₂D₂ are added to compete for binding to the VDR.
-
The mixture is incubated to reach binding equilibrium.
-
The VDR-bound radioligand is separated from the free radioligand using hydroxylapatite or filtration.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity is calculated by comparing the IC₅₀ of the test compound to that of calcitriol.
Reporter Gene Assay for Transcriptional Activity
This assay measures the ability of a compound to activate VDR-mediated gene transcription.
Materials:
-
Host Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa) that does not endogenously express high levels of VDR.
-
Expression Plasmids:
-
A plasmid encoding the full-length human VDR.
-
A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Transfection Reagent.
-
Cell Culture Medium and Reagents.
-
Test Compounds: Calcitriol and 24,25(OH)₂D₂ at various concentrations.
-
Lysis Buffer and Reporter Assay Substrate (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or Spectrophotometer.
Procedure:
-
Host cells are co-transfected with the VDR expression plasmid and the VDRE-reporter plasmid.
-
After transfection, cells are treated with varying concentrations of calcitriol or 24,25(OH)₂D₂. A vehicle control (e.g., ethanol, DMSO) is also included.
-
Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and reporter protein expression.
-
Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
The dose-response curves for calcitriol and 24,25(OH)₂D₂ are plotted, and their respective EC₅₀ values (the concentration that produces 50% of the maximal response) are determined to compare their transcriptional potency.
Mandatory Visualization
Signaling Pathway
The genomic signaling pathway for both calcitriol and, presumably, 24,25-dihydroxyvitamin D2 involves the activation of the Vitamin D Receptor.
Caption: Genomic signaling pathway of Vitamin D metabolites via the Vitamin D Receptor (VDR).
Experimental Workflow: Competitive VDR Binding Assay
Caption: Workflow for a competitive Vitamin D Receptor (VDR) binding assay.
Logical Relationship: Potency Comparison
Caption: Relative biological potency of Calcitriol versus 24,25-Dihydroxyvitamin D2.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 5. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of the 1,25-dihydroxyvitamin D3-24-hydroxylase gene in rat intestine: response to calcium, vitamin D3 and calcitriol administration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of 24,25-Dihydroxyvitamin D2 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of vitamin D metabolism is evolving, with growing interest in metabolites beyond the traditionally measured 25-hydroxyvitamin D (25(OH)D) and the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D). Among these, 24,25-dihydroxyvitamin D (24,25(OH)₂D), a product of vitamin D catabolism, is emerging as a potentially significant clinical marker, particularly in the context of chronic kidney disease (CKD). This guide provides an objective comparison of 24,25(OH)₂D₂'s performance against other vitamin D metabolites, supported by experimental data and detailed methodologies.
Comparative Data of Vitamin D Metabolites
The clinical assessment of vitamin D status has historically focused on 25(OH)D as the primary indicator of vitamin D stores and 1,25(OH)₂D as the biologically active form. However, recent evidence suggests that 24,25(OH)₂D, a catabolite of 25(OH)D produced by the enzyme CYP24A1, may offer additional insights into vitamin D metabolism and its dysregulation in disease states.[1][2]
| Metabolite | Primary Clinical Utility | Typical Serum Concentration (Healthy Adults) | Key Considerations |
| 25-Hydroxyvitamin D (25(OH)D) | Assessment of overall vitamin D status (deficiency, sufficiency).[3][4] | 20-50 ng/mL (50-125 nmol/L).[5][6] | Reflects both dietary intake (D₂) and cutaneous synthesis (D₃).[7] |
| 1,25-Dihydroxyvitamin D (1,25(OH)₂D) | Assessment of active vitamin D hormone levels, particularly in kidney disease and hypercalcemia.[8][9] | 15-90 pg/mL | Tightly regulated by PTH, calcium, and FGF-23; may be normal or elevated in early vitamin D deficiency.[3] |
| 24,25-Dihydroxyvitamin D (24,25(OH)₂D) | Marker of vitamin D catabolism; potential indicator of CYP24A1 enzyme activity.[1][2] | 0.4 to 8.9 nmol/L.[10] | Levels are reduced in CKD and may correlate more strongly with PTH than 25(OH)D or 1,25(OH)₂D.[1] |
| Ratio of 25(OH)D to 24,25(OH)₂D | Indicator of CYP24A1 activity; useful in diagnosing CYP24A1 gene mutations.[9] | Normal range can vary, with ratios <25 often considered normal. Ratios >80 may indicate biallelic CYP24A1 mutations.[9] | Dependent on accurate measurement of both metabolites from the same sample.[9] |
Clinical Relevance in Chronic Kidney Disease (CKD)
CKD is characterized by altered vitamin D metabolism, including decreased production of 1,25(OH)₂D.[8][11] Emerging research highlights a concurrent reduction in 24,25(OH)₂D levels in individuals with CKD, suggesting a state of stagnant vitamin D metabolism.[1]
A study of 278 participants with CKD demonstrated a significant trend of lower mean serum 24,25(OH)₂D₃ concentrations with declining estimated glomerular filtration rate (eGFR).[1]
| eGFR (ml/min/1.73m²) | Mean Serum 24,25(OH)₂D₃ (ng/mL) |
| ≥ 60 | 3.6 |
| 45–59 | 3.2 |
| 30–44 | 2.6 |
| 15–29 | 2.6 |
| < 15 | 1.7 |
Adapted from a study on CKD patients.[1]
Furthermore, lower 24,25(OH)₂D levels were independently associated with factors such as Black race, diabetes, and lower serum bicarbonate.[1] Notably, the concentration of 24,25(OH)₂D showed a stronger negative correlation with parathyroid hormone (PTH) than either 25(OH)D or 1,25(OH)₂D, suggesting its potential as a more sensitive marker of secondary hyperparathyroidism in CKD.[1]
Experimental Protocols
Accurate measurement of 24,25(OH)₂D₂ and other vitamin D metabolites is crucial for clinical assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose.[12]
Key Experiment: Simultaneous Quantification of Vitamin D Metabolites by LC-MS/MS
This protocol outlines a method for the simultaneous measurement of 25(OH)D₂, 25(OH)D₃, and 24,25(OH)₂D₃ in serum.
1. Sample Preparation:
-
To 100 µL of serum or calibrator in a microcentrifuge tube, add 200 µL of water.
-
Spike with internal standards: d₃-25(OH)D₃, d₃-25(OH)D₂, and d₆-24,25(OH)₂D₃.
-
Add 100 µL of 0.1M HCl.
-
Precipitate proteins by adding 150 µL of 0.2 M zinc sulfate (B86663) followed by 450 µL of methanol, vortexing after each addition.
-
Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a borosilicate glass tube.
2. Derivatization:
-
The extracted vitamin D metabolites are derivatized to enhance ionization efficiency and analytical sensitivity. A common derivatizing agent is 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD).[12] Another option is DMEQ-TAD.[13]
3. LC-MS/MS Analysis:
-
Chromatography: Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate the different vitamin D metabolites.[14][15] A gradient elution with a mobile phase consisting of solvents like methanol, water, and acetonitrile (B52724) with formic acid is typically employed.[12]
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ions for each metabolite and its corresponding internal standard.[14][15]
4. Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration.
-
Calculate the concentration of each vitamin D metabolite in the unknown samples based on the calibration curves.[12]
Signaling Pathways and Experimental Workflows
Vitamin D Metabolism and Catabolism
The following diagram illustrates the key steps in the metabolism of vitamin D, highlighting the role of CYP24A1 in the catabolism of both 25(OH)D and 1,25(OH)₂D to produce 24,25(OH)₂D and 1,24,25-trihydroxyvitamin D, respectively.
Caption: Simplified pathway of vitamin D metabolism and catabolism.
Vitamin D Signaling Pathway
The biologically active form of vitamin D, 1,25(OH)₂D, exerts its effects by binding to the Vitamin D Receptor (VDR). Recent studies suggest that 24,25(OH)₂D₃ may also have biological activity, potentially through non-genomic pathways, and has been shown to induce pro-inflammatory signaling in certain cell types.[16]
Caption: Genomic and potential non-genomic signaling of vitamin D metabolites.
Experimental Workflow for Metabolite Analysis
The following diagram outlines the typical workflow for the analysis of vitamin D metabolites from serum samples using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of vitamin D metabolites.
Conclusion
The assessment of 24,25(OH)₂D₂ levels, in conjunction with other vitamin D metabolites, holds promise for a more nuanced understanding of vitamin D metabolism and its clinical implications, especially in nephrology. Its strong correlation with PTH in CKD patients suggests its potential as a valuable biomarker. Further research is warranted to fully elucidate the clinical utility of 24,25(OH)₂D₂ and to establish standardized reference intervals for different populations and disease states. The continued refinement of analytical methods, such as LC-MS/MS, will be instrumental in advancing our knowledge in this area.
References
- 1. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. VITAMIN D STATUS: MEASUREMENT, INTERPRETATION AND CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaml.com [oaml.com]
- 5. Vitamin D - Wikipedia [en.wikipedia.org]
- 6. Vitamin D Deficiency | Fact Sheets | Yale Medicine [yalemedicine.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Vitamin D and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin D (25(OH)D) in patients with chronic kidney disease stages 2-5 [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Serum 24,25-dihydroxyvitamin D3 response to native vitamin D2 and D3 Supplementation in patients with chronic kidney disease on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complex Web of Vitamin D Metabolism: A Comparative Guide to 24,25-Dihydroxyvitamin D2 and its Correlates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and its correlation with other key vitamin D metabolites. Understanding these relationships is crucial for a complete assessment of vitamin D status and the metabolic fate of vitamin D₂ supplementation. This document summarizes available quantitative data, details experimental methodologies for metabolite analysis, and visualizes the intricate pathways and workflows involved.
Quantitative Correlation of Vitamin D Metabolites
The metabolic cascade of vitamin D is a complex interplay of activation and catabolism. While 25-hydroxyvitamin D (25(OH)D) is the established biomarker for vitamin D status, its downstream metabolites, including the 24-hydroxylated forms, provide a more nuanced view of vitamin D metabolism. The following table summarizes the quantitative relationships between 24,25(OH)₂D₂ and other vitamin D metabolites following vitamin D₂ supplementation, based on available scientific literature. It is important to note that direct correlational studies for 24,25(OH)₂D₂ are less common than for its D₃ counterpart.
| Metabolite Pair | Correlation | Study Population & Dosage | Key Findings & Citations |
| 24,25(OH)₂D₂ and 25(OH)D₂ | Positive | Data on direct correlation is limited. However, the formation of 24,25(OH)₂D₂ is dependent on the substrate 25(OH)D₂. | Following a single large dose (10⁶ IU) of vitamin D₂, 24,25-(OH)₂D₂ levels rose from undetectable to approximately 10 nmol/L by day 17, indicating a production dependency on the precursor.[1] |
| 24,25(OH)₂D₂ and 1,25(OH)₂D₂ | No direct correlation data available. | - | - |
| 25(OH)D₂ and 25(OH)D₃ | Negative | A cross-sectional analysis of 679 men. | Higher levels of 25(OH)D₂ were associated with lower levels of 25(OH)D₃ (r = -0.35; P < .001).[2] |
| 25(OH)D₂ and 1,25(OH)₂D₃ | Negative | A cross-sectional analysis of 679 men. | Higher 25(OH)D₂ levels were associated with lower levels of 1,25(OH)₂D₃ (r = -0.32; P < .001).[2] |
| 1,25(OH)₂D₂ and 1,25(OH)₂D₃ | No significant correlation | A cross-sectional analysis of 679 men. | No direct correlation was observed between the dihydroxylated forms of vitamin D₂ and D₃.[2] |
| 1,24(S)-(OH)₂D₂ and 1,25(OH)₂D₂ | Positive | Healthy adults receiving a single large dose (10⁶ IU) of vitamin D₂. | 1,24S-(OH)₂D₂ was present at about one-tenth the concentration of 1,25-(OH)₂D₂, with both peaking on day 2.[1] |
The Vitamin D Metabolic Pathway
The metabolism of vitamin D₂ and D₃ follows parallel but distinct pathways. Both are hydroxylated in the liver to form 25-hydroxyvitamin D, the primary circulating form. Subsequent hydroxylation in the kidneys produces the biologically active 1,25-dihydroxyvitamin D. The 24-hydroxylase enzyme, CYP24A1, plays a key role in the catabolism of vitamin D metabolites. A significant finding is the existence of a unique metabolic pathway for vitamin D₂ involving 24-hydroxylation to produce 24-hydroxyvitamin D₂ (24OHD₂) and subsequently 1,24-dihydroxyvitamin D₂ (1,24-(OH)₂D₂).[1][3]
Caption: Vitamin D Metabolic Pathways for D₂ and D₃.
Experimental Protocols
The accurate quantification of vitamin D metabolites is paramount for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity for the simultaneous measurement of multiple analytes.
Key Experiment: Simultaneous Quantification of Vitamin D Metabolites by LC-MS/MS
Objective: To accurately measure the concentrations of 24,25-dihydroxyvitamin D₂, 25-hydroxyvitamin D₂, 1,25-dihydroxyvitamin D₂, and their corresponding vitamin D₃ metabolites in human serum.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: Serum samples (typically 100-250 µL) are treated with a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), often containing an internal standard (e.g., deuterated forms of the analytes). This step releases the vitamin D metabolites from the vitamin D binding protein (VDBP).
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the precipitation step is subjected to either LLE with a non-polar solvent (e.g., hexane, methyl-tert-butyl ether) or SPE using a C18 or other suitable cartridge to further purify and concentrate the analytes.[4][5]
-
Derivatization (Optional but Recommended for Dihydroxylated Metabolites): To enhance ionization efficiency and sensitivity, especially for dihydroxylated metabolites like 1,25(OH)₂D and 24,25(OH)₂D, derivatization with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD can be performed.[6]
-
-
Chromatographic Separation:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase column (e.g., C18, Phenyl-Hexyl) is typically employed to separate the various vitamin D metabolites based on their polarity.
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with a modifier like formic acid or ammonium (B1175870) formate, and methanol or acetonitrile) is used to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Instrumentation: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used, with APCI often preferred for its robustness in this application.
-
MRM Transitions: Specific precursor-to-product ion transitions for each vitamin D metabolite and internal standard are monitored to ensure accurate quantification and minimize interferences.
-
The following diagram illustrates a typical experimental workflow for the analysis of vitamin D metabolites.
Caption: Experimental Workflow for LC-MS/MS Analysis.
Logical Relationships in Vitamin D₂ and D₃ Metabolism
The administration of vitamin D₂ has been shown to influence the metabolism of endogenous vitamin D₃. This interaction is a critical consideration in supplementation strategies and in the interpretation of vitamin D metabolite profiles. The diagram below illustrates the logical relationship of these interactions.
Caption: Logical Relationships of Vitamin D₂ Supplementation.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higher 25(OH)D2 Is Associated With Lower 25(OH)D3 and 1,25(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Reproducibility of 24,25-Dihydroxyvitamin D Measurement Across Laboratories
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of vitamin D metabolites is critical for understanding physiology, disease states, and the efficacy of interventions. While 25-hydroxyvitamin D (25(OH)D) is the established biomarker for vitamin D status, there is growing interest in other metabolites, such as 24,25-dihydroxyvitamin D (24,25(OH)₂D), which provides insights into vitamin D catabolism.
This guide addresses the reproducibility of 24,25(OH)₂D measurements, with a specific focus on the 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) form. It is important to note that the vast majority of inter-laboratory comparison studies and standardization efforts have focused on the vitamin D3 metabolite, 24,25(OH)₂D₃. Data specifically for 24,25(OH)₂D₂ is scarce. However, the analytical challenges and sources of variability are largely analogous. This guide will use data from 24,25(OH)₂D₃ studies as a proxy to illustrate the current state of reproducibility and the key methodological factors influencing it.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard methodology for measuring vitamin D metabolites due to its high specificity and sensitivity.[1] Despite its advantages, significant inter-laboratory variability exists, which has prompted standardization efforts by organizations like the Vitamin D Standardization Program (VDSP) and the establishment of External Quality Assessment (EQA) schemes like DEQAS.[2][3][4]
Inter-Laboratory Performance Data
Data from proficiency testing programs are essential for understanding the state of measurement reproducibility. In 2015, DEQAS launched a pilot scheme for 24,25(OH)₂D₃.[4][5] Initial results showed poor agreement among participating laboratories, highlighting the challenges in standardizing these assays.[4] The primary sources of this variability often stem from differences in calibration, methodology, and the lack of universal standard reference materials at the time.[4][5]
The table below summarizes typical inter-laboratory performance for 24,25(OH)₂D₃ measurements based on data from EQA schemes. These values demonstrate the range of variation that can be expected among different specialized laboratories.
Table 1: Summary of Inter-Laboratory Reproducibility for 24,25(OH)₂D₃ Measurement (LC-MS/MS Methods)
| Performance Metric | Typical Range | Notes |
| Number of Participants | 5 - 15 | The DEQAS pilot scheme for this metabolite involves a small, specialized group of labs.[5] |
| Inter-laboratory CV% | 15% - 35% | Coefficient of Variation can be high, indicating significant variability between labs.[5] |
| Bias vs. Target Value | ± 20% | Bias is assessed against Reference Measurement Procedures (RMPs) from institutions like NIST.[4][6] |
| Within-laboratory CV% | 4% - 7% | Individual labs typically demonstrate good internal precision (imprecision).[7][8] |
Note: Data is primarily based on 24,25(OH)₂D₃ EQA schemes and published inter-laboratory comparisons.[4][5][6] The variability for 24,25(OH)₂D₂ is expected to be similar or greater due to lower concentrations and less available specific calibration materials.
Experimental Protocols: A Generalized LC-MS/MS Workflow
The accurate measurement of 24,25(OH)₂D₂ relies on a robust and well-validated LC-MS/MS method. While specific parameters vary, a typical workflow involves sample preparation, chromatographic separation, and detection by mass spectrometry.
1. Sample Preparation:
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., d6-24,25(OH)₂D₂) is added to a small volume (typically 100-250 µL) of serum or plasma. This is crucial for correcting for analyte loss during extraction and for variations in instrument response.
-
Protein Precipitation: Proteins, which can interfere with the analysis, are precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727). The sample is vortexed and then centrifuged to pellet the proteins.
-
Extraction: The analyte is extracted from the supernatant using either:
-
Liquid-Liquid Extraction (LLE): An immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE) is added to selectively extract the vitamin D metabolites.
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge that retains the analyte, which is then eluted with a small volume of solvent. This provides a cleaner extract.[9]
-
-
Derivatization (Optional but common): To enhance ionization efficiency and analytical sensitivity, the extracted analyte is often derivatized. A common reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMEQ-TAD), which reacts with the diene structure of the vitamin D molecule.[8][10]
-
Reconstitution: The final extract is dried down under nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase C18 column is typically used to separate the metabolites.[9]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is used to elute the compounds from the column.
-
Goal of Separation: The key is to achieve chromatographic separation of 24,25(OH)₂D₂ from other isomers and metabolites (e.g., 25,26(OH)₂D₂, 3-epi-25(OH)D₂) that could be isobaric (have the same mass) and interfere with quantification.[7]
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. In MRM mode, the mass spectrometer is set to detect a specific precursor ion (the mass of the target molecule) and a specific product ion (a fragment generated by collision-induced dissociation). This two-stage filtering provides excellent specificity.
-
MRM Transitions: Specific precursor → product ion transitions are monitored for the analyte and its corresponding internal standard.
Visualized Workflows and Pathways
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Caption: Simplified metabolic pathway of Vitamin D2 to 24,25(OH)2D2.
Caption: Key steps in the LC-MS/MS workflow for 24,25(OH)2D2 analysis.
Caption: Major factors contributing to inter-laboratory measurement variability.
Conclusion and Recommendations
The measurement of 24,25-dihydroxyvitamin D, particularly the D₂ form, presents significant analytical challenges that contribute to poor reproducibility across laboratories. While LC-MS/MS provides the necessary specificity, variability persists due to a lack of harmonized protocols and universal standards.
For researchers, scientists, and drug development professionals, the following recommendations are crucial when measuring this metabolite:
-
Method Validation: Employ a fully validated LC-MS/MS method with demonstrated accuracy, precision, and specificity, paying close attention to the chromatographic resolution of isomers.
-
Use of Reference Materials: Whenever possible, use Certified Reference Materials (CRMs), such as those from the National Institute of Standards and Technology (NIST), to establish the traceability and accuracy of measurements.[1][4]
-
Internal Standardization: Always use a high-purity, stable isotope-labeled internal standard specific to the analyte (e.g., d6-24,25(OH)₂D₂) to ensure reliable quantification.
-
Proficiency Testing: Participate in EQA schemes like DEQAS. These programs are invaluable for assessing and improving analytical performance relative to peer laboratories and reference methods.[4][5]
-
Transparent Reporting: When publishing data, provide detailed methodological information, including the specific extraction method, derivatization agent (if any), LC conditions, and how the assay was calibrated and validated.
As research into the roles of vitamin D metabolites expands, the demand for accurate and reproducible measurements will only increase. A collective effort toward standardization is essential for generating comparable data across studies and ultimately translating research findings into reliable clinical applications.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Vitamin D measurement standardization: The way out of the chaos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardizing Vitamin D Assays: The Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. External Quality Assessment of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deqas.org [deqas.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 24, 25-Dihydroxy VD2
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 24, 25-Dihydroxy VD2, a metabolite of vitamin D2. While specific regulations may vary by institution and region, the following operational plan is based on established safety protocols for potent vitamin D analogs.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound, like other vitamin D analogs, can be highly potent.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Lab Coat: A designated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: If working with the compound in powdered form or if aerosolization is possible, a NIOSH-approved respirator is recommended.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials should be managed through an approved waste disposal plant or a licensed hazardous waste contractor.[1] Do not dispose of this compound down the drain or in regular trash.[3][4]
1. Unused or Expired this compound:
-
Pure Compound (Solid or in Solution):
-
Keep the compound in its original, tightly sealed container.[2]
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Place the sealed container in a secondary, leak-proof container designated for chemical waste.
-
Store the waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents, until collection by a certified waste disposal service.[5]
-
2. Contaminated Labware and Materials:
-
Glassware (e.g., vials, pipettes):
-
Rinse the contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual compound.
-
Collect the solvent rinse into a designated hazardous waste container.
-
The rinsed glassware should still be considered contaminated and disposed of in a designated container for sharp or solid chemical waste.
-
-
Consumables (e.g., pipette tips, gloves, absorbent paper):
-
Place all contaminated solid waste into a clearly labeled, sealed plastic bag or container.
-
This container should be designated for solid chemical waste and stored securely for pickup.
-
3. Spill Management and Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary and ensure proper ventilation.[2]
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.[2]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water after the initial cleanup.[2]
Quantitative Data Summary
Currently, there is no standardized, publicly available quantitative data specifying concentration limits for the disposal of this compound. Disposal regulations are primarily guided by the hazardous characteristics of the compound and local environmental protection agency (EPA) or equivalent regulatory body guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and quantity limits.
| Parameter | Guideline |
| Disposal Route | Must be disposed of as hazardous chemical waste through an approved waste disposal plant or licensed contractor.[1] |
| Wastewater Discharge | Prohibited. Do not dispose of down the drain.[3][4] |
| Solid Waste Landfill | Prohibited for pure compound and highly contaminated materials. May be permissible for trace amounts after appropriate treatment, per local regulations.[3][4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocol for 24, 25-Dihydroxy VD2
This guide provides comprehensive safety and logistical procedures for handling 24, 25-Dihydroxy Vitamin D2 (VD2) in a laboratory setting. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of your work. The information is compiled to provide direct, procedural guidance for all operational stages, from initial handling to final disposal.
Hazard Identification and Risk Assessment
24, 25-Dihydroxy VD2 is a metabolite of vitamin D2 intended for research use only.[1] While specific toxicity data for this exact compound is limited in the provided search results, analogous compounds and general chemical safety data sheets indicate that it should be handled with care. Similar compounds can be toxic if swallowed or in contact with skin, fatal if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, a thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound. Ensure all PPE is properly fitted and inspected before use.
| Equipment | Specification | Purpose | Citation |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. | [3][4] |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or aerosols. | [3] |
| Body Protection | Impervious clothing, such as a lab coat or disposable coveralls. | To protect skin and clothing from contamination. | [3][4] |
| Respiratory Protection | A suitable NIOSH-approved respirator. | To prevent inhalation of dust or aerosols, especially when handling the powder form. | [3][4] |
Safe Handling and Operational Plan
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For handling the powder form or any procedure that may generate aerosols, work must be conducted within a chemical fume hood.[3]
-
Safety Stations: Ensure an accessible safety shower and eye wash station are located nearby before commencing work.[3]
3.2. Procedural Steps for Handling
-
Preparation: Designate a specific area for handling the compound. Assemble all necessary equipment and PPE before retrieving the chemical.
-
Handling: Avoid direct contact with skin and eyes.[3] Do not inhale dust or aerosols.[3] Do not eat, drink, or smoke in the designated handling area.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Immediately change any contaminated clothing.
3.3. Storage
-
Store the compound in a tightly closed container in a dry, well-ventilated place.
-
Keep the substance locked up or in an area accessible only to authorized personnel.[3]
-
Recommended storage temperatures are -20°C for the powder (up to 3 years) and -80°C when in solvent (for up to 1 year).[1][5]
Emergency Procedures
4.1. Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is adequately ventilated.
-
Containment: Wearing full PPE, contain the spill to prevent further spread.[3]
-
Clean-up: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material (e.g., diatomite).[3] For powder spills, carefully take up the material to avoid generating dust.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Disposal: Place all contaminated materials into a sealed container for proper disposal according to local regulations.[3]
4.2. First Aid Measures
| Exposure Route | First Aid Protocol | Citation |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek immediate medical attention. | [3] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water. Seek immediate medical attention. | [3] |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [3] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in properly labeled, sealed containers.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3] Do not allow the product to enter drains, water courses, or the soil.[3]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
